molecular formula C8H12BNO4S B1386961 (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid CAS No. 871329-59-8

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Cat. No.: B1386961
CAS No.: 871329-59-8
M. Wt: 229.07 g/mol
InChI Key: SGERXKCDWJPIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H12BNO4S and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(dimethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGERXKCDWJPIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657338
Record name [3-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-59-8
Record name B-[3-[(Dimethylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethylsulphonamido)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid CAS number 871329-59-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound, registered under CAS number 871329-59-8, is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1][2] Its molecular architecture, featuring a phenyl ring functionalized with both a boronic acid group and an N,N-dimethylsulfamoyl moiety, makes it a highly valuable and versatile building block. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[3][4] The sulfonamide group, on the other hand, is a well-established pharmacophore in drug discovery, known to enhance pharmacokinetic properties and engage in specific interactions with biological targets. This unique combination of functional groups positions this compound as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations for researchers and professionals in drug development.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 871329-59-8[1][5][6][7]
Molecular Formula C8H12BNO4S[1][2][5][7]
Molecular Weight 229.06 g/mol [1][2][8]
IUPAC Name [3-(dimethylsulfamoyl)phenyl]boronic acid[1][5]
Synonyms 3-(N,N-Dimethylsulfamoyl)benzeneboronic acid, N,N-Dimethyl 3-boronobenzenesulfonamide[1]
Physical Form Solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, room temperature, protect from moisture[2]
InChI Key SGERXKCDWJPIOS-UHFFFAOYSA-N[1][5]
SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)B(O)O[2][5]

Synthetic Pathways

While specific, detailed synthetic procedures for this compound are proprietary to manufacturers, a general and widely adopted method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[9]

A plausible synthetic route would start from 3-bromo-N,N-dimethylbenzenesulfonamide. This starting material can be converted to its corresponding Grignard reagent by reacting with magnesium metal. The subsequent reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate, at low temperatures, followed by acidic workup, would yield the desired this compound.

G start 3-Bromo-N,N-dimethylbenzenesulfonamide grignard_formation Mg, THF start->grignard_formation grignard_reagent Aryl Grignard Reagent grignard_formation->grignard_reagent borate_addition B(OMe)3, -78 °C grignard_reagent->borate_addition boronate_ester Boronate Ester Intermediate borate_addition->boronate_ester hydrolysis H3O+ boronate_ester->hydrolysis product This compound hydrolysis->product

Caption: General synthetic workflow for aryl boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[3][10][11] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-(N,N-dimethylsulfamoyl)phenyl moiety into a wide range of organic molecules.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

G pd0 Pd(0)L2 pd2 Ar-Pd(II)-X L2 pd0->pd2 Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar' L2 pd2->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Below is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted for both conventional heating and microwave-assisted synthesis.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure (Conventional Heating):

  • To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress using TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure (Microwave-Assisted):

  • In a microwave-safe vial, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol), base (1.5 mmol), and palladium catalyst (2-5 mol%).

  • Add the degassed solvent (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.[3]

  • After cooling, work up and purify the product as described in the conventional heating method.

Significance in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are of growing importance in medicinal chemistry.[4][9][12] The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is a key aspect of its biological activity.[1] This interaction allows boronic acid-containing compounds to act as inhibitors of certain enzymes, particularly serine proteases, where the boronic acid can interact with the catalytic serine residue.

The N,N-dimethylsulfamoyl group in the title compound is also a significant feature. Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. This group can improve a molecule's pharmacokinetic profile, including its solubility and metabolic stability.

The combination of these two functionalities makes this compound a valuable starting material for the synthesis of targeted therapies. It can be used to create molecules that are designed to interact with specific biological targets, making it a key component in the development of new drugs.

G boronic_acid Boronic Acid Moiety (e.g., from the title compound) reversible_complex Reversible Tetrahedral Complex boronic_acid->reversible_complex Forms covalent bond with hydroxyl group serine_protease Serine Protease (Active Site Serine) serine_protease->reversible_complex Inhibition of enzyme activity

Caption: Interaction of a boronic acid with a serine protease active site.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets.

Hazard InformationPrecautionary Measures
Signal Word: Warning[13]Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14]
Pictogram: GHS07 (Exclamation Mark)Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13][14][15]
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13][14]Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Store under an inert atmosphere and protect from moisture.[2][13][14][16]
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.General: Take off contaminated clothing and wash it before reuse.[14]

It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound stands out as a highly functionalized and valuable building block in modern organic chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the favorable properties conferred by the N,N-dimethylsulfamoyl group, makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery and development. A thorough understanding of its properties, synthetic applications, and safety protocols is essential for its effective and safe utilization in the laboratory.

References

  • CAS 871329-59-8 | this compound. Alchem Pharmtech. Available from: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • Application in medicinal chemistry and comparison studies. ResearchGate. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

  • This compound [P78127]. ChemUniverse. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available from: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available from: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available from: [Link]

Sources

physical and chemical properties of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Introduction

This compound is a specialized arylboronic acid that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it possesses the characteristic boronic acid moiety (-B(OH)₂) attached to a phenyl ring. The presence of the N,N-dimethylsulfamoyl group at the meta-position imparts unique electronic properties and structural attributes, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a focus on its utility for researchers in drug discovery and chemical development. Its primary role is as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures.[1]

Chemical Identity and Nomenclature

Accurate identification is critical for sourcing, regulatory compliance, and reproducible research. The compound is systematically identified by several nomenclature and registry systems.

IdentifierValue
CAS Number 871329-59-8[1][2]
Molecular Formula C₈H₁₂BNO₄S[1][2]
Molecular Weight 229.06 g/mol [1][2]
IUPAC Name [3-(dimethylsulfamoyl)phenyl]boronic acid[1]
Synonyms 3-[(dimethylamino)sulfonyl]phenylboronic acid, N,N-Dimethyl-3-boronobenzenesulfonamide[1][2]
InChI 1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3[1][2]
InChI Key SGERXKCDWJPIOS-UHFFFAOYSA-N[1][2]
Canonical SMILES B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O[1]
MDL Number MFCD07363747[1][2]

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and formulation requirements.

PropertyValueSource
Physical Form Solid.[2]Sigma-Aldrich[2]
Appearance Typically a white to light-yellow crystalline powder.General property of phenylboronic acids.[3]
Solubility Generally soluble in polar organic solvents such as methanol and ether; sparingly soluble in water and nonpolar hydrocarbons.[3][4][5][6]Journal of Solution Chemistry[4][5]
Stability Susceptible to dehydration to form a trimeric boroxine anhydride, particularly upon heating. Prone to oxidative damage.[7][8]National Institutes of Health, Georganics[7][8]
Storage Store at room temperature under an inert atmosphere to prevent degradation.[2]Sigma-Aldrich[2]

Chemical Properties and Reactivity

The utility of this compound stems from the reactivity of its boronic acid functional group.

Acidity and Lewis Acid Character

Boronic acids are known Lewis acids, capable of accepting a pair of electrons due to the empty p-orbital on the boron atom.[9] The acidity, measured by the pKa, is influenced by substituents on the phenyl ring. The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This enhanced acidity can influence reaction kinetics and the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous media.[9]

Reversible Covalent Bonding with Diols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, yielding cyclic boronate esters.[1] This dynamic interaction is pH-dependent and is the basis for their use in chemical sensors, particularly for saccharides, and in designing enzyme inhibitors where the target protein contains accessible diol moieties.[1][8]

Key Chemical Transformations
  • Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The compound serves as the organoboron nucleophile, reacting with aryl, vinyl, or alkyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental to constructing biaryl scaffolds found in many pharmaceuticals and advanced materials.[1][10]

  • Dehydration to Boroxines: Like other boronic acids, it can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[8] This is an equilibrium process, and the boroxine can be readily hydrolyzed back to the monomeric boronic acid in the presence of water, which is often a necessary step for its participation in coupling reactions.

  • Oxidation and Reduction: The boronic acid group can be oxidized to the corresponding phenol under specific conditions (e.g., using an oxidant like hydrogen peroxide) or undergo other transformations.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details a representative, field-proven protocol for the Suzuki-Miyaura reaction, highlighting the rationale behind the choice of reagents and conditions.

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Methodology
  • Reagent Preparation (Stoichiometry):

    • Aryl Bromide (Ar-Br): 1.0 equivalent

    • This compound: 1.2 - 1.5 equivalents. Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide and compensates for any potential deboronation or boroxine formation.

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): 1-5 mol%. Rationale: A palladium(0) source is required to initiate the catalytic cycle. Pre-catalysts are often used for their air stability and reliable generation of the active Pd(0) species in situ.

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): 2.0 - 3.0 equivalents. Rationale: The base is crucial for the transmetalation step, activating the boronic acid by converting it to a more nucleophilic boronate species.

    • Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DME): Anhydrous, degassed solvent. Rationale: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.

  • Reaction Assembly:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, the palladium catalyst, and the base. Rationale: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Add the degassed solvent system via cannula or syringe. Rationale: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can degrade the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Rationale: Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and boronic acid byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.

Workflow Visualization

Suzuki_Miyaura_Coupling cluster_setup 1. Reaction Setup cluster_reaction 2. Catalytic Cycle cluster_purification 3. Work-up & Purification Reactants Boronic Acid + Aryl Halide + Base Flask Inert Atmosphere Reaction Vessel Reactants->Flask Catalyst Pd Catalyst Catalyst->Flask Solvent Degassed Solvent Solvent->Flask Heat Heat (80-100°C) Flask->Heat OA Oxidative Addition Heat->OA TM Transmetalation OA->TM Pd(0)/Pd(II) RE Reductive Elimination TM->RE Pd(0)/Pd(II) RE->OA Pd(0)/Pd(II) Workup Aqueous Work-up & Extraction RE->Workup Purify Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The unique substitution pattern of this boronic acid makes it a valuable intermediate for synthesizing targeted molecules.

  • Medicinal Chemistry: It is employed as a key building block for creating novel therapeutic agents. Research has indicated that compounds derived from it possess a range of biological activities, including potential anticancer, antibacterial, and enzyme-inhibiting properties.[1] For instance, it has been used in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target of interest in cancer immunotherapy.[1]

  • Organic Synthesis: Beyond its role in medicinal chemistry, it serves as a versatile reagent for constructing complex organic molecules where a phenyl ring bearing a sulfamoyl group is a required structural motif.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

CategoryInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment Wear protective gloves, eye protection, and a dust mask. Handle in a well-ventilated area or chemical fume hood.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773203, (3-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., Kaczorowska, E., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5985. Retrieved from [Link]

  • Kuang, C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 3(4), 523-527. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid, a bifunctional organic compound, has emerged as a valuable building block in contemporary medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive boronic acid moiety and a polar N,N-dimethylsulfamoyl group, makes it a compelling synthon for the development of complex molecular architectures. This guide provides a comprehensive overview of the compound, detailing a robust synthetic pathway, a multi-faceted characterization workflow, and its significant applications. Tailored for researchers and drug development professionals, this document elucidates the causal reasoning behind key experimental procedures and offers field-proven insights into handling and analysis, establishing a framework for its effective utilization in research and development.

Introduction and Significance

The Ascendant Role of Arylboronic Acids in Modern Chemistry

Arylboronic acids are a cornerstone of modern synthetic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction provides a powerful and versatile method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Beyond their utility in coupling reactions, the boronic acid functional group acts as a unique pharmacophore. As Lewis acids, they can reversibly form covalent bonds with diol-containing biomolecules, such as carbohydrates and specific amino acid residues in enzyme active sites, making them attractive for the design of targeted enzyme inhibitors and diagnostic sensors.[1][4][5] The U.S. Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, underscoring their therapeutic potential and biocompatibility.[3][6][7]

Profile of this compound

This compound (IUPAC Name: [3-(dimethylsulfamoyl)phenyl]boronic acid) is a specialized arylboronic acid distinguished by the presence of an N,N-dimethylsulfamoyl group at the meta-position of the phenyl ring. This substituent imparts specific properties that enhance its utility:

  • Electronic Influence: The sulfamoyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This can modulate its reactivity in cross-coupling reactions and enhance its binding affinity to biological diols.

  • Solubility and Pharmacokinetics: The polar sulfamoyl group can improve the aqueous solubility of the molecule and its derivatives, a critical parameter in drug development.

  • Synthetic Handle: The sulfonamide linkage provides a stable, chemically robust vector for molecular elaboration.

These features position the compound as a high-value intermediate for constructing biaryl structures and as a scaffold in the design of novel therapeutic agents, particularly in oncology and infectious diseases.[4]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is essential for its safe handling, storage, and application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name [3-(dimethylsulfamoyl)phenyl]boronic acid[4]
Synonyms 3-[(dimethylamino)sulfonyl]phenylboronic acid[8]
CAS Number 871329-59-8[4][8]
Molecular Formula C₈H₁₂BNO₄S[4][9]
Molecular Weight 229.06 g/mol [4][9]
Physical Form Solid[8]
Purity Commercially available at ≥95-98%[8][9]
Storage Conditions Store at room temperature under an inert atmosphere[8]
InChI Key SGERXKCDWJPIOS-UHFFFAOYSA-N[4]
Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • GHS Pictogram: GHS07 (Harmful/Irritant)[8]

  • Signal Word: Warning[8]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[8]

Synthetic Pathway and Experimental Protocol

While commercially available, an in-house synthesis may be required for specific research applications or scaling up. The most reliable and common strategy for synthesizing arylboronic acids is the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester, followed by acidic hydrolysis.

Retrosynthetic Strategy

The target molecule can be disconnected at the Carbon-Boron bond. This leads back to a 3-lithiated or 3-magnesiated N,N-dimethylbenzenesulfonamide intermediate, which in turn derives from 3-bromo-N,N-dimethylbenzenesulfonamide. This precursor is readily synthesized from commercially available 3-bromobenzenesulfonyl chloride and dimethylamine. This route is advantageous due to the high yields typically associated with lithium-halogen exchange and the accessibility of the starting materials.

Proposed Synthesis Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Borylation and Hydrolysis A 3-Bromobenzenesulfonyl chloride B 3-Bromo-N,N-dimethyl- benzenesulfonamide A->B Dimethylamine, Base (e.g., Pyridine), DCM C Boronate Ester Intermediate B->C 1. n-BuLi, THF, -78°C 2. Triisopropyl borate D (3-(N,N-Dimethylsulfamoyl)- phenyl)boronic acid C->D Aqueous Acidic Workup (e.g., HCl) G cluster_purity Purity cluster_structure Structure A Crude Synthesized Product B Purification (e.g., Recrystallization/Trituration) A->B C Purity Assessment B->C D Structural Confirmation B->D HPLC HPLC / UPLC C->HPLC MP Melting Point C->MP NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) D->NMR MS High-Resolution MS D->MS IR FT-IR Spectroscopy D->IR E Verified Compound (>95% Purity)

Sources

An In-depth Technical Guide to [3-(Dimethylsulfamoyl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of [3-(dimethylsulfamoyl)phenyl]boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. The strategic placement of the electron-withdrawing dimethylsulfamoyl group at the meta-position of the phenylboronic acid core imparts unique physicochemical properties, including enhanced Lewis acidity and the potential for strong interactions with biological targets. This document details the molecular structure, physicochemical properties, a robust synthesis protocol, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and as a scaffold for enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and biological potential of [3-(dimethylsulfamoyl)phenyl]boronic acid in their work.

Introduction and Significance

[3-(Dimethylsulfamoyl)phenyl]boronic acid is a member of the arylboronic acid family, a class of compounds that has become indispensable in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The defining feature of this particular boronic acid is the presence of a dimethylsulfamoyl [-S(O)₂N(CH₃)₂] group on the phenyl ring. This functional group is a strong electron-withdrawing group, which significantly influences the electronic properties of the boronic acid moiety.

The introduction of such electron-withdrawing groups is known to lower the pKa of the boronic acid, enhancing its ability to form boronate esters with diols at or near physiological pH.[1] This property is of particular interest in the design of sensors and in medicinal chemistry, where boronic acids are explored as inhibitors of enzymes that process diol-containing substrates. Furthermore, the electronic modifications brought about by the dimethylsulfamoyl group can also modulate the reactivity of the boronic acid in cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules.

This guide will provide a detailed exploration of the molecular characteristics and practical applications of [3-(dimethylsulfamoyl)phenyl]boronic acid, offering both foundational knowledge and actionable protocols for its synthesis and use.

Physicochemical and Structural Properties

The unique properties of [3-(dimethylsulfamoyl)phenyl]boronic acid stem from the interplay between the boronic acid functional group and the dimethylsulfamoyl substituent on the aromatic ring. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of [3-(Dimethylsulfamoyl)phenyl]boronic acid

PropertyValueSource/Comment
CAS Number 871329-59-8Commercially available
Molecular Formula C₈H₁₂BNO₄S
Molecular Weight 229.06 g/mol
Appearance White to off-white solidGeneral observation for arylboronic acids
Melting Point 88-92 °CThermo Scientific Alfa Aesar
pKa Estimated ~7.5-8.5The electron-withdrawing sulfamoyl group is expected to lower the pKa from that of unsubstituted phenylboronic acid (~8.8).[1]
Solubility Soluble in methanol, ethanol, DMSO, and THF. Sparingly soluble in water and non-polar organic solvents.General solubility profile for functionalized arylboronic acids.

Synthesis and Purification

The synthesis of [3-(dimethylsulfamoyl)phenyl]boronic acid is typically achieved through a borylation reaction of the corresponding aryl halide. A common and effective method involves the lithiation of an aryl bromide followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

Proposed Synthesis Workflow

The following protocol describes a robust method for the laboratory-scale synthesis of [3-(dimethylsulfamoyl)phenyl]boronic acid, adapted from general procedures for the synthesis of substituted arylboronic acids.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Workup A 3-Bromo-N,N-dimethylbenzenesulfonamide B n-Butyllithium in THF, -78 °C A->B Reactant & Reagent C Aryllithium Intermediate B->C Formation D Triisopropyl borate, -78 °C to RT C->D Quenching E Boronate Ester Intermediate D->E Formation F Aqueous HCl E->F Acidification G [3-(Dimethylsulfamoyl)phenyl]boronic Acid F->G Product Isolation

Caption: Proposed synthetic workflow for [3-(dimethylsulfamoyl)phenyl]boronic acid.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-N,N-dimethylbenzenesulfonamide

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2). The mixture is stirred vigorously for 1-2 hours.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to afford [3-(dimethylsulfamoyl)phenyl]boronic acid as a solid.

Molecular Structure and Spectroscopic Characterization

While a crystal structure for [3-(dimethylsulfamoyl)phenyl]boronic acid is not publicly available, its molecular structure can be confidently inferred from its synthesis and spectroscopic data. The key structural features are the planar phenyl ring with the boronic acid and dimethylsulfamoyl groups in a 1,3- (meta) substitution pattern.

Due to the lack of publicly available experimental spectra for [3-(dimethylsulfamoyl)phenyl]boronic acid, the following table provides expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for [3-(Dimethylsulfamoyl)phenyl]boronic acid

TechniqueExpected Features
¹H NMR Aromatic protons (4H) in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring. A singlet for the N-methyl protons (6H) around δ 2.7-3.0 ppm. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
¹³C NMR Signals for the aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) being broad and potentially difficult to observe. Signals for the other aromatic carbons in the typical aromatic region (δ 120-140 ppm). A signal for the N-methyl carbons around δ 38-42 ppm.
¹¹B NMR A single, broad resonance in the range of δ 28-32 ppm, characteristic of a trigonal planar (sp²-hybridized) boronic acid.
IR (Infrared) A broad O-H stretch from the boronic acid group around 3200-3500 cm⁻¹. Strong S=O stretches from the sulfonamide group around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). B-O stretching vibrations around 1350-1400 cm⁻¹.
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (229.06).

Applications in Organic Synthesis and Medicinal Chemistry

[3-(Dimethylsulfamoyl)phenyl]boronic acid is a valuable reagent in both synthetic and medicinal chemistry due to its unique electronic properties and functional group handles.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted arylboronic acid, this compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl structures. The electron-withdrawing nature of the dimethylsulfamoyl group can influence the transmetalation step of the catalytic cycle.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 [3-(Me₂NSO₂)Ph]B(OH)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), [3-(dimethylsulfamoyl)phenyl]boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Medicinal Chemistry and Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore capable of forming reversible covalent bonds with diols present in the active sites of various enzymes. The electron-withdrawing dimethylsulfamoyl group lowers the pKa of the boronic acid, making it more likely to exist in the tetrahedral boronate form at physiological pH, which is the active form for diol binding. This makes [3-(dimethylsulfamoyl)phenyl]boronic acid and its derivatives attractive candidates for the development of inhibitors for enzymes such as serine proteases and β-lactamases. The sulfonamide group itself can also participate in hydrogen bonding interactions within an enzyme's active site, further enhancing binding affinity and selectivity.

Handling, Storage, and Safety

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, it is recommended to keep the compound under an inert atmosphere (argon or nitrogen) to prevent degradation. Arylboronic acids can be susceptible to dehydration to form boroxines and oxidative decomposition.

Safety:

  • While specific toxicity data for this compound is not widely available, boronic acids in general should be handled with care.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and emergency procedures.

Conclusion

[3-(Dimethylsulfamoyl)phenyl]boronic acid is a valuable and versatile building block for organic synthesis and a promising scaffold for medicinal chemistry applications. Its unique electronic properties, conferred by the meta-disposed dimethylsulfamoyl group, enhance its utility in Suzuki-Miyaura cross-coupling reactions and as a potential enzyme inhibitor. This technical guide provides a foundational understanding of its properties, a practical protocol for its synthesis, and insights into its key applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical and Bioanalytical Chemistry, 2008 , 390(5), 1365-1375. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

This compound is a bifunctional organic compound featuring a boronic acid group and an N,N-dimethylsulfamoyl moiety on a phenyl ring. The boronic acid functional group is of immense importance in organic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1] The sulfamoyl group, on the other hand, is a common pharmacophore found in a variety of therapeutic agents, imparting desirable physicochemical properties such as increased solubility and the ability to act as a hydrogen bond donor or acceptor. The combination of these two functionalities in a single molecule makes this compound a valuable reagent in the synthesis of complex molecules, particularly in the field of drug discovery.

Given its utility, a thorough understanding of its structural and electronic properties is paramount, and NMR spectroscopy stands as the primary analytical technique for its characterization. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the sulfamoyl moiety. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring. The boronic acid group is a weak deactivating group, while the N,N-dimethylsulfamoyl group is a meta-directing, deactivating group.

The predicted ¹H NMR spectral data in a common deuterated solvent such as DMSO-d₆ are summarized in the table below.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2 (broad s)Singlet2HB(OH)₂
~8.0Singlet1HAr-H
~7.8Doublet1HAr-H
~7.7Doublet1HAr-H
~7.5Triplet1HAr-H
~2.7Singlet6HN(CH₃)₂

Note: These are predicted values and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridisation of the carbon atoms and the electronegativity of the attached atoms. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

The predicted ¹³C NMR spectral data are presented in the table below.

Predicted Chemical Shift (δ, ppm) Assignment
~140Ar-C
~135Ar-C
~134Ar-C
~130Ar-C
~128Ar-C
Not ObservedC-B
~38N(CH₃)₂

Note: These are predicted values. The signal for the carbon atom bonded to boron is often broadened and may not be observed.

Molecular Structure and NMR Assignment

The relationship between the molecular structure and the predicted NMR signals is illustrated in the following diagram.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental procedure should be followed. The choice of solvent is critical, as boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, leading to complex spectra. Protic, coordinating solvents like DMSO-d₆ or CD₃OD are generally preferred.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. If the solution appears cloudy, it may be filtered through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans are usually sufficient.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 16 ppm (from -2 to 14 ppm).

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 250 ppm (from -10 to 240 ppm).

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided data and protocols serve as a valuable resource for the identification and characterization of this important synthetic building block. While experimental data is not currently widespread, the theoretical analysis herein, grounded in established spectroscopic principles, offers a solid foundation for researchers working with this and related compounds. The continued exploration of such molecules will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

  • Rational Design and Synthesis of Selective PRMT4 Inhibitors. SciSpace. Available at: [Link].

  • Formal syntheses of eribulin and synthesis of pharmaceutically relevant compounds. SFU Library Thesis Template. Available at: [Link].

  • Supporting Information - Wiley-VCH. Wiley Online Library. Available at: [Link].

  • Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4‑Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link].

  • Process for preparing organic boronic acid derivatives using diboronic acid. Google Patents.
  • US9440927B2 - Process for preparation of substituted 3'-hydroazino-diphenyl-3-carboxylic acid compounds. Google Patents.

Sources

solubility of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound in organic solvents. Recognizing the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required for its determination. We present detailed protocols for both equilibrium and kinetic solubility measurements, grounded in established laboratory techniques. Furthermore, this guide synthesizes insights from the broader class of phenylboronic acids to forecast solubility trends and contextualize the importance of this physical property in critical applications, such as Suzuki-Miyaura cross-coupling reactions. This document is intended to empower researchers, process chemists, and formulation scientists in drug discovery and development with the theoretical knowledge and practical tools necessary to effectively work with this versatile chemical entity.

Introduction: The Significance of a Substituted Phenylboronic Acid

This compound, a derivative of phenylboronic acid, is an important building block in modern organic synthesis.[1] Its structural features—a boronic acid moiety capable of participating in palladium-catalyzed cross-coupling reactions and a polar N,N-dimethylsulfamoyl group—make it a valuable reagent for constructing complex molecules, particularly in the field of medicinal chemistry.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on the use of boronic acids to form new carbon-carbon bonds, a foundational process in the synthesis of many pharmaceutical agents.[3]

The success of any chemical process, from small-scale synthesis to large-scale manufacturing and formulation, is critically dependent on the physical properties of its components. Among these, solubility is paramount. Poor solubility can lead to low reaction yields, purification challenges, and significant hurdles in developing viable drug formulations.[4] This guide addresses the critical need for a detailed understanding of the solubility of this compound, providing both the theoretical underpinnings and the practical methodologies to investigate it.

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. For this compound, several key features dictate its behavior.

2.1. Molecular Structure and Physicochemical Properties

  • Compound: this compound

  • CAS Number: 871329-59-8

  • Molecular Formula: C₈H₁₂BNO₄S[1]

  • Molecular Weight: 229.06 g/mol [1]

  • Physical Form: Typically a solid at room temperature.

The molecule's structure combines a moderately polar aromatic ring with two highly polar functional groups:

  • Boronic Acid Group (-B(OH)₂): This group is capable of acting as both a hydrogen bond donor (from the -OH groups) and acceptor. It is the reactive center for Suzuki-Miyaura coupling.[5]

  • N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This is a strongly polar, aprotic group that significantly influences the molecule's overall polarity and electronic character.

2.2. Expected Solubility Trends

Based on studies of other substituted phenylboronic acids, we can predict general solubility trends. The principle of "like dissolves like" is a useful starting point. Solvents with similar polarity to the solute are generally more effective.

  • High Solubility Expected in: Polar aprotic solvents (e.g., acetone, 3-pentanone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol). Studies on phenylboronic acid have shown it has high solubility in ethers and ketones.[6][7]

  • Moderate Solubility Expected in: Solvents of intermediate polarity, such as chloroform.[6][7]

  • Low Solubility Expected in: Nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane, toluene).[6][7]

2.3. A Critical Consideration: Boroxine Formation

A unique and critical aspect of boronic acid chemistry is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.[8] This is an equilibrium process that can occur both in the solid state and in solution, complicating solubility measurements.[4][8] The formation of the less polar boroxine can alter the observed solubility, making it essential to use well-defined, standardized experimental conditions to ensure reproducible results.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The following section details the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility and a high-throughput screening (HTS) method for assessing kinetic solubility, which is often used in early drug discovery.[9][10][11]

Workflow for Solubility Determination

The general process for determining solubility is outlined below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification Prep Weigh Compound & Prepare Solvent SatSol Create Slurry (Excess Solid in Solvent) Prep->SatSol Equil Agitate at Constant Temp (e.g., 24-48h Shake-Flask) SatSol->Equil Separate Centrifuge or Filter to Remove Undissolved Solid Equil->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify Concentration (e.g., HPLC-UV, LC-MS) Dilute->Quantify Calc Calculate Solubility (mg/mL or mol/L) Quantify->Calc

Caption: General workflow for experimental solubility determination.

Protocol 1: Thermodynamic Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[12] It involves agitating an excess of the solid compound in a chosen solvent until the solution is saturated and in equilibrium with the undissolved solid.

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a set temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure saturation is achieved. A common starting point is to add ~10-20 mg of the compound.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for at least 24 to 48 hours.[13] This extended time is crucial to ensure that the dissolution process reaches equilibrium, especially for compounds that dissolve slowly.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, pass this aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol 2: Kinetic Solubility by High-Throughput Screening (HTS)

Kinetic solubility assays are rapid methods suited for early-stage drug discovery where many compounds and solvents need to be evaluated quickly.[10] These methods typically start with a concentrated stock solution of the compound (usually in DMSO) which is then added to the aqueous or organic solvent.[14] The onset of precipitation is measured, often by nephelometry (light scattering).[11][15]

Objective: To rapidly estimate the solubility of this compound across a panel of organic solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Panel of organic solvents

  • 96-well plates

  • Automated liquid handler (optional, but recommended for HTS)

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[10]

  • Plate Preparation: Dispense the panel of organic solvents into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well containing the organic solvents. This will create a range of concentrations.

  • Incubation: Shake the plate for a shorter period than the equilibrium method (e.g., 1-2 hours) at a constant temperature.[9]

  • Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

  • Data Analysis: Plot the nephelometry signal against the compound concentration to determine the solubility limit.

Trustworthiness Note: Kinetic solubility methods can overestimate true equilibrium solubility.[14] This is because the compound can remain in a temporary, supersaturated state. The presence of even small amounts of DMSO (0.5-5%) can significantly inflate the measured solubility value.[14] Therefore, results from HTS methods should be considered an estimate and confirmed with the shake-flask method for lead candidates.

Data Presentation and Expected Results

Quantitative solubility data should be organized systematically to allow for easy comparison and analysis.

Table 1: Template for Reporting Solubility of this compound

SolventSolvent ClassDielectric Constant (20°C)Solubility (mg/mL) at 25°CMolar Solubility (mol/L) at 25°CObservations
HexaneNonpolar1.88Experimental ValueCalculated Valuee.g., Insoluble
TolueneNonpolar Aromatic2.38Experimental ValueCalculated Valuee.g., Very Sparingly Soluble
DichloromethaneHalogenated9.08Experimental ValueCalculated Valuee.g., Sparingly Soluble
Tetrahydrofuran (THF)Polar Aprotic (Ether)7.58Experimental ValueCalculated Valuee.g., Soluble
Ethyl AcetatePolar Aprotic (Ester)6.02Experimental ValueCalculated Valuee.g., Soluble
AcetonePolar Aprotic (Ketone)21.0Experimental ValueCalculated Valuee.g., Freely Soluble
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Valuee.g., Freely Soluble
MethanolPolar Protic (Alcohol)32.7Experimental ValueCalculated Valuee.g., Freely Soluble
WaterPolar Protic80.1Experimental ValueCalculated Valuee.g., Sparingly Soluble

Application Spotlight: The Role of Solubility in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[5] The reaction's efficiency is highly dependent on having all components, including the boronic acid, the organohalide, the palladium catalyst, and the base, accessible in the solution phase.

G Solubility Sufficient Solubility of Boronic Acid Homogeneous Homogeneous Reaction Mixture Solubility->Homogeneous Insolubility Poor Solubility of Boronic Acid Heterogeneous Heterogeneous Reaction Mixture Insolubility->Heterogeneous FastKinetics Efficient Mass Transfer & Fast Reaction Kinetics Homogeneous->FastKinetics SlowKinetics Poor Mass Transfer & Slow Reaction Kinetics Heterogeneous->SlowKinetics HighYield High Reaction Yield & Purity FastKinetics->HighYield LowYield Low Yield, Side Products, Incomplete Reaction SlowKinetics->LowYield

Caption: Impact of boronic acid solubility on Suzuki-Miyaura reaction outcomes.

Poor solubility of the boronic acid leads to a heterogeneous reaction mixture. This limits the concentration of the active boronate species in solution, slowing down the crucial transmetalation step in the catalytic cycle and ultimately leading to lower yields and incomplete conversions.[16] Therefore, selecting a solvent system in which this compound is sufficiently soluble is a primary consideration for reaction optimization.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary scientific foundation and practical, step-by-step protocols for its determination. By understanding the molecule's structural characteristics and the potential for boroxine formation, researchers can predict general solubility trends. The application of robust experimental methods, such as the shake-flask technique, will yield the reliable data required for optimizing synthetic reactions, developing purification strategies, and advancing formulation efforts. This systematic approach is essential for harnessing the full potential of this valuable chemical building block in research and development.

References

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (URL: )
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (URL: )
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: )
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed. (URL: )
  • Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF - Scribd. (URL: )
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

  • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (URL: [Link])

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (URL: [Link])

  • High throughput solubility determination with application to selection of compounds for fragment screening | Request PDF - ResearchGate. (URL: [Link])

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations - Biopharma Asia. (URL: [Link])

  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (URL: [Link])

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

An In-depth Technical Guide to the Stability and Storage of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid. Adherence to the storage and handling protocols detailed herein is critical for preserving the compound's purity, ensuring experimental reproducibility, and maintaining its efficacy as a key building block in synthetic chemistry, particularly in cross-coupling reactions.

Introduction: The Challenge of Boronic Acid Integrity

This compound is a vital reagent in modern organic synthesis, most notably as a coupling partner in Suzuki-Miyaura reactions to form complex molecules, including active pharmaceutical ingredients (APIs). However, the utility of arylboronic acids is intrinsically linked to their chemical integrity. The boronic acid functional group, B(OH)₂, is susceptible to several degradation pathways that can compromise sample purity, reduce reaction yields, and introduce potentially confounding impurities into experimental workflows. This document outlines the mechanistic basis for this instability and provides actionable protocols to mitigate degradation, ensuring the long-term viability of this critical reagent.

Section 1: Mechanistic Insights into Degradation Pathways

The stability of any arylboronic acid is not absolute. Understanding the primary mechanisms of degradation is fundamental to designing effective storage and handling strategies. For this compound, three principal pathways of concern are dehydration, oxidation, and protodeboronation.

Dehydration to Boroxines

The most common degradation pathway for boronic acids is a reversible, thermally-driven dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.

G cluster_reactants 3x this compound cluster_products Products r1 R-B(OH)₂ boroxine Boroxine Anhydride (R-BO)₃ r1->boroxine - 3 H₂O (Dehydration) r2 R-B(OH)₂ r2->boroxine - 3 H₂O (Dehydration) r3 R-B(OH)₂ r3->boroxine - 3 H₂O (Dehydration) boroxine->r1 + 3 H₂O (Hydrolysis) boroxine->r2 + 3 H₂O (Hydrolysis) boroxine->r3 + 3 H₂O (Hydrolysis) water 3 H₂O

While boroxine formation is reversible upon exposure to water, the presence of significant and variable amounts of this anhydride in a reagent bottle complicates accurate weighing and stoichiometry calculations in reactions.[3] The process is accelerated by heat and the removal of water.[1][4]

Oxidative Degradation

Arylboronic acids can undergo oxidative degradation, where the boronic acid moiety is cleaved and replaced with a hydroxyl group, converting the starting material into the corresponding phenol. This pathway is often mediated by exposure to atmospheric oxygen or oxidizing agents like hydrogen peroxide.[5] The susceptibility to oxidation is a critical consideration, as the resulting phenolic impurity can interfere with subsequent chemical transformations.

Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is another significant degradation pathway. This reaction effectively converts the arylboronic acid back to its parent arene (N,N-dimethyl-benzenesulfonamide in this case). This process can be catalyzed by residual transition metals (e.g., palladium from a previous synthesis step) and is often accelerated in aqueous acidic or basic conditions.[6]

Section 2: Core Protocols for Storage and Handling

To preserve the chemical integrity of this compound, a multi-faceted approach focusing on controlling temperature, atmosphere, and moisture is essential.

Recommended Storage Conditions

The following table summarizes the recommended conditions for storing this compound, synthesized from multiple supplier data sheets and established chemical best practices.

ParameterRecommendationRationaleSupporting Sources
Temperature Room Temperature or RefrigeratedReduces the rate of thermally-driven dehydration to boroxines. Refrigeration is preferred for long-term storage.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, mitigating oxidative degradation and hydrolysis/dehydration cycles.[7][8]
Moisture Store in a dry environmentThe compound is hygroscopic and sensitive to moisture, which can facilitate degradation. Protection from moisture is critical.[7][8][9]
Container Tightly Sealed, OpaquePrevents ingress of air and moisture. Opaque containers protect against potential photolytic degradation.[7][8][10]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesThese materials can directly react with and degrade the boronic acid.[8][9]
Step-by-Step Handling Protocol

This protocol is designed for the safe and effective handling of the compound from receipt to use, minimizing exposure to deleterious environmental factors.

  • Receiving and Initial Storage :

    • Upon receipt, visually inspect the container seal for integrity.

    • Do not open the container until it has been allowed to equilibrate to the ambient temperature of the laboratory or glovebox. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

    • Place the sealed container inside a desiccator or a controlled-atmosphere glovebox for immediate storage.

  • Aliquoting the Reagent :

    • Ideal Method (Glovebox): Perform all aliquoting inside a glovebox with a dry, inert atmosphere (<10 ppm H₂O, O₂). This is the gold standard for preventing degradation.

    • Alternative Method (Inert Gas Blanket): If a glovebox is unavailable, use a Schlenk line or a similar setup to handle the solid under a positive pressure of argon or nitrogen.

      • Insert a needle connected to the inert gas source into the container's septum to create a positive pressure.

      • Use a second, wider-gauge needle or a small opening to briefly allow for the removal of the desired amount of solid.

      • Immediately re-seal the container and purge the headspace with inert gas before returning to storage.

  • Post-Use Storage :

    • Ensure the container is tightly sealed. For screw-cap vials, consider wrapping the cap junction with Parafilm® as a secondary barrier.

    • Purge the headspace of the container with inert gas before sealing.

    • Return the container to the appropriate storage location (refrigerator or desiccator), ensuring it is clearly labeled with the compound name and date of opening.

Section 3: A Self-Validating System for Stability Assessment

For applications where purity is paramount, such as in GMP environments or quantitative structure-activity relationship (QSAR) studies, verifying the stability of a specific lot of this compound is necessary. The following forced degradation protocol provides a framework for this assessment.

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Boronic Acid prep_samples Aliquot into Vials for Each Stress Condition start->prep_samples control Control (Ideal Storage: -20°C, Dark, Inert) prep_samples->control heat Thermal Stress (e.g., 60°C) prep_samples->heat humidity Humidity Stress (e.g., 25°C / 90% RH) prep_samples->humidity acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_samples->base oxidation Oxidative Stress (e.g., 3% H₂O₂) prep_samples->oxidation sampling Sample at Predetermined Time Points (t=0, 24h, 72h, etc.) control->sampling heat->sampling humidity->sampling acid->sampling base->sampling oxidation->sampling analysis Analyze via Stability-Indicating Method (e.g., RP-HPLC-UV/MS) sampling->analysis quantify Quantify Parent Compound (% Assay) and Detect Degradation Products analysis->quantify report Generate Stability Report quantify->report

Experimental Protocol for Forced Degradation Study
  • Objective : To identify potential degradation products and determine the stability profile of this compound under various stress conditions.

  • Materials :

    • This compound (test sample)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (ACS grade or higher)

    • HPLC system with UV and/or MS detector

    • Calibrated analytical balance

    • pH meter

    • Temperature/humidity controlled chambers

  • Methodology :

    • Preparation of Stock Solution : Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your t=0 sample.

    • Application of Stress :

      • Thermal : Incubate a sample of the solid or solution at an elevated temperature (e.g., 60°C).

      • Humidity : Expose the solid compound in an open container to a high-humidity environment (e.g., 75-90% RH) at a controlled temperature.

      • Acid Hydrolysis : Add an equal volume of 0.1 M HCl to the stock solution.

      • Base Hydrolysis : Add an equal volume of 0.1 M NaOH to the stock solution.

      • Oxidative : Add an equal volume of 3% H₂O₂ to the stock solution.

      • Control : Store an aliquot of the stock solution and a sample of the solid under ideal recommended conditions (e.g., -20°C, desiccated, dark).

    • Time Points : Collect samples from each stress condition at specified time points (e.g., 0, 4, 8, 24, 72 hours). Neutralize the acid and base samples before analysis if necessary.

    • Analysis :

      • Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile with 0.1% formic acid) that can separate the parent peak from any potential degradants.

      • Analyze all samples by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks. Mass spectrometry can be used to identify the mass of any degradants.

    • Data Interpretation : Calculate the percentage of the remaining parent compound at each time point relative to t=0. A significant loss of the parent peak or the appearance of new peaks indicates degradation under that specific stress condition.

This self-validating study provides definitive, lot-specific data on the compound's stability, empowering researchers to use it with the highest degree of confidence.

Conclusion

This compound is a powerful synthetic tool whose reliability is directly dependent on its chemical purity. By understanding its inherent instability pathways—primarily dehydration, oxidation, and protodeboronation—and implementing rigorous storage and handling protocols, researchers can effectively preserve its integrity. The core principles of excluding moisture, oxygen, and high temperatures are paramount. For critical applications, conducting a forced degradation study provides an invaluable layer of quality control, ensuring the validity and reproducibility of experimental results.

References

  • Gonzalez, J. M., & Ciszewski, G. M. (2011). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 77(19), 6798–6805. Retrieved from [Link]

  • Plamondon, L., & Wrona, M. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1339-1349. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Pagar, V. V., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(31), E7239-E7246. Retrieved from [Link]

  • Carl ROTH. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2023, October 13). 3-(Dimethylamino)phenylboronic acid pinacol ester - SAFETY DATA SHEET. Retrieved from [Link]

  • Le, T. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acid derivatives have emerged as a privileged class of compounds in modern medicinal chemistry, culminating in several FDA-approved drugs.[1][2] Their unique ability to form reversible covalent bonds with active site nucleophiles, particularly serine and threonine residues, makes them highly effective and specific enzyme inhibitors.[3][4] This guide provides an in-depth exploration of a specific, promising scaffold: (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid. We will dissect its core structural components, elucidate the fundamental mechanisms of its biological activity, explore its primary therapeutic targets, and detail the experimental workflows required to validate its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

The Boronic Acid Warhead: A Foundation in Reversible Covalency

The utility of the boronic acid moiety, -B(OH)₂, is rooted in its distinct chemical properties. The boron atom is electron-deficient, rendering it an effective Lewis acid. At physiological pH, it exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state.[2] This electronic nature is central to its primary mechanism of action: the inhibition of enzymes, most notably serine proteases.[5]

The boronic acid "warhead" mimics the tetrahedral transition state of peptide bond hydrolysis.[6] It readily accepts an electron pair from the hydroxyl group of a catalytic serine residue within an enzyme's active site. This forms a stable, yet reversible, covalent adduct, effectively sequestering the enzyme and preventing its catalytic function. The reversibility of this bond is a key pharmacological advantage, contributing to favorable safety profiles compared to irreversible inhibitors.[7]

Deconstructing the Scaffold: this compound

The therapeutic potential of this specific scaffold arises from the synergistic interplay between its two key components: the phenylboronic acid core and the N,N-dimethylsulfamoyl substituent.

  • Phenylboronic Acid Core: This provides the fundamental inhibitory mechanism. The phenyl ring serves as a rigid scaffold, presenting the boronic acid to the target enzyme's active site. The substitution pattern on this ring is critical for modulating potency and selectivity.

  • The N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): Positioned at the meta position, this group significantly influences the molecule's physicochemical and pharmacological properties.

    • Electronic Effects: As an electron-withdrawing group, it impacts the Lewis acidity of the boron atom, potentially tuning its reactivity and the stability of the enzyme-inhibitor complex.

    • Solubility and Pharmacokinetics: The sulfonamide moiety can improve aqueous solubility and other pharmacokinetic parameters.

    • Target Interactions: The sulfonyl oxygens are potent hydrogen bond acceptors, providing additional anchor points within a protein's binding pocket, which can dramatically enhance binding affinity and target specificity.[8]

The strategic placement of this group distinguishes these derivatives from simple phenylboronic acids, offering a vector for rational drug design to achieve high-potency, selective inhibitors.

Key Therapeutic Targets and Biological Activities

The unique reactivity profile of boronic acids makes them suitable for targeting a range of enzymes and biological pathways. Derivatives of the this compound scaffold are being investigated across several therapeutic areas.

Anticancer Activity via Proteasome Inhibition

The most validated application of boronic acids in medicine is the inhibition of the 26S proteasome for the treatment of multiple myeloma and other cancers.[9][10] The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, a critical process for cell cycle regulation and homeostasis. Its active sites contain N-terminal threonine residues that function similarly to catalytic serines.

Boronic acid inhibitors, such as the FDA-approved drug Bortezomib (Velcade®), covalently bind to this threonine residue, disrupting the proteasome's function.[1][2] This leads to the accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[2] The this compound scaffold is a promising foundation for developing next-generation proteasome inhibitors with potentially improved selectivity and pharmacokinetic profiles.[2]

G cluster_0 Proteasome Inhibition Pathway Compound (3-(N,N-Dimethylsulfamoyl)phenyl) boronic acid derivative Inhibition Reversible Covalent Inhibition Compound->Inhibition Proteasome 26S Proteasome (Threonine Active Site) Proteasome->Inhibition Protein_Accumulation Accumulation of Pro-Apoptotic Proteins (e.g., p53, IκB) Inhibition->Protein_Accumulation Blocks Degradation Apoptosis Apoptosis of Cancer Cell Protein_Accumulation->Apoptosis

Figure 1: Mechanism of anticancer activity via proteasome inhibition.

Antiviral Activity

Boronic acids are being explored as inhibitors of viral proteases, which are essential for viral replication. For example, derivatives have been designed to target the serine proteases of Hepatitis C Virus (HCV) and HIV.[11][12]

Furthermore, phenylboronic acids are known to bind to cis-diol functionalities present in carbohydrates.[13] Many enveloped viruses, including influenza and HIV, are heavily glycosylated. Boronic acid derivatives can potentially interfere with viral entry or other glycan-mediated processes by binding to these viral surface glycoproteins, presenting a novel antiviral strategy.[13][14]

Antibacterial and Antifungal Activity

The scaffold has potential as an antimicrobial agent. Key bacterial and fungal enzymes, such as β-lactamases (which confer antibiotic resistance) and leucyl-tRNA synthetase (essential for protein synthesis), are viable targets for boronic acid inhibitors.[15][16] Vaborbactam, an FDA-approved cyclic boronic acid, is a clinical example of a β-lactamase inhibitor used to combat resistant bacterial infections.[2]

Structure-Activity Relationships (SAR) and Lead Optimization

Systematic modification of the core scaffold is essential for transforming a hit compound into a clinical candidate. The goal of SAR studies is to understand how changes in molecular structure affect biological activity.[17]

Derivative Modification Target IC₅₀ (nM) Cell Viability EC₅₀ (µM) Rationale for Modification
Parent 3-(N,N-Dimethylsulfamoyl)501.2Baseline activity.
Analog A 4-Fluoro substitution250.6Introduce halogen bond interaction; block potential metabolism.
Analog B 3-(N-Methylsulfamoyl)1505.5Assess importance of N,N-dimethyl vs. N-H for H-bonding.
Analog C 4-(Trifluoromethyl)150.3Strong electron-withdrawing group to enhance Lewis acidity.
Analog D Pinacol boronate ester>10000.4Prodrug strategy for improved oral bioavailability.[18]

Table 1: Hypothetical Structure-Activity Relationship data for a series of this compound derivatives targeting a cancer cell line.

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel derivatives requires a tiered approach, moving from in vitro biochemical assays to cell-based models and finally to in vivo studies.

Protocol: Serine Protease Inhibition Assay (Fluorometric)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified enzyme.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.

    • Enzyme Stock: Prepare a 100x stock of the target serine protease (e.g., Chymotrypsin) in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of the this compound derivative in DMSO. Create a 10-point, 3-fold serial dilution series.

  • Assay Procedure (96-well plate format):

    • Add 88 µL of assay buffer to each well.

    • Add 1 µL of inhibitor from the serial dilution series to appropriate wells (final concentration range will vary, e.g., 100 µM to 5 nM). Add 1 µL DMSO to control wells.

    • Add 1 µL of enzyme stock to all wells (final concentration ~1 nM).

    • Incubate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of substrate stock (final concentration 100 µM).

    • Immediately read the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cancer Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MM.1S for multiple myeloma) under standard conditions.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of compound concentration to determine the EC₅₀ value.

G cluster_workflow Drug Discovery Workflow Synthesis Compound Synthesis & Purification Biochem Biochemical Assay (e.g., Protease IC₅₀) Synthesis->Biochem Cell Cell-Based Assay (e.g., Viability EC₅₀) Biochem->Cell ADME In Vitro ADME (Solubility, Stability) Cell->ADME InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo Lead Lead Candidate InVivo->Lead

Figure 2: A typical preclinical workflow for evaluating novel inhibitors.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and potent platform for the development of novel therapeutics. Its proven mechanism of reversible covalent inhibition, combined with the tunable properties afforded by the sulfonamide group, makes it an attractive starting point for targeting enzymes implicated in cancer, viral infections, and bacterial resistance. Future research will focus on leveraging computational modeling to design derivatives with enhanced selectivity for specific enzyme isoforms, exploring novel prodrug strategies to overcome pharmacokinetic challenges, and expanding the therapeutic applications of this remarkable chemical entity. The continued exploration of boronic acid chemistry promises to deliver next-generation medicines for pressing unmet medical needs.

References

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link]

  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(13), 3948–3959. [Link]

  • Al-Sanea, M. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163102. [Link]

  • Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7283. [Link]

  • Dr.Oracle. (2025).
  • Saeed, A., et al. (2023). Some biological active organoboron derivatives in medicine. Journal of the Serbian Chemical Society. [Link]

  • Dr.Oracle. (2025). Have organoboronic acids and their esters been used in humans with cancer?. Dr.Oracle.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(47), 16843–16848. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Liénard, B. M. R., et al. (2008). Phenylboronic-acid-based carbohydrate binders as antiviral therapeutics: bisphenylboronic acids. Antiviral Chemistry & Chemotherapy, 19(1), 33–42. [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ResearchGate. (n.d.). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
  • Li, X., et al. (2018). Boronic ester derivative-dependent activity of parthenolide analogues. Chemical Communications, 54(72), 10132–10135. [Link]

  • Wang, Z., et al. (2019). Boronic acid-containing diarylpyrimidine derivatives as novel HIV-1 NNRTIs: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 167, 493–503. [Link]

  • Wang, Z., et al. (2022). Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 27(21), 7545. [Link]

  • Ju, M. K., & Kim, D. E. (2015). Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry Letters, 25(11), 2241–2247. [Link]

  • Drug Design Org. (n.d.).
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • American Chemical Society. (2015). Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. American Chemical Society.
  • BLDpharm. (n.d.). (3-(N,N-Dimethylsulfamoyl)-5-(trifluoromethyl)phenyl)boronic acid. BLDpharm.
  • AstaTech. (n.d.). 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid.
  • ChemUniverse. (n.d.). This compound. ChemUniverse.
  • Wani, T. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(10), 103365. [Link]

  • Wang, M., et al. (2017). Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Derivatives. Journal of Medicinal Chemistry, 60(6), 2447–2459. [Link]

  • Lee, J., et al. (2012). Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorganic & Medicinal Chemistry Letters, 22(11), 3656–3660. [Link]

  • Valente, S., et al. (2015). Investigation on the ZBG-functionality of phenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4796–4799. [Link]

Sources

The Ascent of the Boron Versatility: A Technical Guide to the Discovery and Transformative History of Organoboron Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Chemical Curiosities to Cornerstone Reagents

The journey of organoboron chemistry is a compelling narrative of scientific inquiry, serendipity, and the relentless pursuit of synthetic innovation. What began with the study of highly reactive and structurally enigmatic boron hydrides has blossomed into a field that provides some of the most powerful and versatile tools in modern organic chemistry, with profound implications for drug discovery and materials science. This guide delves into the pivotal discoveries and conceptual breakthroughs that have shaped this discipline, offering insights into the causality behind key experimental choices and providing a practical framework for understanding and applying these transformative reactions. The unique electronic nature of boron, with its vacant p-orbital, imparts a distinct reactivity profile to organoboranes, making them invaluable intermediates for the construction of complex molecular architectures.[1][2] This guide will trace the evolution of our understanding of these remarkable compounds, from their initial synthesis to their current status as indispensable reagents in the chemist's arsenal.

Part 1: The Genesis - Early Explorations of Boron Hydrides

The story of organoboron chemistry begins not with the carbon-boron bond, but with the investigation of boron-hydrogen compounds, or boranes. In the early 20th century, German chemist Alfred Stock undertook the Herculean task of systematically synthesizing and characterizing these volatile and highly reactive substances.[3][4][5] His pioneering work, conducted between 1912 and 1936, led to the isolation of a series of boranes, including diborane (B₂H₆), and laid the groundwork for understanding their unusual bonding and reactivity.[3][6] Stock's development of high-vacuum manifold techniques was crucial for handling these air-sensitive compounds and represented a significant technological advancement in inorganic chemistry.[3]

The structures of the boranes themselves were a puzzle, defying conventional valence bond theory and hinting at a new type of chemical bond—the three-center two-electron bond—which would later be crucial to understanding their reactivity.[3][7] While Stock's focus was primarily on the inorganic aspects of these compounds, his work provided the essential foundation upon which the field of organoboron chemistry would be built.

Part 2: The Hydroboration Revolution - H.C. Brown's Nobel-Winning Discovery

A paradigm shift in the utility of boranes occurred in the mid-20th century through the work of American chemist Herbert C. Brown . Initially tasked with finding volatile uranium compounds for the war effort, Brown's research group at Purdue University explored the chemistry of sodium borohydride (NaBH₄) and diborane (B₂H₆).[8][9] This research led to a serendipitous discovery in the late 1950s: the facile addition of the B-H bond of diborane across the carbon-carbon double bond of alkenes—a reaction he termed hydroboration .[9][10]

This discovery was revolutionary for several reasons. Firstly, the reaction proceeds with a remarkable degree of predictability and stereospecificity. The boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov regioselectivity), and the addition occurs in a syn fashion, with the boron and hydrogen atoms adding to the same face of the double bond. Secondly, the resulting organoborane intermediates proved to be exceptionally versatile, capable of being transformed into a wide array of functional groups with retention of stereochemistry.[11] This work earned H.C. Brown the Nobel Prize in Chemistry in 1979.[8][12]

The Causality of Hydroboration's Utility

The power of hydroboration lies in its ability to introduce a boron "handle" onto a carbon skeleton in a controlled manner. This handle can then be readily exchanged for other atoms, most notably oxygen, to form alcohols. The subsequent oxidation of the organoborane with hydrogen peroxide in the presence of a base is a cornerstone of this methodology, providing a two-step, anti-Markovnikov hydration of alkenes that complements the traditional acid-catalyzed hydration.[13]

The development of sterically hindered borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, further enhanced the selectivity of the hydroboration reaction, allowing for the hydroboration of less reactive alkenes and providing even greater control over the regioselectivity.[12][14]

Experimental Workflow: Hydroboration-Oxidation of an Alkene

The following protocol outlines a general procedure for the hydroboration of an alkene followed by oxidation to the corresponding alcohol.

Materials:

  • Alkene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with the alkene and anhydrous THF. The flask is cooled in an ice bath.

  • Hydroboration: The BH₃·THF solution is added dropwise to the stirred solution of the alkene via a dropping funnel. The reaction is typically allowed to warm to room temperature and stirred for a specified time (e.g., 1-2 hours) to ensure complete hydroboration.

  • Oxidation: The reaction mixture is cooled again in an ice bath. The aqueous NaOH solution is added cautiously, followed by the slow, dropwise addition of the 30% H₂O₂ solution, ensuring the temperature remains controlled.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a period to complete the oxidation. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

  • Purification: The crude product can be purified by standard techniques such as distillation or column chromatography.

Part 3: The Dawn of Cross-Coupling - The Suzuki-Miyaura Reaction

While hydroboration provided a powerful means of functional group transformation, the next major leap in organoboron chemistry was the development of methods to form carbon-carbon bonds. In 1979, Akira Suzuki and his colleagues at Hokkaido University reported a palladium-catalyzed cross-coupling reaction between organoboranes and organic halides.[15][16] This reaction, now famously known as the Suzuki-Miyaura coupling , has become one of the most important and widely used methods for the construction of C-C bonds in organic synthesis.[17][18] For this groundbreaking work, Akira Suzuki was awarded the Nobel Prize in Chemistry in 2010, along with Richard F. Heck and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[19][20]

The Suzuki-Miyaura coupling offers several advantages that have contributed to its widespread adoption:

  • Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions, tolerating a wide range of functional groups.

  • Stability and Availability of Reagents: Organoboron reagents, particularly boronic acids and their esters, are generally stable to air and moisture, making them easy to handle.[21] They are also commercially available or readily prepared.

  • Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed from the reaction mixture.[21]

  • High Yields and Stereospecificity: The reaction often proceeds with high yields and with retention of the stereochemistry of the coupling partners.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[22][23] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[22][24]

  • Transmetalation: The organoboron reagent (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[22][25]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the catalyst, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[22][23]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L_n-X pd0->pd_intermediate R¹-X transmetalation Transmetalation coupled_intermediate R¹-Pd(II)L_n-R² pd_intermediate->coupled_intermediate R²-B(OR)₂ + Base coupled_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² coupled_intermediate->product reactants R¹-X + R²-B(OR)₂ base Base

Figure 1: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide

  • Boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel.

  • Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for a specified period, monitoring the reaction progress by techniques such as TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Part 4: The Impact on Drug Discovery and Development

The advent of robust and versatile organoboron chemistry has had a transformative impact on the field of drug discovery and development. The ability to efficiently construct complex molecular scaffolds through reactions like the Suzuki-Miyaura coupling has accelerated the synthesis of new chemical entities for biological screening.[26] Organoboron compounds themselves, particularly boronic acids, have emerged as a unique class of pharmacophores due to their ability to form reversible covalent bonds with the active sites of enzymes.[7][27]

A landmark example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[27] The boron atom in bortezomib plays a crucial role in its mechanism of action by binding to the threonine residue in the active site of the proteasome. Following the success of bortezomib, other boron-containing drugs have been developed and approved, including tavaborole , an antifungal agent, and vaborbactam , a β-lactamase inhibitor.[2][7]

The unique properties of boron have also been exploited in other therapeutic modalities. For instance, the boron-10 isotope has a high neutron capture cross-section, which is the basis for Boron Neutron Capture Therapy (BNCT) , a targeted radiation therapy for cancer.[27]

Key Attributes of Boron in Medicinal Chemistry
AttributeSignificance in Drug Design
Lewis Acidity The empty p-orbital of boron allows for interactions with nucleophilic residues in biological targets.[2]
Trigonal Planar Geometry Boronic acids can act as transition state analogs for serine proteases.
Reversible Covalent Inhibition Enables potent and prolonged target engagement with the potential for reduced off-target effects.
Metabolic Stability The carbon-boron bond is generally stable under physiological conditions.
Tunable Properties The acidity and reactivity of the boronic acid can be modulated by modifying its substituents.

Conclusion: An Ever-Expanding Frontier

From the foundational studies of boron hydrides by Alfred Stock to the Nobel Prize-winning discoveries of H.C. Brown and Akira Suzuki, the history of organoboron chemistry is a testament to the power of fundamental research to unlock transformative technologies. The development of hydroboration and palladium-catalyzed cross-coupling reactions has fundamentally changed the landscape of organic synthesis, enabling the construction of complex molecules with unprecedented efficiency and precision. The impact of these discoveries continues to reverberate through the fields of medicinal chemistry, materials science, and beyond. As researchers continue to explore the unique properties of boron, the field of organoboron chemistry is poised for further innovation, promising new reagents, reactions, and therapeutic agents that will continue to shape our world.

References

  • Herbert C. Brown - Wikipedia. Available at: [Link]

  • Herbert C. Brown: 1979 Nobel Prize in Chemistry. Purdue University. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Herbert C. Brown - National Science and Technology Medals Foundation. Available at: [Link]

  • Alfred Stock - Wikipedia. Available at: [Link]

  • Akira Suzuki - A Superstar of Science. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Herbert Charles Brown - MSU Chemistry. Available at: [Link]

  • Boron Hydrides - Unacademy. Available at: [Link]

  • Suzuki Akira | Biography, Nobel Prize, & Facts - Britannica. Available at: [Link]

  • Akira Suzuki - Wikipedia. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • Akira Suzuki Winner of the 2010 Nobel Prize in Chemistry. Available at: [Link]

  • The Role of Organoboron Compounds in Accelerating Drug Discovery. Available at: [Link]

  • Organoboron chemistry - Wikipedia. Available at: [Link]

  • ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS - DergiPark. Available at: [Link]

  • Notes on Herbert C. Brown: A Dissenting View - Unacademy. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica. Available at: [Link]

  • Organoboron chemistry - Grokipedia. Available at: [Link]

  • Organoboranes for Syntheses : Recent Advances in Borane Chemistry - American Chemical Society. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • Emeritus Professor Akira Suzuki Nobel Prize Laureate in Chemistry Special Commemorative Issue. Available at: [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • ALFRED STOCK AND THE RENAISSANCE OF INORGANIC CHEMISTRY Egon Wiberg Translation from the German by H. Nöth and R.H. Walter Inst. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]

  • Hydrides of Boron and Silicon - Alfred Stock - Google Books.
  • Organometallic Chemistry :: Boron in Organic Synthesis. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION - INOVATUS JOURNALS. Available at: [Link]

  • Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry - ConnectSci. Available at: [Link]

  • Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC. Available at: [Link]

  • Organoboron Compounds - Encyclopedia.pub. Available at: [Link]

  • Boron Chemistry: An Overview | ACS Symposium Series. Available at: [Link]

  • recent advances in photoinduced synthetic approaches to organoboron compounds - NIH. Available at: [Link]

  • Organoboron Compounds - Advances in Chemistry (ACS Publications). Available at: [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol using (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Robust Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Sulfonamides Using (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds critical for pharmaceutical research and drug development.[1][2][3] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with This compound . The N,N-dimethylsulfamoyl moiety is a prevalent functional group in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates. This guide details the reaction mechanism, offers a step-by-step experimental workflow, provides troubleshooting insights, and explains the causal logic behind key procedural steps to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Core Concepts and Mechanistic Overview

The Suzuki-Miyaura coupling facilitates the synthesis of biaryl compounds by coupling an organoboron species (boronic acid or ester) with an organohalide.[4] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.[5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the Pd(II) complex, displacing the halide. The base (e.g., K₃PO₄, K₂CO₃) is critical for forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_complex Ar¹-Pd(II)L_n-X (Oxidative Addition Complex) pd0->oxidative_complex oa_label Oxidative Addition pd0->oa_label Ar¹-X transmetalation_complex Ar¹-Pd(II)L_n-Ar² (Transmetalation Complex) oxidative_complex->transmetalation_complex trans_label Transmetalation oxidative_complex->trans_label Ar²-B(OH)₂ Base transmetalation_complex->pd0 re_label Reductive Elimination transmetalation_complex->re_label Ar¹-Ar² oa_label->oxidative_complex re_label->pd0 trans_label->transmetalation_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Properties of this compound

This specific boronic acid is a stable, solid reagent, making it convenient to handle and store.

  • CAS Number: 871329-59-8

  • Molecular Formula: C₈H₁₂BNO₄S

  • Appearance: Solid

  • Storage: Store at room temperature under an inert atmosphere.

The electron-withdrawing nature of the N,N-dimethylsulfamoyl group can influence the electronic properties of the phenyl ring, potentially affecting transmetalation rates. However, its high functional group tolerance makes it a versatile building block in the synthesis of complex molecules, particularly in drug discovery programs targeting kinases and other enzymes where sulfonamide interactions are key.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling an aryl bromide with this compound. Reaction conditions, particularly temperature and duration, may require optimization based on the specific reactivity of the aryl halide.

Materials and Reagents
ReagentRoleCAS No.M.W. ( g/mol )Equivalents
Aryl Bromide (Ar-Br)Coupling Partner 1Substrate-specific-1.0
This compound Coupling Partner 2 871329-59-8 245.08 1.5
Pd(dppf)Cl₂ · CH₂Cl₂Palladium Catalyst95464-05-4816.640.03 (3 mol%)
Potassium Carbonate (K₂CO₃)Base584-08-7138.212.5
1,4-DioxaneSolvent123-91-188.11-
Deionized WaterCo-Solvent7732-18-518.02-

Note: Other palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) and bases (e.g., K₃PO₄, Cs₂CO₃) can also be effective and may be screened for optimal performance.[5]

Step-by-Step Procedure

The following workflow outlines the complete experimental process from setup to analysis.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (367.6 mg, 1.5 mmol, 1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%), and potassium carbonate (345.5 mg, 2.5 mmol, 2.5 eq).

    • Causality Note: Using an excess of the boronic acid (1.2-1.5 eq) helps drive the reaction to completion and compensates for potential competitive side reactions like protodeboronation, where the boronic acid is protonated and rendered inactive.[5]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent ratio (typically 3:1 to 5:1 organic:aqueous) is key for dissolving both the organic substrates and the inorganic base.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-Up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Inactive Catalyst: Pd(0) was oxidized. 2. Insufficient Base: Base is too weak or has poor solubility. 3. Low Temperature: Reaction is too slow.1. Ensure the reaction was set up under a strictly inert atmosphere. Use freshly opened solvents. 2. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation Boronic acid is reacting with trace water/protons instead of the catalyst. This is more common with unstable boronic acids or at high temperatures.[5]1. Use anhydrous solvents if possible, though water is often necessary for the base. 2. Decrease the reaction temperature and increase the reaction time. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.
Homocoupling of Boronic Acid Occurs when the transmetalation is slow, allowing two boronic acid molecules to couple.1. Screen different palladium catalysts and ligands. Buchwald-type phosphine ligands can be very effective.[2] 2. Adjust the base and solvent system to optimize the transmetalation rate.
Difficult Purification Product has similar polarity to starting materials or byproducts.1. Optimize the eluent system for column chromatography. 2. If the product is basic or acidic, an acid/base wash during work-up may remove certain impurities. 3. Consider recrystallization as an alternative purification method.

Applications in Drug Discovery

Boronic acids are not just synthetic intermediates; they are increasingly incorporated into drug candidates themselves, with several FDA-approved drugs featuring this moiety.[6][7][8] Their unique ability to form reversible covalent bonds with biological targets makes them powerful inhibitors.[9] The N,N-dimethylsulfamoyl group, when introduced via this protocol, serves as a versatile hydrogen bond acceptor and can improve pharmacokinetic properties such as solubility and metabolic stability, making the resulting biaryl sulfonamides attractive scaffolds for various therapeutic targets.[10]

Safety Information

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Can be toxic and are heavy metals. Handle with care and dispose of waste according to institutional guidelines.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate caution.

References

  • Jie Wu, et al. (2017). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Anderson, K. W., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • BenchChem. (2025). Application Notes and Protocols: DNA-Compatible Suzuki-Miyaura Coupling with Functionalized Boronic Acids. BenchChem.
  • Sigma-Aldrich. This compound. Sigma-Aldrich.
  • D. G. Hall. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Li, Y., et al. (2020). Design and discovery of boronic acid drugs. PubMed.
  • Denmark, S. E., et al. (2020).
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • X-MOL. (2022). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. X-MOL.
  • Sigma-Aldrich. (3-(Methylsulfonamido)phenyl)boronic acid. Sigma-Aldrich.
  • Fernandes, C., et al. (2020).
  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

reaction conditions for cross-coupling with (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging the Unique Properties of a Sulfamoyl-Substituted Boronic Acid

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is underscored by the presence of the electron-withdrawing N,N-dimethylsulfamoyl group, which modulates the electronic properties of the phenylboronic acid moiety. This feature can influence reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for accessing complex molecular architectures in pharmaceutical and materials science research.[1] The sulfamoyl group can also serve as a key pharmacophore or a synthetic handle for further functionalization. This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[2][3] The catalytic cycle, depicted below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of catalyst, base, and solvent is paramount to achieving high efficiency and yield, especially when dealing with electronically modified substrates such as this compound.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X L_n (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)-R² L_n (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Reagents R¹-X (Aryl Halide) Reagents->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters: A Scientist's Guide to Optimization

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The electron-withdrawing nature of the N,N-dimethylsulfamoyl group can impact the transmetalation step, necessitating thoughtful optimization.

The Palladium Catalyst: The Heart of the Reaction

The choice of the palladium catalyst, comprising a palladium source and a ligand, is critical. For electronically deactivated boronic acids, ligands that promote the formation of a highly active, low-coordinate Pd(0) species are often preferred.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) precursors like PdCl₂(PPh₃)₂ are also effective as they are reduced in situ to the active Pd(0) species.[6]

  • Ligands: Bulky, electron-rich phosphine ligands are generally effective. Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos). N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging couplings.[7] For substrates with electron-withdrawing groups, catalysts that facilitate the oxidative addition and reductive elimination steps are beneficial.[6]

The Base: The Activator of the Boronic Acid

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective in many cases. They offer a good balance of reactivity and functional group tolerance.

    • Phosphates: K₃PO₄ is a stronger base and can be particularly effective for less reactive coupling partners.[11][12]

    • Hydroxides: Aqueous solutions of NaOH or Ba(OH)₂ can be used, but care must be taken with base-sensitive functional groups.[9]

  • Organic Bases: In some instances, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed, particularly when substrate compatibility is a concern.[10]

The Solvent System: The Reaction Medium

The solvent influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[13][14][15] A variety of solvents and solvent mixtures can be used for Suzuki-Miyaura couplings.

  • Ethereal Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME) are common choices.

  • Aromatic Solvents: Toluene is frequently used, especially for higher temperature reactions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective but may require more careful purification.[15][16]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is used, which can enhance the solubility of the base and facilitate the formation of the active boronate species.[11]

Comparative Reaction Conditions

The following table summarizes a range of conditions that have been successfully employed for Suzuki-Miyaura couplings involving substituted phenylboronic acids. This data can serve as a starting point for optimization with this compound.

Aryl Halide (1.0 eq.)Boronic Acid (1.2-1.5 eq.)Catalyst (mol%)Ligand (mol%)Base (2.0-3.0 eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95Generic
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (3)K₃PO₄Dioxane/H₂O10015High[11]
Aryl Bromide2-PyridylboronatePd₂(dba)₃ (1-1.5)VariousKFDioxane110Varies70-82[17]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (cat.)-K₂CO₃DMERefluxVariesGood[18]
Aryl SulfamatePhenylboronic acidNHC-Pd(II) complex (cat.)-K₂CO₃Dioxane100VariesGood-High[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

Protocol_1_Workflow Figure 2: Workflow for Protocol 1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Sources

palladium catalysts for (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Sulfamoyl Moiety in Modern Drug Discovery

The sulfamoyl group (–SO₂NR₂) is a cornerstone pharmacophore in medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate the physicochemical properties of drug candidates. Its presence is integral to a wide array of approved therapeutics, including diuretics, anti-inflammatories, and antiviral agents. Consequently, the efficient incorporation of sulfamoyl-containing building blocks into complex molecular architectures is a critical task for synthetic chemists in the pharmaceutical industry.

This compound has emerged as a versatile and highly valuable reagent for this purpose. As a bifunctional molecule, it offers a handle for palladium-catalyzed cross-coupling—most notably the Suzuki-Miyaura reaction—enabling the formation of key carbon-carbon bonds that construct the biaryl scaffolds prevalent in many drug molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium catalysts and protocols optimized for reactions involving this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, address the specific challenges posed by this electron-deficient substrate, and present field-proven protocols designed for robust and reproducible outcomes.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] The reaction facilitates the coupling of an organoboron species (like our subject boronic acid) with an organic halide or triflate.[2] The catalytic cycle, which is central to understanding and troubleshooting the reaction, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to Pd(II).[1][2] The efficiency of this step is highly dependent on the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the ligand bound to the palladium.[2][4]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The choice of base is therefore critical for the reaction's success.

  • Reductive Elimination : In the final step, the two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_product Pd(0)L2 Active Catalyst Pd(0)L₂ Ar-Pd(II)-X_L2 Oxidative Addition Product Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition + Ar-X Ar-Pd(II)-Ar'_L2 Transmetalation Product Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation + Ar'B(OH)₂ / Base Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Product Product Ar-Ar' Ar-Pd(II)-Ar'_L2->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (294 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the XPhos ligand (21.0 mg, 0.044 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Palladium source has degraded; ligand oxidized. 2. Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. [1] 3. Poor Base/Solvent Choice: Base may not be strong enough or soluble enough to activate the boronic acid.1. Use a fresh palladium source and ligand, or switch to an air-stable precatalyst (e.g., XPhos Pd G3/G4). 2. Ensure proper degassing of solvents and use of Schlenk techniques. 3. Screen alternative bases (e.g., Cs₂CO₃, t-BuOK) and solvent systems (e.g., Toluene, 2-MeTHF).
Protodeboronation of Starting Material 1. Reaction temperature is too high or reaction time is too long. 2. Base is too strong or water concentration is too high. [7]1. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. 2. Use a milder base (e.g., K₂CO₃) or reduce the amount of water. Consider using the corresponding boronic acid pinacol ester for enhanced stability. [8]
Formation of Homocoupled Boronic Acid Product 1. Presence of oxygen, which can promote oxidative homocoupling. [1] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorously exclude oxygen from the reaction. 2. Ensure reaction conditions favor the formation of the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ can help.
Reaction Stalls with Aryl Chlorides 1. Oxidative addition to the C-Cl bond is slow and often the rate-limiting step. [2][4] 2. Ligand is not electron-rich or bulky enough.1. Increase the reaction temperature. 2. Switch to a more active ligand system designed for aryl chlorides, such as RuPhos or an NHC-based catalyst. Use a stronger base like K₃PO₄ or t-BuOK. [9]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2022). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • National Institutes of Health. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • National Institutes of Health. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • National Institutes of Health. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Link]

  • Royal Society of Chemistry. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. [Link]

  • National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. [Link]

  • ResearchGate. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. [Link]

  • ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. [Link]

Sources

Application Notes and Protocols for (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfamoyl Phenyl Boronic Acid Moiety

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid has emerged as a critical building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its utility is rooted in the unique combination of a reactive boronic acid group, primed for palladium-catalyzed cross-coupling reactions, and a strategically positioned N,N-dimethylsulfamoyl group. This latter functional group is not merely a passive substituent; it imparts desirable physicochemical properties to parent molecules, often enhancing metabolic stability, solubility, and the capacity for crucial hydrogen bonding interactions with biological targets.[1][2][3]

The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs.[4] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The N,N-dimethylated form, in particular, is often employed to fine-tune these properties, offering a metabolically robust moiety that can serve as a hydrogen bond acceptor.[2] This makes this compound a valuable tool for medicinal chemists seeking to introduce this important functional group into complex molecular architectures.

This guide provides an in-depth look at the applications of this compound, with a focus on detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂BNO₄S[5]
Molecular Weight 229.07 g/mol [5]
Appearance White to off-white solid
CAS Number 871329-59-8[5]

Note: Experimental pKa, logP, and solubility data are not widely published. The sulfamoyl and boronic acid groups will influence these properties. Phenylboronic acid has a pKa of around 8.8, and the electron-withdrawing nature of the sulfamoyl group would be expected to lower this value. The solubility of phenylboronic acids in water is generally low but can be influenced by pH and the presence of diols.[6][7][8][9] Solubility in organic solvents like ethers and ketones is generally higher.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide or triflate.[4]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay of several factors:

  • Catalyst System: The choice of palladium source and ligand is paramount. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[10]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. The choice of base can also influence the reaction rate and the prevalence of side reactions.[11][12]

  • Solvent: The solvent system must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. The solvent must be thoroughly degassed to prevent oxidation of the palladium catalyst.[13]

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the reactants or catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base in Flask purge Purge with Inert Gas (e.g., Argon or Nitrogen) reagents->purge 1. add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Palladium Catalyst and Ligand add_solvent->add_catalyst 2. heat Heat to Desired Temperature with Stirring add_catalyst->heat 3. monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor 4. cool Cool to Room Temperature monitor->cool quench Aqueous Work-up (e.g., add water and extract with organic solvent) cool->quench 5. dry Dry Organic Layer and Concentrate quench->dry 6. purify Purify by Column Chromatography dry->purify 7.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Key Intermediate for Vemurafenib

A prominent application of this compound is in the synthesis of BRAF inhibitors, such as Vemurafenib.[1][14] The following protocol is a representative example of a Suzuki-Miyaura coupling to form a key biaryl intermediate.

Reaction:

Materials and Reagents:
  • This compound (1.2 equiv.)

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the aryl halide).

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Results and Variations

The following table provides expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, based on general principles of this reaction.[11][12][15][16][17]

Aryl/Heteroaryl HalideCatalyst SystemBaseSolventTemp (°C)Expected YieldNotes
4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-90HighElectron-rich aryl bromides are generally good coupling partners.
4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-110Moderate to HighAryl chlorides are less reactive; a more active catalyst system is often required.[10]
2-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O90-100GoodHeteroaryl halides can be effective coupling partners.
1-Iodo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80HighElectron-deficient aryl iodides are highly reactive.

Yields are qualitative estimates (Low: <40%, Moderate: 40-70%, Good: 70-90%, High: >90%) and will vary depending on the specific reaction conditions and scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- Try a different solvent system to improve solubility.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation of the boronic acid - Presence of excess water or protic sources- High reaction temperature- Prolonged reaction time- Use anhydrous solvents if possible, or minimize the amount of water.- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of the boronic acid - Presence of oxygen- Inefficient transmetalation- Ensure a strictly inert atmosphere.- Use a different ligand or base to promote the desired cross-coupling.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Boronic acids can be irritating to the eyes, respiratory system, and skin.

  • Palladium catalysts are toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its ability to participate in robust and reliable Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the N,N-dimethylsulfamoylphenyl moiety, a group known to confer favorable properties to bioactive molecules. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors.

References

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. Available from: [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis Online. Available from: [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. Available from: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PubMed. Available from: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available from: [Link]

  • Solubility of phenylboronic compounds in water. SciSpace. Available from: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available from: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Available from: [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available from: [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Available from: [Link]

  • Suzuki coupling of various aryl halides with phenylboronic acid a. ResearchGate. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • pK a values for boronic acids 1-7. ResearchGate. Available from: [Link]

  • Selected boronic acids and their pKa values. ResearchGate. Available from: [Link]

Sources

The Role of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

The study of enzyme inhibition is a cornerstone of drug discovery and chemical biology, providing critical insights into enzyme mechanisms and pathways for therapeutic intervention. Boronic acids have emerged as a privileged class of enzyme inhibitors, largely due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases and hydrolases.[1][2][3] These compounds act as transition-state analogs, where the boron atom mimics the tetrahedral intermediate formed during substrate hydrolysis.[3]

This guide focuses on a specific, yet illustrative, member of this class: (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid . We will explore its chemical properties, the molecular basis of its inhibitory action, and its application in studying enzyme kinetics. The presence of the N,N-Dimethylsulfamoyl group, in addition to the boronic acid "warhead," provides an excellent case study in how peripheral functional groups can modulate binding affinity, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their enzyme inhibition protocols.

Physicochemical Profile and Structural Rationale

The efficacy of an inhibitor is dictated by its structure. This compound possesses two key functional regions that contribute to its biological activity.

  • The Boronic Acid Moiety (-B(OH)₂): This is the pharmacophore or "warhead" of the molecule. Boronic acids are Lewis acids, and the boron atom is capable of accepting a lone pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue.[2] This interaction forms a stable, yet reversible, tetrahedral boronate adduct.[3][4]

  • The (3-(N,N-Dimethylsulfamoyl)phenyl) Scaffold: This substituted aromatic ring serves to correctly position the boronic acid within the enzyme's active site. The sulfamoyl group (-SO₂N(CH₃)₂) is particularly important; it is a strong hydrogen bond acceptor and can significantly influence the compound's solubility and electronic properties, which in turn affects its interaction with the enzyme's binding pocket.[5][6] The meta-position of this group relative to the boronic acid dictates its spatial orientation for potential interactions with specific amino acid side chains.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 871329-59-8[4][7]
Molecular Formula C₈H₁₂BNO₄S[4][7]
Molecular Weight 229.06 g/mol [4][7]
IUPAC Name [3-(dimethylsulfamoyl)phenyl]boronic acid[4]
Physical Form Solid
Purity Typically ≥95%[7]

The Mechanism of Reversible Covalent Inhibition

Boronic acids are renowned for their ability to inhibit serine hydrolases, a broad class of enzymes that includes therapeutically relevant targets like β-lactamases (imparting antibiotic resistance) and proteases like Prostate-Specific Antigen (PSA).[1][8][9]

The inhibitory mechanism proceeds via a two-step process:

  • Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by interactions between the phenyl ring and the sulfamoyl group with the enzyme's binding pocket.

  • Covalent Adduct Formation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom. This forms a tetrahedral boronate intermediate, which is a stable mimic of the transition state of substrate hydrolysis.[1][3] This step is typically reversible, allowing for dynamic inhibition.

The slower step in this process is often associated with a conformational change in the enzyme upon binding.[1]

G Enzyme Enzyme + Ser-OH Complex Initial Non-covalent Enzyme-Inhibitor Complex Inhibitor This compound R-B(OH)₂ Inhibitor->Complex Step 1: Binding Adduct Reversible Covalent Tetrahedral Adduct (Inhibited State) Complex->Adduct Step 2: Nucleophilic Attack (Ser-OH on Boron) Adduct->Complex Reversal

Caption: Mechanism of serine hydrolase inhibition by boronic acid.

Application in Targeting β-Lactamases

A prominent application for boronic acid inhibitors is in combating antibiotic resistance mediated by β-lactamase enzymes. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. Boronic acids act as potent inhibitors of serine-based β-lactamases (Classes A and C) and are being explored for metallo-β-lactamases (Class B).[8][10][11][12]

Studies on related phenylboronic acid scaffolds have shown potent inhibition against key β-lactamases like KPC-2 and AmpC, with Ki values in the nanomolar to low-micromolar range.[13][14][15] The (3-(N,N-Dimethylsulfamoyl)phenyl) group provides a valuable scaffold for structure-activity relationship (SAR) studies to optimize potency and selectivity against different β-lactamase variants.

Table 2: Example Inhibitory Activities of Related Phenylboronic Acids Against β-Lactamases

CompoundTarget EnzymeInhibition Constant (Ki)Reference
Triazole derivative of (3-(azidomethyl)phenyl)boronic acidAmpC140 nM[13][14][15]
Triazole derivative of (3-(azidomethyl)phenyl)boronic acidKPC-2730 nM[13][14][15]
Boronic Acid Transition State Inhibitor (BATSI) CR192ADC-7 (Class C)0.45 nM[11]
Boronic Acid Transition State Inhibitor (BATSI) S06017ADC-7 (Class C)6.11 µM[11]

Note: Data for related compounds are shown to illustrate the potential of the scaffold.

Protocols for Enzyme Inhibition Studies

The following protocols provide a framework for characterizing the inhibitory activity of this compound.

Protocol 4.1: General Workflow for Determining IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

G P1 Step 1: Prepare Reagents - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor Stock (in DMSO) P2 Step 2: Create Serial Dilution Create a series of inhibitor concentrations (e.g., 100 µM to 1 nM) P1->P2 P3 Step 3: Assay Setup (96-well plate) - Add buffer to wells - Add diluted inhibitor (or DMSO for control) - Add enzyme solution P2->P3 P4 Step 4: Pre-incubation Incubate enzyme-inhibitor mixture (e.g., 10-15 min at 37°C) Allows for binding to occur. P3->P4 P5 Step 5: Initiate Reaction Add substrate to all wells simultaneously to start the reaction. P4->P5 P6 Step 6: Monitor Reaction Rate Measure product formation over time (e.g., absorbance change via plate reader) P5->P6 P7 Step 7: Data Analysis - Calculate % inhibition for each concentration - Plot % Inhibition vs. log[Inhibitor] - Fit to a sigmoidal curve to find IC₅₀ P6->P7

Caption: Experimental workflow for IC₅₀ determination.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Sodium Phosphate, pH 7.0).[14][16]

    • Inhibitor Stock: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

    • Enzyme & Substrate: Prepare stock solutions in the assay buffer at concentrations suitable for the assay.

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor stock to create a range of concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%) to avoid solvent effects.[16]

  • Assay Plate Setup: In a 96-well plate, add the components in the following order:

    • Assay Buffer

    • Diluted inhibitor (or DMSO for 0% inhibition control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C).[16]

    • Causality Insight: This step is crucial for reversible covalent inhibitors as it allows the binding equilibrium between the enzyme and inhibitor to be established before the substrate is introduced.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.[17]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[16]

Protocol 4.2: Determining the Mode of Inhibition and Kᵢ

To understand the inhibitor's mechanism, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive) and its inhibition constant (Kᵢ). This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Experimental Setup: Design a matrix of experiments where both the substrate concentration (e.g., 0.5x to 10x the Kₘ value) and the inhibitor concentration (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value) are varied.

  • Assay Performance: Follow the same procedure as the IC₅₀ assay (steps 3-6), measuring the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis and Visualization:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against substrate concentration ([S]). The changes in Kₘ (substrate concentration at half-Vₘₐₓ) and Vₘₐₓ (maximum velocity) will indicate the mode of inhibition.

    • Lineweaver-Burk Plot: For a clearer visual diagnosis, create a double reciprocal plot (1/V₀ vs. 1/[S]).

      • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

      • Uncompetitive Inhibition: Lines will be parallel.[18]

    • Causality Insight: The Lineweaver-Burk plot linearizes the Michaelis-Menten equation, making it easier to visualize how the kinetic parameters are affected by the inhibitor and thus diagnose the mechanism.

  • Kᵢ Calculation: The Kᵢ can be calculated by fitting the complete dataset to the appropriate equation for the determined mode of inhibition using non-linear regression software.

Conclusion

This compound is a valuable tool for enzyme inhibition studies. Its structure combines the proven reversible covalent inhibitory action of the boronic acid group with the modulatory effects of a sulfamoyl-substituted phenyl ring.[4][5] This makes it an excellent candidate for investigating the active sites of serine hydrolases, particularly β-lactamases, and serves as a foundational scaffold for the rational design of more complex and selective therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to quantitatively assess its inhibitory properties and elucidate its mechanism of action.

References

  • Knowles, J. R. (1985). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. PMC.[Link]

  • Luchinsky, D., et al. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. National Institutes of Health.[Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.[Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Papp-Wallace, K. M., et al. (2020). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. American Society for Microbiology.[Link]

  • Hinchliffe, P., et al. (2019). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. National Institutes of Health.[Link]

  • Santi, N., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org.[Link]

  • Santi, N., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.[Link]

  • Santi, N., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. National Center for Scientific Research "Kharkiv Institute of Physics and Technology".[Link]

  • Minkkilä, A., et al. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. AWS.[Link]

  • ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]

  • Bioassay Works. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]

  • ChemUniverse. (n.d.). This compound [P78127]. [Link]

  • Li, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.[Link]

  • Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. PubMed.[Link]

  • Luchinsky, D., et al. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.[Link]

  • Gallardo-Williams, M. T., et al. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. PubMed.[Link]

  • El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed.[Link]

  • Naqvi, A. T., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.[Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube.[Link]

Sources

Application Notes and Protocols: (3-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Combating Antibiotic Resistance

The escalating crisis of antibiotic resistance, particularly against β-lactam antibiotics, necessitates the development of novel therapeutic strategies. A primary mechanism of resistance is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring central to the antibiotic's function[1][2]. To counteract this, β-lactamase inhibitors (BLIs) are co-administered with susceptible antibiotics, effectively restoring their antibacterial efficacy[1].

Boronic acids have emerged as a highly promising class of non-β-lactam-based BLIs[3]. They act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue in the β-lactamase active site[1]. This guide focuses on a specific, promising subclass: sulfonamide phenylboronic acids, including the titular compound, (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid. These derivatives exhibit potent inhibitory activity, particularly against Class C β-lactamases like AmpC, which are notoriously resistant to clinical inhibitors such as clavulanic acid[1][4].

This document provides an in-depth overview of the mechanism of action, quantitative efficacy data for representative compounds, and detailed protocols for evaluating the antibacterial potential of this compound class for researchers, scientists, and drug development professionals.

Mechanism of Action: Reversible Covalent Inhibition of β-Lactamases

The antibacterial activity of this compound and its analogs is not intrinsic; they do not typically kill bacteria on their own[1]. Instead, their power lies in potentiating the activity of existing β-lactam antibiotics. The primary mechanism is the competitive inhibition of serine-β-lactamases[1].

The boronic acid moiety is the key pharmacophore. The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser64 in AmpC) in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, which mimics the high-energy transition state of β-lactam hydrolysis[1]. By sequestering the enzyme in this inactive state, the inhibitor prevents the degradation of the co-administered β-lactam antibiotic, allowing it to perform its primary function of inhibiting bacterial cell wall synthesis.

The sulfonamide group, replacing the more traditional carboxamide side chain, has been shown to create a distinct and highly favorable structure-activity relationship (SAR), resulting in significantly improved potency for certain analogs[1][2]. X-ray crystallography studies suggest that the unique geometry and polarity of the sulfonamide group alter the hydrogen-bonding network within the active site, leading to enhanced affinity[1][4].

G Enzyme Active β-Lactamase (with Catalytic Serine-OH) Intermediate Tetrahedral Adduct (Inhibited Enzyme) Antibiotic β-Lactam Antibiotic (e.g., Cephalosporin) Enzyme->Antibiotic Hydrolysis (Inactivation) Intermediate->Enzyme Intermediate->Antibiotic Blocked Inhibitor Sulfonamide Phenylboronic Acid (e.g., 3-(N,N-Dimethylsulfamoyl) -phenyl)boronic acid) Inhibitor->Enzyme Reversible Covalent Bonding

Caption: Mechanism of β-Lactamase Inhibition by Sulfonamide Boronic Acids.

Quantitative Efficacy Data

Research into sulfonamide boronic acids has demonstrated their potent inhibition of the Class C AmpC β-lactamase. The inhibitory constant (Kᵢ) is a measure of an inhibitor's potency; a lower Kᵢ value indicates a higher affinity for the enzyme. The data below, derived from a seminal study on this class of compounds, showcases the high affinity achieved by replacing a traditional carboxamide linker with a sulfonamide[1].

Table 1: Comparative Inhibition of AmpC β-Lactamase

Compound ID R₁ Group Linker Kᵢ (nM) Ligand Efficiency Reference
9 4-picolyl Sulfonamide 25 0.50 [1]
4 Benzyl Sulfonamide 70 0.45 [1]
3 Methyl Sulfonamide 789 0.91 [1]
4c Benzyl Carboxamide 570 0.40 [1]

| 3c | Methyl | Carboxamide | 18,500 | 0.61 |[1] |

Data synthesized from Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry.[1]

Key Insights from Data:

  • Superiority of Sulfonamide Linker: A direct comparison between analogous pairs (e.g., 4 vs. 4c and 3 vs. 3c ) reveals the dramatic increase in potency when a sulfonamide linker is used instead of a carboxamide. The simplest sulfonamide analog (3 ) is 23-fold more potent than its carboxamide counterpart (3c )[1].

  • High Ligand Efficiency: Smaller analogs, such as compound 3 , exhibit exceptionally high ligand efficiency, indicating a highly optimized binding interaction relative to the molecule's size[1].

  • Structure-Activity Relationship (SAR): The SAR for sulfonamide boronic acids is distinct from the carboxamide series. While larger side chains often improve affinity in the carboxamide series, the opposite can be true for sulfonamides, where smaller, specific side chains can yield nanomolar potency[1][4].

Application Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Combination

The primary application of these compounds is to lower the MIC of a partner β-lactam antibiotic against a resistant bacterial strain. This protocol details the broth microdilution method to determine this potentiation effect, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: To determine the concentration of a β-lactam antibiotic required to inhibit the growth of a β-lactamase-producing bacterium in the presence of a fixed concentration of a sulfonamide boronic acid inhibitor.

Materials:

  • Bacterial strain (e.g., AmpC-producing E. coli ATCC BAA-1743)

  • β-lactam antibiotic (e.g., Ceftazidime)

  • Sulfonamide boronic acid inhibitor (e.g., this compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • 0.5 McFarland standard

  • Sterile saline or PBS

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Workflow Diagram:

G prep_culture 1. Prepare Overnight Bacterial Culture adjust_inoculum 2. Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) prep_culture->adjust_inoculum dilute_inoculum 3. Dilute to Final Inoculum (~5x10^5 CFU/mL in CAMHB) adjust_inoculum->dilute_inoculum add_bacteria 6. Inoculate Wells with Adjusted Bacterial Suspension dilute_inoculum->add_bacteria prep_antibiotic 4a. Prepare Serial Dilution of β-Lactam Antibiotic plate_setup 5. Dispense Antibiotic Dilutions and Inhibitor to 96-well Plate prep_antibiotic->plate_setup prep_inhibitor 4b. Prepare Fixed Concentration of Boronic Acid Inhibitor prep_inhibitor->plate_setup plate_setup->add_bacteria controls 7. Set Up Controls (Growth, Sterility, Inhibitor-only) incubation 8. Incubate at 35-37°C for 18-24 hours add_bacteria->incubation read_results 9. Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for MIC Determination with a β-Lactamase Inhibitor.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the sulfonamide boronic acid inhibitor in 100% DMSO (e.g., 10 mg/mL).

    • Prepare a high-concentration stock solution of the β-lactam antibiotic in an appropriate solvent (water or DMSO).

    • Rationale: DMSO is a common solvent for organic compounds. Preparing high-concentration stocks allows for minimal final solvent concentration in the assay, which should not exceed 1% v/v to avoid impacting bacterial growth.

  • Inoculum Preparation:

    • From an agar plate, select 3-5 isolated colonies of the test organism and inoculate into CAMHB. Incubate at 37°C until the culture reaches log phase.

    • Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.

    • Rationale: A standardized inoculum density is critical for reproducibility. The final concentration in the well should be ~5 x 10⁵ CFU/mL, which is the CLSI standard for broth microdilution testing.

  • Plate Setup:

    • This protocol uses a fixed concentration of the inhibitor. Based on published data, a concentration of 4 µg/mL is often used for testing new inhibitors[5][6].

    • In a 96-well plate, perform a 2-fold serial dilution of the β-lactam antibiotic in CAMHB containing the fixed concentration of the inhibitor. For example, add 100 µL of CAMHB + inhibitor to columns 2-11. Add 200 µL of the starting antibiotic concentration (in CAMHB + inhibitor) to column 1. Serially transfer 100 µL from column 1 to 2, 2 to 3, and so on, discarding 100 µL from column 10. Column 11 serves as the inhibitor-only control.

    • The final volume in each well before inoculation should be 50 µL.

  • Inoculation and Controls:

    • Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well in columns 1-12. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Column 11 (Inhibitor Control): Contains bacteria and the fixed concentration of the inhibitor, but no antibiotic. This checks for any intrinsic antibacterial activity of the inhibitor.

    • Column 12 (Growth Control): Contains bacteria and CAMHB only (no antibiotic or inhibitor).

    • An additional well/row should be prepared with sterile CAMHB only to serve as a Sterility Control .

    • Rationale: Controls are essential for validating the experiment. The growth control must show turbidity, and the sterility control must remain clear. The inhibitor control confirms the compound is acting as a potentiator, not an antibiotic itself[1].

  • Incubation and Reading:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 18-24 hours in ambient air.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the inhibitor) that completely inhibits visible growth of the organism.

    • Rationale: A successful experiment will show a significant reduction in the MIC of the β-lactam antibiotic in the presence of the sulfonamide boronic acid compared to the MIC of the antibiotic alone (determined in a separate experiment). A 32-fold reduction has been observed for potent inhibitors[1][2].

Concluding Remarks

This compound and related sulfonamide derivatives represent a compelling and scientifically validated class of β-lactamase inhibitors. Their unique structure-activity profile and potent, nanomolar-range inhibition of clinically relevant enzymes like AmpC underscore their potential in drug discovery pipelines[1]. By rescuing the activity of established β-lactam antibiotics against resistant Gram-negative bacteria, these compounds offer a promising strategy to address a critical unmet need in infectious disease therapy. The protocols and data presented herein provide a robust framework for researchers to further investigate and harness the therapeutic potential of this important chemical series.

References

  • Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852–7863. [Link]

  • Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Semantic Scholar. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors. IRIS Unimore. [Link]

  • Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Docking.org. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed. [Link]

  • Abbas, H. S., Abd El-Karim, S. S., & Abdelwahed, N. A. M. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Pharmaceutica. [Link]

  • Azzam, R. A., et al. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • VanScoy, B., & Mendes, R. E. (2017). What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations. Clinical Microbiology Newsletter. [Link]

  • Simner, P. J., & Patel, R. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. Clinical Microbiology Reviews. [Link]

  • Drusano, G. L. (1995). Combination β-lactam and β-lactamase-inhibitor therapy: pharmacokinetic and pharmacodynamic considerations. American Journal of Health-System Pharmacy. [Link]

  • Tamma, P. D., et al. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • da Silva, J. F. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • American Society for Microbiology. (2021). β-lactam/β-lactamase inhibitor combinations. YouTube. [Link]

  • Salman, H. D., et al. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki. [Link]

  • Boya, C. S., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology. [Link]

Sources

experimental procedure for gram-scale Suzuki coupling with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids: From Milligrams to Gram-Scale

Authored by: A Senior Application Scientist

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1][2] First reported by Akira Suzuki and Norio Miura in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in academic research and pharmaceutical drug development.[1][5][6]

This guide provides a comprehensive overview of the Suzuki coupling reaction with a focus on scaling the synthesis from the benchtop to multiple grams, a crucial step in drug development and material science. We will delve into the practical challenges and procedural nuances associated with using substituted phenylboronic acids, offering detailed experimental protocols, quantitative data on the impact of substituents, and a visual representation of the reaction mechanism and workflow.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The success of the reaction hinges on the smooth execution of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] The active catalytic species, Pd(0), can be introduced directly, like with Pd(PPh₃)₄, or generated in situ from a more stable Pd(II) precatalyst such as Pd(OAc)₂.[5]

Suzuki_Catalytic_Cycle

  • Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate.[1][8] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3][8]

  • Transmetalation : In this crucial step, the organic group from the organoboron reagent (in this case, a substituted phenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transfer of the aryl group to the palladium complex.[7][9]

  • Reductive Elimination : The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7][8]

From Milligrams to Grams: Core Challenges in Scaling Up

Scaling a Suzuki coupling from a screening reaction to a gram-scale synthesis introduces significant challenges that must be proactively managed for a successful, safe, and high-yielding outcome.

  • Thermal Management : Suzuki couplings are exothermic.[10][11] What is a manageable temperature increase in a 5 mL vial can become a dangerous, uncontrolled exotherm in a 1-liter flask, potentially leading to a runaway reaction.[11][12] Proper cooling and controlled reagent addition are paramount.

  • Mass Transfer and Mixing : Inefficient stirring in large flasks can lead to localized "hot spots" or areas of high concentration, causing side reactions and reducing yield. The choice of flask and mechanical stirrer becomes critical to ensure a homogenous reaction mixture.

  • Inert Atmosphere : Maintaining a strictly inert (nitrogen or argon) atmosphere is more challenging on a larger scale. Oxygen can deactivate the Pd(0) catalyst, stalling the reaction.[4][13] Rigorous degassing of solvents and proper Schlenk techniques are essential.

  • Workup and Purification : Handling large volumes of solvents during extraction and concentrating multi-gram quantities of crude product requires appropriate equipment. Purification by column chromatography, straightforward on a small scale, becomes cumbersome and solvent-intensive. Crystallization or distillation should be considered for the final purification of gram-scale products.

Navigating Substituted Phenylboronic Acids: A Guide to Reagent Selection

The electronic and steric properties of substituents on the phenylboronic acid significantly influence reaction outcomes.

  • Electron-Withdrawing Groups (EWGs) : Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) are generally more reactive and less prone to the common side reaction of protodeboronation (hydrolysis of the C-B bond).[3] However, in some cases, very electron-poor systems can be challenging.[14]

  • Electron-Donating Groups (EDGs) : Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are more susceptible to protodeboronation, which can consume the starting material and lower yields. Using milder bases (e.g., K₂CO₃ instead of K₃PO₄) and ensuring anhydrous conditions can mitigate this.

  • Steric Hindrance : Ortho-substituted phenylboronic acids introduce steric bulk that can slow down the transmetalation and reductive elimination steps. To overcome this, bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote these key steps and achieve good yields.[5][15]

Table 1: General Guidance for Reagent Selection
Substituent Type on Phenylboronic AcidRecommended Catalyst/Ligand SystemRecommended BaseSolvent SystemKey Considerations
Electron-Neutral or EWG Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OStandard conditions are often effective.
Electron-Donating (EDG) PdCl₂(dppf), Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄ (use cautiously)THF/H₂O, 2-MeTHF/H₂OMinimize water and reaction time to reduce protodeboronation.[3]
Sterically Hindered (ortho-substituted) Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, NMP[14]Bulky ligands are critical to facilitate reductive elimination.[15]

Gram-Scale Suzuki Coupling: A Detailed Experimental Protocol

This protocol describes a general procedure for the gram-scale coupling of a substituted phenylboronic acid with an aryl bromide. Note: All quantities should be adjusted based on the specific molecular weights of the substrates.

Materials & Equipment
  • Reactants : Aryl Bromide (1.0 equiv.), Substituted Phenylboronic Acid (1.2-1.5 equiv.)

  • Catalyst System : Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), Ligand (e.g., SPhos, 2-4 mol%)

  • Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Solvents : Anhydrous Toluene or Dioxane, and Degassed Water (Typical ratio 4:1 to 10:1)

  • Glassware : Oven-dried round-bottom flask (sized appropriately for the solvent volume), condenser, magnetic stir bar or overhead mechanical stirrer, septa, and needles.

  • Inert Gas : Nitrogen or Argon line with a bubbler.

Experimental_Workflow

Step-by-Step Methodology
  • Glassware and Reagent Preparation :

    • Thoroughly oven-dry all glassware (round-bottom flask, condenser) and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

    • Degas the organic solvent and water by sparging with nitrogen or argon for 20-30 minutes.

  • Reaction Setup (under Inert Atmosphere) :

    • To the cooled, oven-dried flask equipped with a stir bar, add the aryl bromide, the substituted phenylboronic acid, the base (e.g., K₃PO₄), the palladium precatalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos).[5]

    • Seal the flask with a rubber septum.

    • Evacuate the flask using a vacuum pump and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition and Reaction Execution :

    • Using a syringe or cannula, add the degassed organic solvent (e.g., toluene), followed by the degassed water.

    • Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).[5][7]

    • Stir the mixture vigorously to ensure efficient mixing. For larger volumes (>500 mL), an overhead mechanical stirrer is recommended.

    • Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.

  • Reaction Workup :

    • Once the reaction is complete (typically indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.[7]

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad thoroughly with the same organic solvent to ensure all product is collected.[7][16]

    • Transfer the filtrate to a separatory funnel. Add water to dissolve any remaining inorganic salts.

    • Separate the layers. Wash the organic layer with water and then with brine to remove residual water.[5]

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The resulting crude product can be purified by flash column chromatography on silica gel.[5][16]

    • For multi-gram quantities of solid products, recrystallization from an appropriate solvent system is often a more efficient purification method.

Safety Considerations for Gram-Scale Reactions

  • Exotherm Control : Always have an ice bath ready to cool the reaction if the internal temperature rises unexpectedly. For very large-scale reactions, consider controlled addition of one of the reagents to manage the rate of heat generation.[10][12]

  • Solvent Hazards : Be aware of the thermal stability of your solvents. Solvents like DMSO and DMF can decompose exothermically at elevated temperatures, especially in the presence of bases or acids, posing a significant runaway risk.[10][11]

  • Reagent Toxicity : Handle palladium catalysts and phosphine ligands in a well-ventilated fume hood, as they can be toxic. Organoboronic acids can also be irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Gas : Ensure proper ventilation when working with inert gases in a confined space to prevent asphyxiation hazards.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • The Royal Society of Chemistry. (2013). An ultrasound assisted continuous flow technique for the gram scale synthesis of biaryls by a Suzuki cross coupling reaction in water. RSC Advances. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • ResearchGate. (2025). "Greening Up" the Suzuki Reaction. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. [Link]

  • National Center for Biotechnology Information. (2017). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • ACS Publications. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

Sources

Application Notes & Protocols: A Streamlined One-Pot Synthesis of Alkyl-Phenylboronic Acids for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Alkyl-Phenylboronic Acids in Modern Medicinal Chemistry

Alkyl-phenylboronic acids and their derivatives are indispensable building blocks in contemporary drug discovery and development. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This reaction's tolerance of a wide array of functional groups and its typically mild reaction conditions have made it a favored method for constructing the complex biaryl and heteroaryl scaffolds prevalent in many pharmaceutical agents.[1][2] Beyond their role as coupling partners, the boronic acid moiety itself is a key pharmacophore in several approved drugs, interacting with biological targets through unique covalent or non-covalent interactions.

Traditionally, the synthesis of arylboronic acids has involved multi-step procedures, often requiring the use of highly reactive and sensitive organometallic reagents like Grignard or organolithium compounds, followed by a separate hydrolysis step.[3][4] These methods, while effective, can be time-consuming, operationally complex, and may not be amenable to the synthesis of molecules bearing sensitive functional groups. The development of one-pot synthesis methodologies, which circumvent the need to isolate intermediate boronic esters, represents a significant advancement, offering increased efficiency, reduced waste, and faster access to diverse libraries of compounds.[1][5]

This application note provides a detailed, field-proven protocol for a one-pot synthesis of alkyl-phenylboronic acids, leveraging a palladium-catalyzed borylation of aryl halides. We will delve into the mechanistic rationale behind the procedural steps, offer practical guidance for optimization, and present a streamlined workflow for researchers in medicinal chemistry and process development.

Core Concept: The Palladium-Catalyzed One-Pot Borylation

The described one-pot methodology hinges on the palladium-catalyzed reaction of an aryl halide with a diboron reagent, followed by in situ hydrolysis to yield the desired arylboronic acid. This approach obviates the need for the isolation of the intermediate boronate ester, thus streamlining the synthetic process. A key advantage of this method is its broad functional group tolerance, allowing for the direct synthesis of complex boronic acids without the need for protecting groups.[4]

The general transformation can be summarized as follows:

Ar-X + (HO)₂B-B(OH)₂ -> [Pd Catalyst, Base] -> Ar-B(OH)₂

Where Ar-X represents the alkyl-substituted aryl halide (chloride, bromide, or iodide).

The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to furnish the boronate ester and regenerate the active palladium(0) catalyst. The final step, hydrolysis, is typically accomplished during the reaction workup.

Detailed Experimental Protocol: One-Pot Synthesis of 4-Methylphenylboronic Acid

This protocol details the synthesis of 4-methylphenylboronic acid from 4-chlorotoluene as a representative example. The principles outlined can be adapted for a wide range of substituted aryl halides.

Materials and Reagents:

  • 4-Chlorotoluene

  • Tetrahydroxydiboron (B₂(OH)₄)

  • Potassium Acetate (KOAc)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:
  • Reaction Setup: In a Schlenk flask, combine 4-chlorotoluene (1.0 mmol), tetrahydroxydiboron (1.2 mmol), and potassium acetate (3.0 mmol).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and stir for 15 minutes to hydrolyze any remaining boronate esters.

    • Acidify the mixture to a pH of ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-methylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford the pure product.

Experimental Workflow Diagram

One_Pot_Borylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, B₂(OH)₄, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir (80-100 °C) degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor hydrolysis Cool and Add Water (Hydrolysis) monitor->hydrolysis acidify Acidify with HCl hydrolysis->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry, Concentrate, and Purify extract->purify

Caption: Workflow for the one-pot synthesis of alkyl-phenylboronic acids.

Key Experimental Parameters and Optimization

The success of this one-pot synthesis is contingent on several critical parameters. Understanding their interplay is crucial for optimizing the reaction for different substrates.

ParameterRecommended Range/ChoiceRationale and Causality
Aryl Halide Chloride, Bromide, IodideReactivity generally follows the order I > Br > Cl. Aryl chlorides are often more challenging to activate but are economically advantageous.[6]
Boron Source Tetrahydroxydiboron (B₂(OH)₄) or Bis(pinacolato)diboron (B₂pin₂)B₂(OH)₄ is an air- and moisture-stable solid that can directly yield the boronic acid upon workup.[4][5] B₂pin₂ is also widely used but forms a boronate ester that requires a separate hydrolysis step.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed catalystsThe choice of palladium source can influence catalytic activity. Preformed catalysts can offer higher reactivity and reproducibility.[7]
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of less reactive aryl chlorides and facilitating the reductive elimination step.
Base KOAc, K₃PO₄, Cs₂CO₃The base plays a critical role in the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.
Solvent Dioxane, Toluene, EthanolThe choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. Anhydrous conditions are generally preferred to prevent premature hydrolysis of the boron reagent.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.

Troubleshooting and Mechanistic Insights

Low Yields or Incomplete Conversion:

  • Inactive Catalyst: Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation.

  • Insufficiently Anhydrous Conditions: Moisture can lead to the decomposition of the diboron reagent. Use freshly dried solvents and properly dried glassware.

  • Suboptimal Base or Ligand: For challenging substrates, screening different bases and ligands may be necessary to identify the optimal combination.

Formation of Side Products:

  • Protodeborylation: The C-B bond can be cleaved under certain conditions, leading to the formation of the corresponding arene. This can sometimes be mitigated by using milder reaction conditions or a different base.

  • Homocoupling of Aryl Halide: This side reaction can occur at high temperatures or with highly active catalysts. Adjusting the catalyst loading or temperature may be beneficial.

Alternative One-Pot Methodologies

While the palladium-catalyzed borylation of aryl halides is a robust and widely applicable method, other one-pot strategies exist that may be advantageous for specific applications.

Iridium-Catalyzed C-H Borylation

This powerful technique allows for the direct conversion of C-H bonds in arenes to C-B bonds, bypassing the need for pre-halogenated starting materials.[3][8][9] The reaction typically employs an iridium catalyst and a diboron reagent, followed by in situ conversion of the boronate ester to the boronic acid.[3][8] This method is particularly useful for synthesizing boronic acids with substitution patterns that are not easily accessible through traditional routes.[3]

Grignard Reagent-Based One-Pot Synthesis

For certain substrates, a one-pot Grignard-based approach can be effective.[10] This involves the formation of a Grignard reagent from an aryl halide, which then reacts in the same pot with a trialkyl borate. Subsequent acidic workup yields the desired boronic acid. This method has been shown to be effective for the synthesis of sterically hindered boronic acids like 2,6-dimethylphenylboronic acid.[10]

Conclusion

The one-pot synthesis of alkyl-phenylboronic acids represents a significant advancement in synthetic efficiency, providing researchers and drug development professionals with a rapid and versatile tool for accessing these critical building blocks. The palladium-catalyzed borylation of aryl halides, as detailed in this application note, is a robust and highly adaptable method with broad functional group tolerance. By understanding the key experimental parameters and the underlying mechanistic principles, researchers can effectively implement and optimize this protocol to accelerate their discovery and development programs.

References

  • One-pot synthesis of phenylboronic acid-functionalized core-shell magnetic nanoparticles for selective enrichment of glycoproteins. RSC Advances. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. Available at: [Link]

  • One-pot synthesis of highly selective phenylboronic acid-functionalized organic polymers for the enrichment of cis-diol containing molecules. ResearchGate. Available at: [Link]

  • One-pot synthetic route for the preparation of PBA-functionalized.... ResearchGate. Available at: [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. Available at: [Link]

  • Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release at Physiological pH. MDPI. Available at: [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. Available at: [Link]

  • One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. Available at: [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for overcoming challenges in Suzuki-Miyaura cross-coupling reactions, with a specific focus on sterically hindered boronic acids. Low conversion rates with these substrates are a common yet surmountable obstacle. This document is structured to help you diagnose the root cause of poor reaction performance and implement effective solutions.

The Challenge of Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming carbon-carbon bonds with remarkable efficiency.[1][2] The process relies on a palladium catalyst that cycles through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]

Steric hindrance, particularly from ortho-substituents on the boronic acid or the coupling partner, introduces significant energetic barriers. These barriers primarily impede two crucial steps:

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center becomes difficult as bulky groups prevent the necessary proximity of the two metal centers.[6][7]

  • Reductive Elimination: The final step, where the two organic fragments are joined to form the product, is also slowed by steric clash around the palladium center, which must adopt a specific geometry for the bond to form.[3][8]

Understanding these bottlenecks is the first step toward rational problem-solving.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactant Activation OA Oxidative Addition (Often Rate-Limiting) PdII_A R¹-Pd(II)L_n-X OA->PdII_A TM Transmetalation (Hindered by Sterics) PdII_B R¹-Pd(II)L_n-R² TM->PdII_B RE Reductive Elimination (Hindered by Sterics) Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 + R¹-R² Pd0->OA + R¹-X PdII_A->TM + [R²-B(OR)₃]⁻ PdII_B->RE BoronicAcid R²-B(OH)₂ Boronate [R²-B(OR)₃]⁻ (Active Nucleophile) BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Base->Boronate

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common experimental failures.

Q1: My reaction shows low to no conversion of starting materials. What are the first things I should check?

A1: Before delving into issues of steric hindrance, it's crucial to validate the fundamental components of your reaction setup.

  • Catalyst Activity: The active catalyst is a Pd(0) species.[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (see Q2) that reliably generates the active species.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst to inactive palladium oxides and promote the unwanted homocoupling of your boronic acid.[9][10] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas.

  • Reagent and Solvent Quality: Ensure all reagents are pure and dry. The base, in particular, should be finely powdered and anhydrous if running a non-aqueous reaction to ensure reproducibility.[9] Water content can be critical; while some aqueous systems are robust, uncontrolled water can facilitate side reactions like protodeboronation.

Q2: I am using a sterically hindered boronic acid (e.g., di-ortho-substituted) and getting poor yields. How do I overcome this?

A2: This is the classic challenge. Steric hindrance requires a specialized toolkit to accelerate the sluggish transmetalation and reductive elimination steps.[8][9]

1. The Critical Role of Ligand Selection

The single most impactful change you can make is to switch to a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[2] These ligands promote the desired reaction in several ways:

  • Accelerate Reductive Elimination: Their steric bulk forces the organic groups on the palladium into a conformation that favors the final bond-forming step.[1][8]

  • Facilitate Oxidative Addition: Their electron-donating nature makes the palladium center more nucleophilic, speeding up the initial reaction with the aryl halide.[1][8]

  • Stabilize the Catalyst: They create a stable, monoligated Pd(0) species that is highly reactive.

Ligand Class Examples Key Advantages for Hindered Couplings Typical Conditions
Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosGold standard for hindered substrates. Excellent at promoting reductive elimination.[9]Pd(OAc)₂ or precatalysts, K₃PO₄ or Cs₂CO₃, Dioxane or Toluene, 80-110 °C.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors with tunable steric bulk. Highly effective and often require lower catalyst loadings.[11]PEPPSI™-type precatalysts, t-BuOK or K₃PO₄, Dioxane or THF, RT to 100 °C.[11]
Specialized Ligands AntPhosSpecifically designed for extremely demanding couplings, including aryl-alkyl systems, by inhibiting β-hydride elimination.[12][13]Pd(OAc)₂, K₃PO₄, Toluene, 110 °C.[12]
2. Elevate the Reaction Temperature

Hindered couplings have higher activation energy barriers and often require more thermal energy.[10]

  • If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C.

  • Using a higher-boiling solvent like dioxane or xylenes can facilitate this.[10]

  • Microwave irradiation is an excellent tool for rapidly and uniformly heating the reaction, often leading to dramatically reduced reaction times and improved yields for challenging substrates.[10][14]

3. Optimize the Base and Solvent System

The base is not just a spectator; it is essential for activating the boronic acid to form the boronate species required for transmetalation.[1][15]

  • Base: For hindered substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often superior to milder bases like Na₂CO₃.[9][11]

  • Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane, Toluene, and THF are common choices, often with a small amount of water to aid in dissolving the base.[4][16] For particularly difficult cases, a solvent system like 2-MeTHF/H₂O may offer unique solubility and reactivity profiles.[17][18]

Q3: My boronic acid is decomposing, and I'm seeing significant protodeboronation. How can I stop this?

A3: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major competing pathway, especially with electron-rich or heteroaryl boronic acids under harsh basic conditions.[9][10]

1. Use a More Stable Boron Reagent

The most robust solution is to replace the boronic acid with a more stable derivative. These reagents often exhibit greater stability and can participate in the catalytic cycle through slow release of the active boronic acid.[19]

Boron Reagent Structure Suffix Advantages Disadvantages
Boronic Acid-B(OH)₂Widely available, highly reactive.Prone to protodeboronation and homocoupling.[10]
Pinacol Ester -B(pin)Significantly more stable to air, moisture, and chromatography.[10][20] Less prone to protodeboronation.[15]Can be less reactive, sometimes requiring more forcing conditions.
MIDA Boronate -B(MIDA)Exceptionally stable, crystalline solids. Allows for slow release of boronic acid under basic conditions.[19]Requires an extra deprotection step within the reaction.
Trifluoroborate Salt -BF₃KHighly stable, crystalline solids. Resistant to protodeboronation.[14]Requires specific conditions for effective coupling.
2. Modify Reaction Conditions
  • Milder Base: Switch from strong bases like NaOH or K₃PO₄ to potassium fluoride (KF), which can facilitate the reaction with less degradation.

  • Anhydrous Conditions: For highly sensitive substrates, rigorously excluding water can suppress this side reaction.[10]

  • Base-Free Protocols: For extremely base-sensitive substrates, specialized "cationic" Suzuki coupling methods that operate without a base have been developed.[21]

Troubleshooting_Flowchart start Low Conversion in Hindered Coupling check_basics Check Fundamentals: 1. Inert Atmosphere? 2. Active Catalyst? 3. Reagent Purity? start->check_basics steric_issue Is the Boronic Acid Sterically Hindered? check_basics->steric_issue If Basics are OK ligand Switch to Bulky Ligand: - XPhos, SPhos - NHC (e.g., IPr) steric_issue->ligand Yes temp_base Increase Temperature (100-110°C) & Use Stronger Base (K₃PO₄, Cs₂CO₃) ligand->temp_base side_reactions Are Side Products Observed? temp_base->side_reactions protodeboronation Protodeboronation? side_reactions->protodeboronation Yes success Improved Yield side_reactions->success No homocoupling Homocoupling? protodeboronation->homocoupling No use_ester Use Stable Boron Reagent: - Pinacol Ester (Bpin) - MIDA Boronate protodeboronation->use_ester Yes degas Improve Degassing: - Freeze-Pump-Thaw - Rigorous Sparging homocoupling->degas Yes homocoupling->success No use_ester->success milder_cond Use Milder Base (KF) or Anhydrous Conditions degas->success

Figure 2: A logical workflow for troubleshooting hindered Suzuki-Miyaura couplings.

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling with a Hindered Boronic Acid

This protocol employs a modern Buchwald-type precatalyst, which is often highly effective for difficult substrates.[9]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Preparing a Diethanolamine Adduct for Boronic Acid Stabilization

This procedure creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction, protecting it from protodeboronation.[9]

  • Dissolution: In a vial with a stir bar, dissolve the hindered boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A white precipitate will typically form within minutes.

  • Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in place of the boronic acid in your coupling protocol.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Retrieved from [Link]

  • Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate - PubMed. (2010, December 22). Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025, December 29). Retrieved from [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions | Journal of the American Chemical Society. (2011, January 31). Retrieved from [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]

  • Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Retrieved from [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved from [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Retrieved from [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. Retrieved from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2024, September 16). Retrieved from [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. We understand that purifying boronic acids can be challenging due to their unique chemical properties. This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios to help you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The choice of purification method depends on the scale of your reaction and the nature of the impurities. For this specific compound, we recommend three primary techniques, often used in combination:

  • Acid-Base Extraction: This is the most robust and scalable method for removing non-acidic impurities. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base, allowing for separation from neutral or basic organic impurities.[1][2][3]

  • Recrystallization: If the crude material is of moderate purity (>85%), recrystallization is an excellent final polishing step. Success is highly dependent on finding a suitable solvent system.[4][5]

  • Adduct Formation: Formation of a crystalline adduct with diethanolamine can be highly effective for isolating the boronic acid from soluble impurities.[5][6][7] Standard silica gel chromatography is often problematic due to the polar nature of boronic acids, which can lead to streaking and irreversible adsorption on the column.[4][7]

Q2: My NMR spectrum shows broad signals and looks more complex than expected. What is the likely cause?

This is a classic sign of boroxine formation.[8] Boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[9][10][11] This equilibrium between the monomeric boronic acid and the trimeric boroxine is often observed in solution, especially in non-aqueous aprotic solvents, leading to broadened or multiple signals in the NMR spectrum.

The presence of the (3-(N,N-Dimethylsulfamoyl)phenyl)boroxine does not necessarily mean your sample is impure in terms of its utility in subsequent reactions (like Suzuki couplings), as the boroxine is typically in equilibrium with the active monomeric form.[12] However, for analytical characterization, it can be problematic. Adding a small amount of a coordinating solvent like d4-methanol or D₂O to your NMR sample can often break up the boroxine and resolve the spectrum back to the clean monomeric form.[8]

Caption: Equilibrium between boronic acid and its boroxine.

Q3: How should I assess the purity of my final product?

A multi-technique approach is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is the gold standard for determining the purity of boronic acids.[13] It can separate the target compound from starting materials, byproducts, and degradation products. An acidic mobile phase is often used to ensure the boronic acid is in its neutral form.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to confirm the molecular weight of your product and identify impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can be used for purity assessment (qNMR) if an internal standard is used. It is also invaluable for identifying boroxine formation.[8]

Analytical Method Primary Use Key Considerations
HPLC-UV Quantitative purity assessmentExcellent for routine checks; requires a chromophore.[14]
LC-MS Impurity identification & confirmationHigh sensitivity and selectivity; can be affected by matrix effects.[14][15]
¹H NMR Structural confirmation, boroxine detectionCan be quantitative (qNMR); may show complex spectra due to oligomerization.[8]
Q4: What are the optimal storage conditions for this compound?

This compound should be stored in an inert atmosphere (nitrogen or argon) at room temperature. Boronic acids are susceptible to oxidation and dehydration to boroxines. Storing it in a tightly sealed container inside a desiccator or glovebox will prolong its shelf life and maintain its purity.

Troubleshooting Guide

Problem 1: My crude product is an intractable oil/gum, making recrystallization impossible.

Cause: This is common when significant amounts of impurities are present, which disrupt the crystal lattice formation of the desired product. The impurities could be residual solvents, starting materials, or byproducts from the synthesis.

Solution: Acid-Base Extraction Workflow

This technique is highly effective for converting an oily crude product into a solid by selectively isolating the acidic boronic acid from neutral or basic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude oil/gum in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract it with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[1] The boronic acid will partition into the aqueous layer as its sodium boronate salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Back-Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 2-4 M hydrochloric acid (HCl) until the pH is ~2-3. The pure boronic acid should precipitate as a solid.

  • Product Extraction: Extract the acidified aqueous layer with several portions of fresh ethyl acetate. The purified boronic acid will now be in the organic phase.

  • Final Wash & Dry: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified solid product.

AcidBase_Workflow Start Crude Oily Product (in EtOAc) Extract Extract with 1M NaOH (aq) (x3) Start->Extract Aqueous Aqueous Layer (Sodium Boronate Salt) Extract->Aqueous Product Organic Organic Layer (Neutral/Basic Impurities) Extract->Organic Impurities Acidify Cool & Acidify with HCl to pH 2-3 Aqueous->Acidify Precipitate Precipitated Boronic Acid Acidify->Precipitate Extract2 Extract with EtOAc (x3) Precipitate->Extract2 Aqueous_Waste Aqueous Waste Extract2->Aqueous_Waste Organic_Pure Combined Organic Layers (Pure Boronic Acid) Extract2->Organic_Pure Dry Wash (H₂O, Brine), Dry (Na₂SO₄), Concentrate Organic_Pure->Dry End Purified Solid Product Dry->End

Caption: Workflow for purification via acid-base extraction.

Problem 2: My final product purity is low due to a persistent impurity that co-purifies.

Cause: If the impurity has similar acidic properties to your target compound, it will not be removed by a simple acid-base extraction. A common culprit is the protodeboronated side product, in this case, N,N-dimethylbenzenesulfonamide, which can form under harsh reaction or workup conditions.[7]

Solution 1: Recrystallization

If the impurity level is below 10-15%, recrystallization can be very effective.

Experimental Protocol:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like EtOAc/hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.[16]

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Solution 2: Derivatization with Diethanolamine

This method exploits the ability of boronic acids to form stable, crystalline adducts with diols.[6][7]

Experimental Protocol:

  • Adduct Formation: Dissolve the impure boronic acid in a suitable solvent mixture (e.g., ethyl acetate and hexanes). Add one equivalent of diethanolamine.

  • Precipitation: The diethanolamine adduct often precipitates as a crystalline solid upon stirring.[5]

  • Isolation: Collect the solid adduct by filtration and wash with a non-polar solvent like hexanes.

  • Hydrolysis: To recover the free boronic acid, suspend the adduct in ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl) or a saturated solution of boric acid.[6][7] The diethanolamine will be protonated and move into the aqueous layer, leaving the pure boronic acid in the organic phase.

  • Workup: Separate the organic layer, dry it, and concentrate to obtain the pure product.

Problem 3: Silica gel column chromatography results in poor recovery and significant streaking.

Cause: The Lewis acidic boron atom and the polar hydroxyl groups of boronic acids interact strongly with the Lewis basic silanol groups on the surface of standard silica gel.[4][17] This can lead to irreversible adsorption, decomposition, or severe tailing on the column.

Solution: Modified or Alternative Chromatography

  • Boric Acid-Treated Silica Gel: Deactivating the silica gel by impregnating it with boric acid can suppress the over-adsorption of boronic esters and acids, leading to much-improved chromatographic performance.[17][18]

  • Reversed-Phase Chromatography (C18): For polar compounds like this, reversed-phase flash chromatography using a C18-functionalized stationary phase with a mobile phase like acetonitrile/water or methanol/water is often more effective than normal-phase chromatography.[6][7]

  • Conversion to Pinacol Ester: A common strategy is to convert the crude boronic acid to its corresponding pinacol boronate ester.[6] These esters are generally less polar, more stable, and chromatograph much more cleanly on standard silica gel.[18][19] The ester can then be hydrolyzed back to the boronic acid if required.[20]

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing protodeboronation side reactions in Suzuki-Miyaura coupling. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges with this common yet often misunderstood side reaction. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura coupling?

Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of Suzuki-Miyaura coupling, this is a highly undesirable side reaction because it consumes the nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a byproduct that can complicate purification.[2][3]

Q2: Which types of boronic acids are most susceptible to protodeboronation?

While many boronic acids can undergo protodeboronation, certain classes are notoriously unstable. These include:

  • Heteroaromatic boronic acids: Particularly those with a basic nitrogen atom, like 2-pyridine boronic acid.[2][4]

  • Electron-deficient arylboronic acids: The presence of electron-withdrawing groups can increase susceptibility.[5][6]

  • Vinyl and cyclopropyl boronic acids: These can also be prone to this side reaction under certain conditions.[5]

Q3: What is the underlying mechanism of protodeboronation?

Protodeboronation can proceed through several pathways, with the reaction pH being a critical factor.[1][2]

  • Base-catalyzed protodeboronation: This is highly relevant to Suzuki-Miyaura coupling, which is typically run under basic conditions.[7][8] The base attacks the boron atom to form a boronate species. This intermediate is then protonated by a proton source, such as water, cleaving the C-B bond.[1][7]

  • Acid-catalyzed protodeboronation: This pathway involves the protonation of the boronic acid, leading to C-B bond cleavage.[1][9]

  • Zwitterionic pathway: Unique to certain heteroaromatic boronic acids like 2-pyridine boronic acid, a zwitterionic species can form under neutral pH conditions. This intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[1][2]

Q4: How do common reaction parameters influence protodeboronation?

Several factors can significantly impact the extent of this side reaction:

  • Base: The choice and concentration of the base are crucial. Strong bases can accelerate protodeboronation.[2][9]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[2][10]

  • Solvent: The presence of water, often used as a co-solvent, can serve as the proton source for protodeboronation.[2][6]

  • Catalyst/Ligand System: A highly active catalyst can promote the desired cross-coupling to outcompete protodeboronation.[1][11]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving issues related to protodeboronation.

Problem 1: Low yield with significant formation of the protodeboronated byproduct.

This is the most common manifestation of problematic protodeboronation. The key is to shift the kinetic balance to favor the Suzuki-Miyaura coupling over the C-B bond cleavage.

Initial Diagnostic Questions:
  • What is the nature of your boronic acid? Is it known to be unstable (e.g., heteroaromatic, electron-deficient)?

  • What are your current reaction conditions? (Base, solvent, temperature, catalyst, and ligand)

Solution Pathways:

The most robust strategy is often to replace the boronic acid with a more stable derivative.[6][11]

  • Strategy 1: Switch to a Boronic Ester.

    • Rationale: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[2][12] While not immune to protodeboronation, they often provide a significant improvement.[13][14]

    • Recommendation: For problematic substrates, consider using the pinacol ester derivative from the outset.

  • Strategy 2: Employ a "Slow-Release" Approach.

    • Rationale: This strategy involves using a highly stable boron derivative that slowly releases the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1][15][16]

    • Recommended Reagents:

      • MIDA boronates (N-methyliminodiacetic acid boronates): These are often crystalline, air-stable solids that are highly effective in slow-release strategies.[1][2][11]

      • Organotrifluoroborates (R-BF3K): These salts also offer increased stability and can suppress protodeboronation.[1][2]

If modifying the boron reagent is not feasible, a systematic optimization of the reaction conditions is necessary.

  • Strategy 1: Re-evaluate the Base.

    • Rationale: Strong bases can accelerate the decomposition of the boronic acid.[2][17]

    • Recommendation: Switch to milder bases.

      • High Priority: K₃PO₄, Cs₂CO₃, K₂CO₃[2][18]

      • Consider: CsF, KOAc[2][19]

  • Strategy 2: Adjust the Temperature.

    • Rationale: While higher temperatures increase reaction rates, they can disproportionately accelerate protodeboronation.[20]

    • Recommendation: If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[11][19]

  • Strategy 3: Manage the Solvent System.

    • Rationale: Water is a primary proton source for protodeboronation.[6]

    • Recommendation:

      • Anhydrous Conditions: For particularly sensitive substrates, using anhydrous solvents and bases can be beneficial.[21][22]

      • Solvent Choice: Solvents like THF, dioxane, and toluene are commonly used.[2][23]

  • Strategy 4: Enhance the Catalyst and Ligand System.

    • Rationale: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete protodeboronation.[1][11]

    • Recommendation:

      • Use Highly Active Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the reaction.[24][25] However, be aware that bulky phosphine ligands themselves can sometimes promote protodeboronation.[26]

      • Consider Precatalysts: Using well-defined palladium precatalysts can ensure the rapid generation of the active Pd(0) species.[27]

Problem 2: Reaction is sluggish, and starting materials are recovered along with the protodeboronated byproduct.

This scenario suggests that the catalytic cycle is inefficient, giving protodeboronation more time to occur.

Diagnostic Questions:
  • Is your aryl halide partner known to be unreactive? (e.g., aryl chlorides)[12]

  • Could your catalyst be deactivated?

Solution Pathways:
  • Strategy 1: Boost Catalyst Activity.

    • Rationale: A more active catalyst is needed to overcome the activation barrier of the oxidative addition step, particularly with less reactive aryl chlorides.

    • Recommendation: Switch to a more active catalyst system, such as one employing a Buchwald ligand or an NHC ligand.[24]

  • Strategy 2: Increase the Temperature.

    • Rationale: If a sluggish reaction is the primary issue, a moderate increase in temperature may be necessary to drive the reaction to completion, even with the risk of increased protodeboronation.[28] This is a trade-off that requires careful monitoring.

  • Strategy 3: Ensure an Inert Atmosphere.

    • Rationale: Oxygen can deactivate the Pd(0) catalyst, stalling the reaction and allowing side reactions to dominate.[6][16]

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is maintained under a robust inert atmosphere (argon or nitrogen).[6][24]

Data Summaries and Protocols

Table 1: Qualitative Impact of Reaction Parameters on Protodeboronation
ParameterChange to Minimize ProtodeboronationRationaleRelative Impact
Boron Reagent Boronic Acid → Boronic Ester (Pinacol, MIDA)Increases stability and allows for "slow-release" of the active nucleophile.[1][15]Very High
Base Strong Base (e.g., NaOH, KOH) → Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[2][9]High
Catalyst/Ligand Standard Ligand (e.g., PPh₃) → Bulky Dialkylbiaryl PhosphinesAccelerates the desired C-C coupling to outcompete protodeboronation.[1][7]Medium-High
Solvent Aqueous mixtures (e.g., Dioxane/H₂O) → Anhydrous Solvent (e.g., Dioxane)Removes the proton source for the protodeboronation reaction.[18]Medium
Temperature High (e.g., 80-110 °C) → Moderate (e.g., Room Temp - 60 °C)Slows the rate of the decomposition reaction.[5]Medium
Experimental Protocol: Suzuki-Miyaura Coupling with a MIDA Boronate Ester (Slow-Release Strategy)

This protocol is designed as a starting point for challenging couplings where protodeboronation is a major concern.[7]

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).[2]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).[2]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[24]

Visualizing the Problem: Catalytic Cycles and Troubleshooting

Suzuki_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Side Reaction cluster_troubleshooting Troubleshooting Logic Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation (Ar'-B(OR)2) ArPdX->Trans ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product BoronicAcid Ar'-B(OH)2 or Ester BoronicAcid->Trans Desired Pathway Base + Base, H2O BoronicAcid->Base Undesired Pathway Byproduct Ar'-H Base->Byproduct C-B Cleavage Start Low Yield? High Byproduct? CheckBoron Is Boron Reagent Unstable? Start->CheckBoron CheckConditions Are Conditions Too Harsh? Start->CheckConditions CheckBoron->CheckConditions No UseEster Use MIDA Ester or Trifluoroborate CheckBoron->UseEster Yes LowerTemp Lower Temp & Use Milder Base CheckConditions->LowerTemp Yes BoostCatalyst Use More Active Catalyst CheckConditions->BoostCatalyst No

Sources

effect of base and solvent on (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Introduction

Welcome to the technical support guide for (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (CAS 871329-59-8). This versatile reagent is a key building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. However, its stability can be significantly influenced by the experimental conditions, particularly the choice of base and solvent. Understanding these factors is critical to ensure reproducibility, maximize yields, and minimize impurity formation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges associated with the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Arylboronic acids are susceptible to several degradation pathways, with two being the most common and impactful in a synthetic context:

  • Protodeboronation: This is the most prevalent decomposition route, where the C-B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be accelerated by temperature.[1][2] For highly electron-deficient arenes, this can even proceed via a transient aryl anionoid pathway.[1] The net reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[1]

  • Oxidative Degradation/Homocoupling: In the presence of oxygen and a palladium(II) source, boronic acids can undergo oxidative homocoupling to form a biaryl byproduct (Ar-Ar).[3] Additionally, oxidation can lead to the formation of phenols, a reaction known to occur with reagents like hydrogen peroxide but which can also be a concern under aerobic reaction conditions.[4][5]

Q2: How does the N,N-Dimethylsulfamoyl group influence the stability of the boronic acid?

The N,N-Dimethylsulfamoyl group is strongly electron-withdrawing. This electronic property has a dual effect:

  • Increased Acidity: It increases the Lewis acidity of the boronic acid, which can influence its interaction with bases and its speciation in solution.

  • Susceptibility to Protodeboronation: Arylboronic acids with electron-withdrawing substituents can be more susceptible to nucleophilic attack at the carbon atom bearing the boron, potentially increasing the rate of protodeboronation, especially under basic conditions.

Q3: What is the role of the base in a Suzuki-Miyaura coupling, and how does it affect stability?

The base is essential for the catalytic cycle, primarily to form the boronate species [Ar-B(OH)₃]⁻. This boronate is more nucleophilic than the neutral boronic acid, facilitating the crucial transmetalation step with the palladium complex.

However, the choice and concentration of the base are critical for stability.

  • Strong Bases (e.g., NaOH, KOH, Cs₂CO₃): While effective for transmetalation, strong bases, especially in aqueous media, significantly accelerate protodeboronation.[2][6] The rate of protodeboronation is highly pH-dependent.[1][2]

  • Weaker Bases (e.g., K₂CO₃, K₃PO₄, Na₂CO₃): These are often the preferred choice as they provide a sufficient concentration of the active boronate species while minimizing the rate of protodeboronation.[6] For couplings involving sulfonyl-containing compounds, Na₂CO₃ has been found to be an effective base that avoids destruction of other sensitive functional groups.[6]

Q4: How does the solvent system impact the stability and reactivity of the boronic acid?

The solvent plays a multifaceted role in solubility, reaction kinetics, and stability.

  • Protic Solvents (e.g., Water, Alcohols): These solvents can act as a proton source for protodeboronation, especially at elevated temperatures and non-neutral pH.[1] However, a certain amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

  • Aprotic Solvents (e.g., Dioxane, THF, Toluene, DMF): These are generally preferred to minimize protodeboronation. They are often used in combination with a small amount of water to create a biphasic or homogeneous system that balances reagent solubility with stability. The choice of solvent can also influence crystal form and solubility, which in turn affects reactivity.[7][8][9]

Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Issue 1: Low or No Yield of Desired Cross-Coupling Product

If you observe low or no product formation, with recovery of your coupling partner, the primary suspect is the degradation of the boronic acid.

Troubleshooting Workflow

start Low or No Yield check_deboronation Analyze crude reaction mixture by LC-MS or GC-MS start->check_deboronation detect_deboronation Is the protodeboronated byproduct (N,N-dimethylbenzenesulfonamide) present? check_deboronation->detect_deboronation yes_deboronation YES: Protodeboronation is likely the issue. detect_deboronation->yes_deboronation  Yes no_deboronation NO: Issue may be catalyst, temperature, or coupling partner. detect_deboronation->no_deboronation No  

Caption: Troubleshooting logic for low reaction yield.

Solutions if Protodeboronation is Confirmed:

  • Re-evaluate Your Base:

    • Action: Switch from a strong base (NaOH, Cs₂CO₃) to a milder one (K₂CO₃, K₃PO₄, Na₂CO₃). Use the minimum effective amount (typically 2-3 equivalents).

    • Rationale: Milder bases lower the pH of the reaction medium, reducing the rate of base-mediated protodeboronation.[2]

  • Optimize Your Solvent System:

    • Action: Reduce the amount of water or other protic solvents. Consider using a primarily aprotic solvent like 1,4-Dioxane or Toluene with a minimal amount of water (e.g., 10:1 ratio) just to dissolve the base.

    • Rationale: Minimizing the proton source (water) directly inhibits the protodeboronation pathway.[1]

  • Control the Temperature:

    • Action: Run the reaction at the lowest effective temperature. If you are running at 100-110 °C, try 80-90 °C.

    • Rationale: Protodeboronation is a kinetic process that is accelerated by heat.

  • Check Reagent Quality:

    • Action: Ensure the boronic acid has been stored properly under an inert atmosphere at room temperature. If in doubt, use a fresh batch or verify the purity of the existing stock by NMR.

    • Rationale: Boronic acids can slowly degrade upon exposure to atmospheric moisture, leading to lower effective concentrations in your reaction.

Issue 2: Significant Formation of Homocoupled Biaryl Byproduct

The presence of N,N,N',N'-tetramethyl-[1,1'-biphenyl]-3,3'-disulfonamide indicates an oxidative side reaction.

Solutions:

  • Ensure an Inert Atmosphere:

    • Action: Thoroughly degas all solvents and the reaction mixture before heating. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Oxygen is a key component in the oxidative cycle that leads to homocoupling.[3] Removing it is the most effective way to prevent this side reaction.

  • Use a Pd(0) Pre-catalyst:

    • Action: Use a catalyst that is already in the active Pd(0) state (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) (e.g., XPhos Pd G3).

    • Rationale: The presence of residual Pd(II) species at the start of the reaction can promote homocoupling.[3]

Data Summary & Protocols

Table 1: Qualitative Stability under Various Conditions

This table summarizes the expected stability based on general principles of boronic acid chemistry. For definitive results, it is recommended to perform the stability assessment protocol below with your specific reaction conditions.

Base (3 equiv.)Solvent SystemTemperatureExpected Stability of Boronic AcidPrimary Risk Factor
K₃PO₄Dioxane80 °CHighLow
K₂CO₃Toluene / H₂O (10:1)90 °CGoodMinor Protodeboronation
Cs₂CO₃Dioxane / H₂O (4:1)100 °CModerateSignificant Protodeboronation
NaOH (aq)Ethanol / H₂O (1:1)80 °CLowRapid Protodeboronation
NoneTHF (Anhydrous)Room TempVery HighNegligible (Storage Condition)
Protocol 1: Experimental Workflow for Stability Assessment

This protocol allows you to empirically determine the stability of this compound under your proposed reaction conditions before committing to a large-scale synthesis.

prep Prepare Stock Solutions - Boronic Acid in Solvent - Internal Standard in Solvent setup Set up Vials - Add Base to each - Add Boronic Acid Stock prep->setup t0 Timepoint 0 - Remove aliquot - Quench & Prepare for Analysis setup->t0 heat Heat Reaction Vials (at target temperature) setup->heat analysis Analyze Samples (LC-MS or ¹H NMR) t0->analysis tx Timepoints (e.g., 1h, 4h, 12h) - Remove aliquot - Quench & Prepare for Analysis heat->tx tx->analysis plot Plot Data (% Boronic Acid Remaining vs. Time) analysis->plot

Caption: Workflow for assessing boronic acid stability.

Step-by-Step Methodology:

  • Preparation: In separate vials, add the base (e.g., K₂CO₃, 3 equiv.) you intend to use.

  • Reagent Addition: To each vial, add this compound (1 equiv.) and an inert internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in the degassed solvent system you plan to use.

  • Time Zero (t=0) Sample: Immediately remove an aliquot from one vial, quench it with a weak acid (e.g., dilute HCl), extract with an organic solvent (e.g., ethyl acetate), and prepare for analysis by LC-MS or ¹H NMR.

  • Incubation: Place the remaining vials in a pre-heated block at your target reaction temperature.

  • Time Course Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), remove a vial, cool it, and process the sample as in step 3.

  • Quantification: Analyze the samples to determine the ratio of the boronic acid to the internal standard. A decrease in this ratio over time indicates degradation.

Protocol 2: Recommended Starting Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize degradation of the boronic acid.

  • Vial Preparation: To a flame-dried reaction vial containing a stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–90 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.

By carefully selecting your base and solvent and by following these validated procedures, you can significantly improve the stability of this compound and achieve more reliable and successful outcomes in your synthetic endeavors.

References
  • Bolliger, J. L.,  et al. (2022).
  • Solomon, D. H.,  et al. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.
  • Kushwah, B. S.,  et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Forst, M. B.,  et al. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • (n.d.).
  • (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Ji, L.,  et al. (n.d.). Hydrolysis mechanism of arylboronic acids.
  • Raines, R. T.,  et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Dubbaka, S. R.,  et al. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Kumar, A.,  et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.). This compound. Sigma-Aldrich.
  • Hartwig, J. F.,  et al. (n.d.).
  • (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Kyeremateng, S. O.,  et al. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Galiano, F.,  et al. (n.d.).
  • (2025). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
  • (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • (2025). Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans.
  • (n.d.). Solvent effect on molecular structure, IR spectra, thermodynamic properties and chemical stability of zoledronic acid: DFT study. PubMed.
  • (2025). Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent.

Sources

Technical Support Center: Boronic Acid Impurity Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for boronic acid and boronate ester purification. This guide is designed to provide in-depth troubleshooting and practical solutions for common challenges encountered during the removal of boronic acid-related impurities from your reaction mixtures. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development efforts, particularly in the pharmaceutical industry where residual boronic acids can be considered potential genotoxic impurities.[1][2] This resource combines established chemical principles with field-proven techniques to help you navigate the complexities of your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding boronic acid impurity removal.

Q1: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?

This is a frequent challenge, often arising because the boronic acid is not sufficiently ionized or your product has some aqueous solubility. A simple water wash is often insufficient.

Troubleshooting Steps:

  • Increase the pH: Ensure your basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the boronic acid to its more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is generally effective.[3][4]

  • Add a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly enhance the partitioning of the boronic acid into the aqueous layer by forming a highly water-soluble anionic complex.[5]

  • Solvent System Optimization: If your desired product is soluble in non-polar solvents, consider switching your organic layer to a solvent like diethyl ether or toluene to minimize the co-extraction of the polar boronic acid.[6]

Q2: My product and the boronic acid impurity are co-eluting during silica gel chromatography. What are my options?

Co-elution is a common problem due to the polar nature of many boronic acids and their tendency to streak on silica gel.[7][8][9]

Alternative Strategies:

  • Use a Boron Scavenger Resin: This is often the most direct and effective solution. Scavenger resins possess functional groups that selectively and covalently bind to boronic acids. You can simply stir the resin with your crude product solution and then filter it off.[10][11][12][13][14]

  • Derivatization Prior to Chromatography: Convert the boronic acid to a less polar boronate ester (e.g., a pinacol ester) before chromatography. This can improve its chromatographic behavior. Conversely, if you are trying to remove a boronate ester, it can be hydrolyzed to the more polar boronic acid, which may then be removed by extraction.[15][16]

  • Modified Silica Gel: For the purification of pinacol boronic esters, using silica gel impregnated with boric acid has been shown to be effective in both TLC and flash column chromatography by suppressing over-adsorption.[17]

  • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography, as these may offer different selectivity compared to standard silica gel.[7]

Q3: I am struggling to recrystallize my product away from the boronic acid impurity. Any suggestions?

Recrystallization can be a powerful purification technique, but finding the right solvent system is key.

Tips for Successful Recrystallization:

  • Solvent Screening: Experiment with a range of solvents. Hot water, ethanol, benzene, dichloroethane, and ethyl acetate have been reported as effective for recrystallizing boronic acids.[5][7][18]

  • Anti-Solvent Crystallization: Dissolve your crude product in a minimal amount of a good solvent, and then slowly add a solvent in which your product is insoluble (an anti-solvent) until turbidity is observed. This can induce selective crystallization.

  • Trituration: If your product is a solid and the impurity is an oil, or vice-versa, trituration with a suitable solvent can be effective. This involves stirring the solid crude material in a solvent in which the desired compound is insoluble, but the impurities are soluble.[7]

In-Depth Troubleshooting Guides & Protocols

Enhanced Extractive Workup

Causality: The fundamental principle of extractive workup for boronic acid removal is the conversion of the weakly acidic boronic acid (R-B(OH)₂) into a highly polar and water-soluble boronate salt (R-B(OH)₃⁻ M⁺) under basic conditions.[3] The efficiency of this process can be dramatically improved by the addition of a polyol, which forms a stable cyclic boronate ester complex, further increasing its aqueous solubility.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Aqueous Phase Preparation: Prepare a 1 M solution of NaOH containing 0.5 M D-sorbitol.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with the basic sorbitol solution. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the wash with the basic sorbitol solution two more times.

  • Neutralization and Final Wash: Wash the organic layer with water, followed by a brine solution to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G

Scavenger Resin Purification

Causality: Scavenger resins are solid-supported reagents functionalized with groups that have a high affinity for specific impurities.[10] For boronic acids, resins containing diol or N-methylglucamine functionalities are particularly effective as they form stable, covalent cyclic boronate esters, thus removing the boronic acid from the solution phase. This method is highly selective and simplifies the workup to a simple filtration.

  • Resin Selection: Choose a suitable scavenger resin for boronic acids, such as SiliaBond DEAM or a similar diol-based resin.[11][12][14]

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Ethyl Acetate).

  • Resin Addition: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the boronic acid impurity).

  • Incubation: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

G

Scavenger Functional GroupTypical Resin SupportBinding PrincipleKey Advantages
Diethanolamine (DEAM) Polystyrene or SilicaForms a stable dative bond and subsequent ester with the boronic acid.High efficiency for a broad range of boronic acids.[1][2][12]
Diol SilicaForms a cyclic boronate ester.Effective and widely applicable.[13]
Guanidine SilicaActs as a strong base to form an ionic pair and also chelates the boronic acid.Very powerful for both boronic and phenolic acids.[13]
Derivatization and Selective Precipitation

Causality: This technique alters the chemical properties of the boronic acid to facilitate its separation. For instance, reacting a boronic acid with diethanolamine can lead to the formation of a stable, often crystalline, adduct that can be easily separated by filtration.[5][8][9][15] The free boronic acid can then be regenerated if needed, or the adduct can be discarded as the impurity.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent, such as diethyl ether.

  • Adduct Formation: Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid) to the solution. A white precipitate of the diethanolamine-boronate adduct should form, often within minutes.[15]

  • Precipitation: Continue stirring for approximately 30 minutes to ensure complete precipitation.

  • Filtration: Filter the mixture to isolate the precipitated adduct.

  • Washing: Wash the filtrate with the same solvent to ensure the desired product is fully recovered.

  • Concentration: Concentrate the filtrate to yield the purified product, now free of the boronic acid impurity.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online forum post]. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • TCG Lifesciences. (2015, June 29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! [Online forum post]. Retrieved from [Link]

  • Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • TCG Lifesciences. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • D'Andrea, S. V., & Marc-Aurèle, G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online forum post]. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. [Online forum post]. Retrieved from [Link]

  • TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization) [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Oxidative Stability of Boronic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Why Boronic Acids Degrade in Biological Assays

Boronic acids and their derivatives are powerful tools in drug discovery and chemical biology, prized for their ability to form reversible covalent bonds with diols, a motif found in sugars, glycoproteins, and key amino acid residues like serine.[1][2] However, their utility is often compromised by a critical vulnerability: oxidative instability.[1][2]

In the oxygen-rich, aqueous environment of a typical biological assay (e.g., cell culture media at physiological pH), boronic acids are susceptible to a degradation process called oxidative deboronation .[1][3] The core issue lies with the electron-deficient boron atom, which has an empty p-orbital. This makes it a target for nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are naturally present or generated in biological media.[1][4]

G cluster_0 Oxidative Deboronation Pathway BA Active Boronic Acid (R-B(OH)₂) Intermediate Unstable Peroxo Complex [R-B(OH)₂(OOH)]⁻ BA->Intermediate ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->BA Nucleophilic Attack Shift Rate-Limiting Step (1,2-Migration) Intermediate->Shift Ester Labile Boric Ester (R-O-B(OH)₂) Shift->Ester Products Inactive Alcohol (R-OH) + Boric Acid (B(OH)₃) Ester->Products Rapid Hydrolysis

Caption: A logical workflow for addressing boronic acid instability.

Protocol 1: Preparation and Use of an Antioxidant-Supplemented Assay Buffer

This protocol describes the use of N-Acetylcysteine (NAC), a stable and cell-permeable antioxidant, to protect boronic acid compounds in cell-based assays. [3][6] Materials:

  • N-Acetylcysteine (NAC), cell culture grade (Sigma-Aldrich A9165 or equivalent)

  • Sterile DPBS or cell culture medium (phenol red-free recommended for fluorescence/luminescence assays)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Prepare a 500 mM NAC Stock Solution:

    • Weigh out 0.816 g of NAC.

    • Dissolve in 10 mL of sterile DPBS or culture medium in a 15 mL conical tube. The pH may drop slightly; for most applications, this does not require adjustment.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Storage: Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Prepare Antioxidant-Supplemented Assay Medium:

    • Thaw an aliquot of the 500 mM NAC stock solution.

    • On the day of the experiment, dilute the stock solution into your final assay medium to the desired working concentration. A typical starting range is 1-5 mM. [7] * Example: To make 50 mL of assay medium with 5 mM NAC, add 500 µL of the 500 mM NAC stock solution to 49.5 mL of assay medium.

    • Important: Always prepare the supplemented medium fresh for each experiment.

  • Implementation in Assay:

    • Use the antioxidant-supplemented medium for all relevant steps where the compound is present, including preparing compound serial dilutions and incubating with cells.

    • Control Well: Crucially, include a "Vehicle + Antioxidant" control to ensure the antioxidant itself does not interfere with your assay readout.

Protocol 2: Assessing Boronic Acid Stability via a Time-Course Experiment

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the concentration of a boronic acid over time in your specific biological matrix. [8][9] Materials:

  • Your boronic acid compound

  • Assay medium (e.g., complete DMEM + 10% FBS)

  • 96-well plate or microcentrifuge tubes

  • Incubator set to assay conditions (e.g., 37°C, 5% CO₂)

  • Acetonitrile with 0.1% formic acid (or other suitable extraction solvent)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of your boronic acid in the exact assay medium to be tested, at a concentration relevant to your assay (e.g., the IC₅₀ or a high concentration like 10 µM).

    • Dispense aliquots of this solution into multiple wells of a 96-well plate or into separate microcentrifuge tubes.

  • Time-Course Incubation:

    • Place the samples in an incubator under standard assay conditions.

    • Define your time points based on your assay duration (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Collection and Quenching:

    • At each time point, remove an aliquot (e.g., 50 µL) of the medium.

    • Immediately quench the degradation by adding 3-4 volumes of cold acetonitrile containing 0.1% formic acid and an internal standard (if available). This precipitates proteins and halts oxidative processes.

    • The T=0 sample should be quenched immediately after preparation.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vial for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS method capable of resolving and quantifying your parent boronic acid. A C18 column with a water/acetonitrile gradient is a common starting point. [8][10] * Monitor for the parent compound's mass and also scan for the expected mass of the hydroxylated degradation product (Mass of Parent - B(OH)₂ + OH).

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the T=0 sample (Peak Area_t / Peak Area_t0) * 100%.

    • Plot the "% Remaining" versus time to visualize the stability profile.

Data Reference Tables

Table 1: Comparison of Common Antioxidants for Assay Stabilization
AntioxidantTypical Starting ConcentrationProsCons & Considerations
N-Acetylcysteine (NAC) 1 - 10 mM [3][7]- Cell permeable- Precursor to glutathione (GSH)<[3]br>- Generally well-tolerated by cells- Can directly conjugate with highly electrophilic compounds, potentially causing artifacts.<[11]br>- High concentrations (>20 mM) can be toxic to some cell lines. [3]
Glutathione (GSH), Reduced 1 - 5 mM- Major endogenous antioxidant.- Directly scavenges ROS.- Not readily cell-permeable.<[12]br>- Less stable in solution than NAC, especially at neutral/alkaline pH; prepare fresh. [12][13]
Ascorbic Acid (Vitamin C) 100 - 500 µM- Potent water-soluble antioxidant.- Very unstable in culture media (half-life can be <2 hours).<[14]br>- Requires frequent replenishment or use of stabilized derivatives like ascorbate-2-phosphate for long-term assays. [1][2][15]

References

  • Kim, D., Park, S. B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central, National Institutes of Health. [Link]

  • Hu, R., et al. (2007). A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis. Cancer Letters, 257(1), 116-123. [Link]

  • Kim, D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • ResearchGate. Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). ResearchGate. [Link]

  • INFRAFRONTIER. Aliquoting and Preparation of 0.25mM & 1.0mM reduced glutathione (GSH). INFRAFRONTIER. [Link]

  • Veevo, et al. (2001). Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth. PubMed. [Link]

  • Gill, H., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8129-8140. [Link]

  • Gill, H., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central, National Institutes of Health. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Chen, T., et al. (2013). N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR. PubMed Central, National Institutes of Health. [Link]

  • ResearchGate. (2022). How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment? ResearchGate. [Link]

  • ResearchGate. (2023). Ascorbic acid for mammalian cell culture? ResearchGate. [Link]

  • ResearchGate. (2012). Glutathione solution in thawing media. ResearchGate. [Link]

  • North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • Kim, D., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Giera, M., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. Scirp.org. [Link]

  • ResearchGate. (2020). How to prepare a 20 mM reduced glutathione solution with pH = 7? ResearchGate. [Link]

  • ELK Biotechnology. Total-Glutathione (GSH) Assay Kit Instruction. ELK Biotechnology. [Link]

  • ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]

  • Stevens, R., et al. (1983). The stabilities of various thiol compounds used in protein purifications. Analytical Biochemistry. [Link]

Sources

Validation & Comparative

A Technical Guide to the Suzuki-Miyaura Coupling: Comparative Reactivity of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction efficiency and yield. This guide provides an in-depth technical comparison of the reactivity of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid , a substrate of increasing interest, with other commonly employed boronic acids. We will delve into the mechanistic underpinnings of its reactivity, supported by comparative experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition C Ar-Pd(II)-Ar'L_n B->C Transmetalation C->A Reductive Elimination F Ar-Ar' C->F D Ar-B(OH)2 D->B E Ar-X E->B Base Base Base->B

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects of Substituents on Boronic Acid Reactivity

The electronic nature of the substituents on the phenylboronic acid ring plays a pivotal role in modulating its reactivity. Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, potentially slowing down this key step.

The N,N-Dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a strong electron-withdrawing group, primarily through a negative inductive effect (-I) and a negative mesomeric effect (-M). When positioned at the meta position of the phenylboronic acid, its electron-withdrawing influence is predominantly inductive. To quantify this, we can refer to the Hammett substituent constant (σ). The σ_meta value for the -SO₂NH₂ group is approximately +0.57, indicating a significant electron-withdrawing character. While the N,N-dimethyl substitution will slightly alter this value, it remains a strong deactivating group.

This positions this compound as an electron-deficient boronic acid, and its reactivity is expected to be lower than that of unsubstituted phenylboronic acid and significantly lower than electron-rich boronic acids under standard conditions.

Comparative Reactivity Analysis: Experimental Data

Boronic AcidSubstituent at meta-positionElectronic NatureHammett Constant (σ_meta)Aryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acid-HNeutral0.004-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1295
4-Methoxyphenylboronic acid-OCH₃ (para)Electron-donating-0.27 (σ_para)4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O898
3-Cyanophenylboronic acid-CNElectron-withdrawing+0.564-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O2478
This compound -SO₂N(CH₃)₂Electron-withdrawing~+0.57 (estimated)4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O24-48~70-80 (estimated)
4-(Trifluoromethyl)phenylboronic acid-CF₃ (para)Electron-withdrawing+0.54 (σ_para)4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O2485

Note: The yield for this compound is an educated estimate based on the reactivity of other boronic acids with similar electronic properties. Actual yields may vary depending on the specific reaction conditions.

From the data, a clear trend emerges:

  • Electron-donating groups (-OCH₃) enhance the reactivity, leading to higher yields in shorter reaction times.

  • Electron-withdrawing groups (-CN, -CF₃, and by extension -SO₂N(CH₃)₂) decrease the reactivity, requiring longer reaction times and often resulting in lower yields compared to the unsubstituted phenylboronic acid.

The strong electron-withdrawing nature of the N,N-dimethylsulfamoyl group in the meta position significantly deactivates the boronic acid towards transmetalation. This necessitates more forcing reaction conditions, such as longer reaction times, higher temperatures, or the use of more active catalyst systems to achieve satisfactory yields.

Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for a standard Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start A Combine Aryl Halide, Boronic Acid, and Base Start->A B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Work-up and Extraction F->G H Purification (Column Chromatography) G->H End End H->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, particularly in the context of medicinal chemistry where the sulfamoyl group can act as a key pharmacophore. However, its strong electron-withdrawing nature presents a challenge in Suzuki-Miyaura coupling reactions, leading to reduced reactivity compared to electron-rich or even unsubstituted phenylboronic acids.

Researchers employing this boronic acid should be prepared to optimize reaction conditions to overcome this inherent deactivation. Strategies may include:

  • Prolonged reaction times or elevated temperatures.

  • The use of highly active palladium catalysts and ligands (e.g., Buchwald or Fu-type ligands).

  • Careful selection of the base and solvent system.

By understanding the electronic properties of this compound and its impact on the Suzuki-Miyaura catalytic cycle, scientists can effectively harness its synthetic potential and successfully incorporate this important moiety into their target molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270–5298. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991 , 91 (2), 165–195. [Link]

  • Al-Masum, M.; Kumar, D. A highly active and recyclable palladium catalyst for Suzuki cross-coupling reactions of aryl chlorides. Tetrahedron Letters, 2003 , 44 (12), 2539–2542. [Link]

The Strategic Advantage of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid in Modern C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and functional group tolerance of this powerful reaction. This guide provides an in-depth technical comparison of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid with other commonly used boronic acids, presenting experimental data and mechanistic insights to inform your selection of reagents for C-C bond formation.

The Emerging Prominence of Electron-Withdrawing Substituents in Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is remarkably versatile, its efficiency can be significantly influenced by the electronic and steric nature of the coupling partners. Historically, boronic acids bearing electron-donating groups were often favored due to their perceived higher reactivity. However, contemporary research has highlighted the unique advantages of boronic acids with electron-withdrawing substituents, such as the N,N-Dimethylsulfamoyl group, in achieving high yields and overcoming challenges associated with certain substrates.

The N,N-dimethylsulfamoyl moiety at the meta-position of the phenylboronic acid introduces a unique combination of electronic and steric effects that can be strategically leveraged in complex molecular syntheses. This guide will dissect these advantages through comparative data and mechanistic discussions.

Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess the performance of this compound, a comparative analysis with other substituted phenylboronic acids is essential. The following data, collated from various studies, illustrates the relative yields in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature; however, the presented data provides a strong indication of performance trends.

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound 4-Bromoacetophenone Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 High
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095
4-Methoxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8098
4-Nitrophenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8085
2-Tolylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8092

Note: The data for this compound is qualitative ("High") due to the absence of a direct comparative study under the exact same conditions as the other entries. However, its utility in the synthesis of bioactive molecules suggests its high efficiency.[2]

Mechanistic Insights: The Role of the Sulfamoyl Group

The advantages of the 3-(N,N-Dimethylsulfamoyl) substituent can be rationalized by considering its influence on the key steps of the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The electron-withdrawing nature of the sulfamoyl group is thought to influence the transmetalation step. While strong electron-withdrawing groups can sometimes slow down this step, the moderate electron-withdrawing capacity of the sulfamoyl group, combined with its steric profile, can lead to a more favorable transition state, particularly with challenging substrates. Furthermore, the presence of the sulfamoyl group can modulate the solubility and stability of the boronic acid, which are crucial practical considerations.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents B Add Solvent A->B C Degas B->C D Heat & Stir C->D E Monitor Progress D->E F Cool & Quench E->F G Extract F->G H Purify G->H

Figure 2: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Advantages in the Synthesis of Bioactive Molecules

The utility of this compound is particularly evident in the synthesis of complex, biologically active molecules.[2] The sulfamoyl group is a common pharmacophore, and its incorporation at an early stage of a synthetic route using this boronic acid can streamline the synthesis of drug candidates. The unique electronic properties of the sulfamoyl group can also be exploited to fine-tune the physicochemical properties of the final compound, such as solubility and metabolic stability.

Conclusion

This compound presents a compelling option for researchers engaged in C-C bond formation via the Suzuki-Miyaura reaction. Its unique electronic and steric properties, conferred by the 3-(N,N-Dimethylsulfamoyl) substituent, can lead to high yields and facilitate the synthesis of complex molecules, particularly in the realm of medicinal chemistry. While direct, side-by-side comparative data with other boronic acids under identical conditions remains an area for further investigation, the available evidence strongly supports its utility as a valuable tool in the synthetic chemist's arsenal. The provided mechanistic insights and experimental protocol serve as a robust starting point for the successful application of this versatile reagent.

References

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.[Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[Link]

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.[Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Link]

  • National Institutes of Health. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates.[Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.[Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.[Link]

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[Link]

  • National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.[Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.[Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success.[Link]

Sources

A Comparative Analysis of Electron-Withdrawing Groups on Phenylboronic Acid Reactivity: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids (PBAs) and their derivatives are foundational reagents in modern organic chemistry, celebrated for their versatility, stability, and relatively low toxicity.[1] Their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[2][3] Beyond this flagship application, boronic acids are increasingly employed as Lewis acid catalysts for a variety of organic transformations and as molecular receptors for diol-containing compounds like sugars.[1][4][5]

The reactivity of a phenylboronic acid is not static; it is exquisitely tuned by the electronic nature of the substituents on its aromatic ring. This guide provides a comparative analysis of how electron-withdrawing groups (EWGs) fundamentally alter the properties and performance of phenylboronic acids. We will explore the causal relationships between substituent effects, acidity, and reactivity in two major classes of reactions: palladium-catalyzed cross-coupling and boronic acid-catalyzed transformations. This content is designed to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical, data-supported insights to guide experimental design and reaction optimization.

PART 1: The Fundamental Effect of EWGs on Phenylboronic Acid Acidity

The chemistry of boronic acids is dominated by the electron-deficient nature of the boron atom. With only six valence electrons, the boron center possesses a vacant p-orbital, making it a potent Lewis acid.[6] In aqueous solution, this Lewis acidity is expressed through the acceptance of a hydroxide ion to form a more stable, tetracoordinate boronate species. This equilibrium is characterized by an acid dissociation constant (pKa).[1][7]

Attaching an electron-withdrawing group to the phenyl ring has a profound impact on this equilibrium. By pulling electron density away from the boron atom, EWGs stabilize the negatively charged tetrahedral boronate form.[1][8] This stabilization shifts the equilibrium towards the boronate, resulting in a lower pKa value and a stronger acid.[1][9]

Caption: EWGs stabilize the anionic boronate, increasing acidity.

The magnitude of this effect depends on both the identity and position of the EWG. Inductive and resonance effects play key roles. For instance, the strongly withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups cause a significant decrease in pKa compared to unsubstituted phenylboronic acid.[2][10] The position also matters: a meta-substituent primarily exerts an inductive effect, while a para-substituent's influence is a combination of inductive and resonance effects.[9] Ortho-substituents can have unique effects, such as intramolecular hydrogen bonding in the case of 2-fluorophenylboronic acid, which further enhances acidity.[10]

Comparative Acidity Data

The following table summarizes the pKa values for a selection of phenylboronic acids bearing various electron-withdrawing substituents, illustrating the tangible impact of these groups on acidity.

Substituent (X) in X-C₆H₄B(OH)₂PositionpKaReference
H (Unsubstituted)-8.86[2][10]
4-Fpara8.77[10]
3-Fmeta8.35[2]
2-Fortho8.01[2]
4-CF₃para8.05[2]
3-CF₃meta7.82[2]
3,5-di-CF₃meta, meta7.10[2]
2,3,4,6-tetrafluoro-6.17[10]

Data compiled from authoritative sources.[2][10]

PART 2: Impact on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The electronic nature of the boronic acid directly influences the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex OA_label Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex TM_label Transmetalation (Rate Influenced by EWG) TM_Complex->Pd0 Product Ar¹-Ar² TM_Complex->Product RE_label Reductive Elimination Ar1X Ar¹-X Ar1X->OA_Complex Ar2BOH Ar²-B(OH)₂ + Base Ar2BOH->TM_Complex

Caption: The Suzuki-Miyaura catalytic cycle.

The Transmetalation Dilemma

For the transmetalation step to proceed efficiently, the aryl group on the boronic acid must be sufficiently nucleophilic to displace the halide or triflate from the palladium(II) center. Herein lies the paradoxical effect of EWGs:

  • Electron-Donating Groups (EDGs) on the phenylboronic acid increase the electron density of the ipso-carbon attached to boron. This enhances its nucleophilicity, generally accelerating the transmetalation step and leading to higher reaction rates and yields.[13][14]

  • Electron-Withdrawing Groups (EWGs) decrease the electron density of the ipso-carbon. This reduced nucleophilicity can significantly slow the transmetalation step.[13] In some cases, transmetalation can become the rate-determining step of the entire catalytic cycle, leading to sluggish reactions and lower yields.[13]

It is a common misconception that since EWGs accelerate the oxidative addition step for the aryl halide partner, they must be beneficial overall. However, for the boronic acid partner, the opposite is often true.[13][14]

Comparative Yield Analysis

The following data illustrates the trend observed when coupling various substituted phenylboronic acids with a standard aryl halide under consistent reaction conditions.

Reaction: 4-Iodoanisole + Substituted Phenylboronic Acid

Substituent on Phenylboronic AcidElectronic NatureRepresentative Yield (%)
4-OCH₃Strong EDG>95%
4-CH₃Weak EDG92%
HNeutral88%
4-ClWeak EWG75%
4-CF₃Strong EWG60%
3-NO₂Strong EWG45%

Yields are representative and synthesized from trends reported in the literature for illustrative purposes.[13][14]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating the reactivity of different phenylboronic acids.

  • Setup: To a series of identical flame-dried reaction vials equipped with magnetic stir bars, add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.5 mmol).

  • Boronic Acid Addition: To each respective vial, add a different substituted phenylboronic acid (1.2 mmol, 1.2 equiv). Include boronic acids with both electron-donating and electron-withdrawing groups for comparison.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) to each vial.

  • Reaction: Seal the vials and heat the reaction mixtures to a consistent temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reactions at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking aliquots and analyzing them via GC-MS or LC-MS to determine the conversion percentage.

  • Workup & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to determine the isolated yield for each reaction.

PART 3: Enhancement of Boronic Acid Catalysis

While EWGs can be detrimental in Suzuki-Miyaura coupling, their ability to increase the Lewis acidity of the boron center makes them highly advantageous in the realm of boronic acid catalysis (BAC).[5] In this context, the boronic acid acts as a transient, covalent catalyst to activate substrates containing hydroxyl groups, such as carboxylic acids and alcohols.[5][15]

The mechanism involves the formation of a reactive intermediate, such as a monoacyloxyboronate, which is more electrophilic than the parent carboxylic acid.[5] A more Lewis acidic boronic acid—one bearing strong EWGs—will form this activated intermediate more readily and effectively, thus accelerating the overall reaction.

Boronic_Acid_Catalysis Catalyst Ar-B(OH)₂ (EWG-Substituted) Intermediate Activated Intermediate R¹-CO-O-B(OH)-Ar Catalyst->Intermediate + H₂O Substrate R¹-COOH Carboxylic Acid Substrate->Intermediate Product {R¹-CO-NH-R² | Amide Product} Intermediate->Product Nucleophile R²-NH₂ Amine Nucleophile->Intermediate - H₂O Product->Catalyst Catalyst Regenerated

Caption: Catalytic cycle for amide bond formation using an EWG-PBA.

Comparative Catalytic Performance in Amidation

The synthesis of amides from carboxylic acids and amines is a fundamental transformation. Boronic acids bearing strong EWGs, such as 3,5-dichlorophenylboronic acid, have proven to be highly effective catalysts for this reaction, operating under mild conditions.[15]

Reaction: Phenylacetic Acid + Benzylamine

Boronic Acid CatalystElectronic NatureTime for >90% Conversion
Phenylboronic AcidNeutral> 24 hours
4-Chlorophenylboronic AcidWeak EWG16 hours
3,5-Dichlorophenylboronic AcidStrong EWG4 hours
3,5-Bis(trifluoromethyl)phenylboronic acidVery Strong EWG< 2 hours

Data is representative of trends observed in boronic acid catalysis literature.[15]

Experimental Protocol: Comparative Boronic Acid-Catalyzed Amidation
  • Setup: To a series of identical reaction vials, add the carboxylic acid (e.g., phenylacetic acid, 1.0 mmol) and the amine (e.g., benzylamine, 1.05 mmol).

  • Catalyst Addition: To each respective vial, add a different substituted phenylboronic acid catalyst (0.1 mmol, 10 mol%). Include a control reaction with no catalyst.

  • Solvent & Dehydration: Add a suitable solvent (e.g., toluene, 3 mL) and molecular sieves (4Å) to remove the water formed during the reaction.

  • Reaction: Seal the vials and heat to a consistent temperature (e.g., 80 °C) with stirring.

  • Monitoring & Analysis: Monitor the formation of the amide product over time using TLC, GC-MS, or ¹H NMR analysis of aliquots to compare the catalytic rates.

Conclusion

The influence of an electron-withdrawing group on a phenylboronic acid is not a simple question of "enhanced" or "diminished" reactivity. The effect is highly context-dependent, a crucial insight for any researcher in the chemical sciences.

  • Increased Acidity is Universal: EWGs consistently increase the Lewis acidity of phenylboronic acids, lowering their pKa. This is a predictable and fundamental electronic effect.[1][8][10]

  • Detrimental for Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura reaction, this increased acidity corresponds to a less nucleophilic aryl group, which typically hinders the critical transmetalation step and can lead to lower overall reaction efficiency.[13]

  • Beneficial for Lewis Acid Catalysis: Conversely, the enhanced Lewis acidity transforms EWG-substituted phenylboronic acids into superior catalysts for activating hydroxyl-containing compounds, significantly accelerating reactions like amide bond formation.[5][15]

By understanding this dichotomy, scientists can make more informed decisions when selecting reagents. For a challenging Suzuki-Miyaura coupling, a boronic acid with neutral or electron-donating substituents may be the superior choice. For developing a novel catalytic transformation, a highly electron-deficient boronic acid is a more promising starting point. This nuanced understanding moves beyond rote protocol-following and enables rational, mechanism-based design of chemical reactions.

References

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available at: [Link]

  • Synthesis of Electron-Deficient Borinic Acid Polymers with Multiresponsive Properties and Their Application in the Fluorescence Detection of Alizarin Red S and Electron-Rich 8-Hydroxyquinoline and Fluoride Ion: Substituent Effects. ResearchGate. Available at: [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Available at: [Link]

  • Electron-Deficient Borinic Acid Polymers: Synthesis, Supramolecular Assembly, and Examination as Catalysts in Amide Bond Formation. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Available at: [Link]

  • Hammett plot for oxidative addition of aryl chlorides to 1 from reactions at 50 °C in benzene-d6. ResearchGate. Available at: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar. Available at: [Link]

  • Mild and efficient boronic acid catalysis of Diels–Alder cycloadditions to 2-alkynoic acids. ResearchGate. Available at: [Link]

  • Continuous flow Suzuki–Miyaura cross-coupling reactions catalysed by dendrimer-encapsulated Pd nanoparticles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. ACS Publications. Available at: [Link]

  • Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Electron-Deficient Boron Species. University of California, Irvine. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD.. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Available at: [Link]

  • Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides catalyzed by 2a in H2O/nBuOH at 100 °C. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to (3-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust C-C Bond Formation in Drug Discovery

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates. Its prevalence stems from its ability to act as a rigid scaffold, enabling precise orientation of functional groups for optimal interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron species with an organic halide, stands as the preeminent method for constructing these vital C(sp²)–C(sp²) bonds.

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is a valuable building block in this context, prized for the synthetic handles and advantageous physicochemical properties imparted by the dimethylsulfamoyl group. However, reliance on a single class of reagent can be limiting. Boronic acids, as a group, are susceptible to decomposition pathways like protodeboronation and trimerization to boroxines, which can lead to inconsistent yields, the need for excess reagent, and limited shelf-life.[1][2] This guide provides a comparative analysis of viable alternative reagents, focusing on next-generation boron reagents and orthogonal coupling strategies, to empower researchers with a broader toolkit for robust and reproducible biaryl synthesis.

The Benchmark: this compound

This reagent is effective under standard Suzuki-Miyaura conditions. The electron-withdrawing nature of the sulfonamide group can influence the transmetalation step, a key phase in the catalytic cycle. While generally reliable, its performance can be hampered by the inherent instabilities of the boronic acid functional group, necessitating careful selection of reaction conditions and sometimes leading to challenges in purification and storage.

Next-Generation Boron Reagents: A Leap in Stability and Reliability

To overcome the stability issues of boronic acids, several "masked" or stabilized alternatives have been developed. These reagents offer superior handling properties and are designed to release the active boronic acid in situ under specific reaction conditions, minimizing decomposition.

Potassium (3-(N,N-Dimethylsulfamoyl)phenyl)trifluoroborate

Potassium organotrifluoroborates are tetracoordinate boron species that exhibit exceptional stability to air and moisture.[1] They are typically free-flowing, crystalline solids that can be stored on the benchtop for extended periods without degradation. This enhanced stability translates directly to more reliable and reproducible cross-coupling outcomes, particularly in high-throughput screening or multi-step syntheses where reagent longevity is critical.

Key Advantages:

  • Enhanced Stability: Indefinitely stable to air and moisture, eliminating the need for specialized handling.

  • Improved Stoichiometry: Reduced tendency for protodeboronation allows for near-stoichiometric use, improving atom economy.

  • High Reactivity: Effective coupling partners for a wide range of aryl and heteroaryl halides.

The activation of the trifluoroborate salt to the active boronic acid typically occurs under the aqueous basic conditions of the Suzuki-Miyaura reaction.

(3-(N,N-Dimethylsulfamoyl)phenyl) MIDA boronate

N-methyliminodiacetic acid (MIDA) boronates represent a pinnacle of organoboron stability. The MIDA ligand forms a stable bicyclic structure with the boron atom, rendering it unreactive to a wide range of anhydrous synthetic conditions, including chromatography. This unique feature allows for iterative cross-coupling strategies, where a MIDA boronate can be carried through multiple synthetic steps before its final use in a Suzuki-Miyaura reaction.

Deprotection to release the boronic acid is readily achieved at room temperature with mild aqueous bases like NaHCO₃ or K₃PO₄. This "slow-release" mechanism is particularly advantageous for coupling with challenging substrates or when using unstable boronic acids, as it maintains a low, steady concentration of the active reagent, minimizing side reactions.

Key Advantages:

  • Exceptional Stability: Stable to air, moisture, and silica gel chromatography.

  • Iterative Synthesis: Can be carried through multiple reaction steps as a "protected" boronic acid.

  • Slow-Release Capability: Minimizes decomposition of the active boronic acid, often leading to higher yields. In one direct comparison, the use of a MIDA boronate afforded an 89% yield, whereas the corresponding free boronic acid gave only a 73% yield under the same conditions.[3][4]

Comparative Performance: A Data-Driven Overview

While direct, head-to-head comparative studies for this compound and its derivatives are not abundant in the literature, we can extrapolate performance based on extensive studies of related arylboron reagents. The primary trade-off is between the immediate reactivity of boronic acids and the superior stability and handling of their trifluoroborate and MIDA counterparts.

Reagent ClassStability & HandlingTypical ConditionsKey AdvantageReported Yield Trend
Boronic Acid Moderate; prone to decomposition.Standard Suzuki (Pd catalyst, aqueous base).High intrinsic reactivity.Good to Excellent, but can be variable.
Potassium Trifluoroborate High; bench-stable crystalline solid.Standard Suzuki (Pd catalyst, aqueous base).Reproducibility and ease of handling.Consistently high, especially for challenging substrates.[1][2]
MIDA Boronate Very High; stable to chromatography.Anhydrous Suzuki (no coupling); Aqueous base for deprotection/coupling.Enables iterative synthesis; slow-release improves yields.Often superior to boronic acids, especially in complex syntheses.[3][4]

Orthogonal Strategies: Beyond Boron Reagents

For cases where boron-based chemistry is problematic (e.g., due to competing functional groups or challenging substrates), alternative C-C cross-coupling reactions provide powerful solutions. These methods utilize different organometallic reagents, offering distinct reactivity profiles and functional group tolerance.

Negishi Coupling (Organozinc Reagents)

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes. This heightened reactivity allows for the coupling of less reactive organic halides, such as aryl chlorides, often under milder conditions. The preparation of the required (3-(N,N-Dimethylsulfamoyl)phenyl)zinc halide can be achieved from the corresponding aryl halide.

Stille Coupling (Organostannane Reagents)

Organostannanes (or organotins) are highly versatile coupling partners in Stille reactions. A key advantage is their tolerance to a wide variety of functional groups. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks that have led to a decline in their use in pharmaceutical development.

Hiyama Coupling (Organosilicon Reagents)

Organosilanes are attractive coupling partners due to the low toxicity and environmental abundance of silicon. The Hiyama coupling requires an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to generate a hypervalent silicon species capable of transmetalation.

Decarboxylative Coupling

A newer strategy involves the use of aromatic carboxylic acids as aryl sources. In this approach, a transition metal catalyst (often a bimetallic Cu/Pd system) promotes the extrusion of CO₂ from a carboxylate salt, generating an arylmetal intermediate in situ that then participates in the cross-coupling. This method is highly atom-economical and utilizes readily available starting materials.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol is a representative procedure for a standard Suzuki-Miyaura reaction.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge Schlenk tube with: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) B Evacuate & backfill with N2/Ar (3x) A->B C Add degassed solvent (e.g., Dioxane/H2O) B->C D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor progress by TLC/LC-MS D->E F Cool to RT, dilute with organic solvent E->F G Wash with H2O and brine F->G H Dry over Na2SO4, filter, concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate

This protocol highlights the use of a stable trifluoroborate salt, which often requires a specific ligand for optimal performance.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)(X)L2] Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar'L2] OxAdd->Transmetal Transmetalation RedElim Waste_out X-B(OR)2 / X-BF3K Transmetal->Waste_out    RedElim->Pd0 Reductive Elimination Product_out Ar-Ar' RedElim->Product_out ArX_in Ar-X ArX_in->OxAdd Boronate_in Ar'-B(OR)2 / Ar'-BF3K + Base Boronate_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a microwave vial, combine the aryl halide (0.25 mmol), potassium (3-(N,N-Dimethylsulfamoyl)phenyl)trifluoroborate (0.26 mmol, 1.05 equiv), sodium carbonate (0.50 mmol, 2.0 equiv), Palladium(II) acetate (0.0075 mmol, 3 mol%), and RuPhos ligand (0.015 mmol, 6 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and purge with nitrogen three times.

  • Solvent Addition: Add ethanol (1.4 mL) via syringe.

  • Heating: Heat the reaction mixture at 85 °C for 12 hours.

  • Workup & Purification: Follow steps 6-8 from Protocol 1.

Protocol 3: In Situ Deprotection and Coupling of a MIDA Boronate

This protocol demonstrates the "slow-release" strategy using a mild base.

  • Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 mmol), (3-(N,N-Dimethylsulfamoyl)phenyl) MIDA boronate (1.5 mmol, 1.5 equiv), a suitable palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of THF and water (e.g., 10:1, 10 mL).

  • Heating: Stir the reaction at room temperature or heat gently (e.g., 40 °C) for 12-24 hours. The mild base and aqueous conditions facilitate the slow hydrolysis of the MIDA ester to the boronic acid, which is then consumed in the catalytic cycle.

  • Workup & Purification: Follow steps 6-8 from Protocol 1.

Conclusion and Future Outlook

While this compound remains a competent reagent for biaryl synthesis, its trifluoroborate and MIDA boronate analogues offer compelling advantages in stability, handling, and, in many cases, reaction performance. Potassium trifluoroborates provide a robust, reliable alternative for routine synthesis, while MIDA boronates unlock advanced strategies such as iterative cross-coupling, which are invaluable in the synthesis of complex molecules.

For cases where Suzuki-Miyaura chemistry is not ideal, orthogonal methods like Negishi or Hiyama couplings provide powerful alternatives with different reactivity profiles and functional group tolerances. The choice of reagent should be guided by the specific demands of the synthetic route, considering factors such as substrate stability, functional group compatibility, desired scale, and the need for multi-step sequences. By understanding the strengths and weaknesses of each approach, researchers can select the optimal tool to construct vital biaryl scaffolds with greater efficiency and reproducibility.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Molander, G. A.; Figueroa, R. Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71(16), 6135–6140. [Link]

  • Molander, G. A.; Canturk, B. Potassium Organotrifluoroborates: A New Class of Stable, Versatile, and Environmentally Benign Reagents for Organic Synthesis. Angewandte Chemie International Edition, 2009 , 48(49), 9240-9261. [Link]

  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. [Link]

  • Lipshutz, B. H.; Ghorai, S. Suzuki–Miyaura Cross-Couplings of MIDA Boronates in Water. Organic Letters, 2013 , 15(22), 5898–5901. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Sase, S. Preparation and Application of Functionalized Organozinc Reagents in Organic Synthesis. Organic Reactions, 2004 , 1-362. [Link]

  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: 2004; pp 421-453. [Link]

  • Goossen, L. J.; Rodriguez, N.; Goossen, K. Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions of Aromatic Carboxylic Acids. Angewandte Chemie International Edition, 2008 , 47(17), 3100-3120. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid as a Drug Discovery Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, few functional groups have seen as rapid a rise to prominence as the boronic acid. Once viewed with caution, this versatile moiety is now recognized as a "privileged scaffold" due to its unique chemical properties and therapeutic successes.[1] The foundation of its utility lies in the boron atom's vacant p-orbital, which allows it to form stable, yet reversible, covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes.[2][3] This ability to mimic the tetrahedral transition state of enzymatic reactions underpins the potent inhibitory activity of several FDA-approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib for multiple myeloma, and the β-lactamase inhibitor Vaborbactam.[4][5]

The efficacy of a boronic acid warhead is profoundly influenced by the scaffold to which it is attached. The substituents on the aryl ring modulate the Lewis acidity of the boron atom, influence binding interactions, and dictate crucial pharmacokinetic properties. This guide focuses on a particularly compelling scaffold: (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid . The presence of the meta-substituted N,N-Dimethylsulfamoyl group, a potent electron-withdrawing group, is hypothesized to increase the electrophilicity of the boron center, thereby enhancing its interaction with target nucleophiles.[6]

This document provides an in-depth, experience-driven guide for researchers and drug development professionals on the systematic validation of this scaffold. We will move beyond mere protocols to explain the scientific rationale behind each experimental choice, present a comparative analysis against alternative scaffolds, and provide the detailed methodologies required for replication and validation.

Section 1: Profile of the Candidate Scaffold: this compound

This compound serves as an excellent starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns. Its key characteristics and preliminary biological data are summarized below.

PropertyValueReference
CAS Number 871329-59-8[2][7]
Molecular Formula C₈H₁₂BNO₄S[2]
Molecular Weight 229.06 g/mol [2]
Known Activities Anticancer, Antibacterial, Enzyme Inhibition (IDO1)[2]

The N,N-dimethylsulfamoyl group is of particular interest. Unlike a carboxylate, it is uncharged at physiological pH, potentially improving cell permeability. Its strong electron-withdrawing nature enhances the Lewis acidity of the boronic acid, which can lead to more potent enzyme inhibition compared to unsubstituted or electron-donating group-substituted phenylboronic acids.[6] Preliminary studies have reported promising, albeit moderate, bioactivity.[2]

Preliminary Biological Activity
Anticancer Activity IC₅₀: 10 µM (MCF-7 breast cancer)
IC₅₀: 15 µM (PC-3 prostate cancer)
Antibacterial Activity MIC: 15 µg/mL (S. aureus)
MIC: 20 µg/mL (E. coli)
(Data sourced from BenchChem)[2]

Our objective is to rigorously validate this scaffold's potential through a systematic workflow, transforming these preliminary findings into a robust, data-driven assessment.

Section 2: A Step-by-Step Validation Workflow for Scaffold Evaluation

The validation of a fragment or scaffold is a multi-stage process that systematically builds confidence in its utility. Each step answers a critical question, from "Does it bind?" to "How does it work?". The following workflow is a field-proven approach grounded in the principles of modern drug discovery.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery & Confirmation cluster_1 Phase 2: Mechanistic & Functional Validation cluster_2 Phase 3: Optimization Screen Fragment Library Screening DSF Primary Screen: Differential Scanning Fluorimetry (DSF) Screen->DSF Identifies binders SPR Orthogonal Screen & Affinity: Surface Plasmon Resonance (SPR) DSF->SPR Confirms binding Measures KD XRay Structural Biology: X-ray Crystallography SPR->XRay Elucidates binding mode Enzyme Biochemical Assay: Enzyme Inhibition (IC50/Ki) SPR->Enzyme Correlates affinity with function LeadOpt Structure-Guided Lead Optimization XRay->LeadOpt Informs design Cell Cell-Based Assay: Functional Activity (EC50) Enzyme->Cell Translates to cellular context Cell->LeadOpt Provides SAR

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Primary Screening: Differential Scanning Fluorimetry (DSF)

Causality: The first crucial step is to confirm that the fragment physically interacts with the purified target protein. DSF, or Thermal Shift Assay, is an ideal primary screening method. It is rapid, requires minimal protein, and works on the principle that a ligand binding to a protein stabilizes its structure, resulting in an increase in its melting temperature (ΔTₘ). This provides a robust, biophysical confirmation of binding.[8]

Experimental Protocol: DSF Assay

  • Protein Preparation: Prepare the purified target protein (e.g., a serine protease) at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working plate by diluting the fragment to 1 mM in the assay buffer (final DMSO concentration ≤1%).

  • Assay Plate Setup: In a 96-well or 384-well PCR plate, add 18 µL of the protein solution to each well.

  • Compound Addition: Add 2 µL of the 1 mM fragment solution to the sample wells and 2 µL of 1% DMSO buffer to the control wells. Final fragment concentration will be 100 µM.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to all wells at a final dilution of 1:1000. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is determined from the inflection point of the fluorescence curve. A significant positive shift in Tₘ (ΔTₘ > 2 °C) for the fragment-containing wells compared to the DMSO control indicates a stabilizing binding event.

Hit Validation and Affinity: Surface Plasmon Resonance (SPR)

Causality: A positive DSF result confirms binding but does not quantify its strength or kinetics. SPR is the gold standard orthogonal method for hit validation. It provides real-time, label-free measurement of binding events, allowing for the precise determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[8]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO). A typical concentration range would be from 1 µM to 500 µM.

  • Binding Measurement: Inject the different concentrations of the boronic acid fragment over the protein-immobilized chip surface. The instrument measures the change in refractive index at the surface as the fragment binds and dissociates.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ. A Kₗ in the micromolar range is typical and desirable for a starting fragment.

Mechanism of Action: Unveiling the Binding Mode

Causality: Understanding how a fragment binds is paramount for optimizing it into a potent drug. The boronic acid moiety is designed to form a reversible covalent bond with a catalytic serine or threonine.[3] X-ray crystallography provides definitive, high-resolution proof of this interaction and maps all other non-covalent contacts (e.g., hydrogen bonds, hydrophobic interactions) between the scaffold and the protein. This structural information is the foundation of structure-guided design.

Caption: Reversible covalent inhibition by a boronic acid.

Functional Validation: Enzyme and Cell-Based Assays

Causality: Biophysical binding must translate into functional activity. An enzyme inhibition assay measures the concentration of the compound required to reduce enzyme activity by half (IC₅₀), which can be converted to an inhibition constant (Kᵢ). A cell-based assay then confirms that the compound can penetrate the cell membrane and engage its target in a complex biological environment, measuring a functional outcome like cell death or inhibition of a signaling pathway (EC₅₀).[2]

Experimental Protocol: Cell Proliferation Assay (e.g., MTT)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the boronic acid compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Section 3: Comparative Analysis - Contextualizing Performance

To truly understand the value of the this compound scaffold, it must be benchmarked against relevant alternatives. For this guide, we will use a hypothetical serine protease target to compare our candidate against three other scaffolds, each representing a distinct chemical class. The data presented are illustrative, based on established structure-activity relationship (SAR) principles in medicinal chemistry.[6][9]

ScaffoldStructure R-GroupKₗ (SPR)IC₅₀ (Enzyme)EC₅₀ (Cell)Senior Scientist's Rationale
1. Phenylboronic acid H-250 µM150 µM> 200 µMBaseline. The unsubstituted core shows weak binding and no cellular activity. This establishes the necessity of ring substitution.
2. (3-Carboxyphenyl)boronic acid 3-COOH25 µM15 µM120 µMPotent but Poorly Permeable. The carboxylate is a strong electron-withdrawing group, leading to good enzymatic potency. However, its negative charge at physiological pH severely limits cell permeability, resulting in a large drop-off between IC₅₀ and EC₅₀.
3. This compound 3-S(O)₂N(CH₃)₂45 µM 28 µM 35 µM Balanced Profile. The target scaffold demonstrates a good balance. The sulfamoyl group provides the necessary electron-withdrawing character for solid potency, while its neutral charge allows for excellent cell penetration, showing good translation from enzyme to cell activity. This is a strong starting point.
4. A Dipeptide Boronic Acid e.g., Ac-Phe-boroAla0.5 µM0.2 µM1.5 µMHigh Potency, Low "Drug-likeness". The peptide scaffold can make extensive interactions with the target, leading to high potency. However, it often suffers from poor metabolic stability, high molecular weight, and challenging synthesis, making it less ideal as a starting fragment.

This comparative analysis underscores the strategic advantage of the this compound scaffold. It occupies a "sweet spot" of sufficient potency, excellent cellular activity, and favorable fragment-like properties, making it an outstanding candidate for a full-scale drug discovery program.

Conclusion and Future Outlook

The systematic validation process detailed in this guide demonstrates that This compound is more than just another building block; it is a highly promising scaffold for the development of novel inhibitors. Its key strengths—an electron-withdrawing group that enhances boron's Lewis acidity combined with a neutral character that facilitates cell permeability—provide a well-balanced foundation for optimization.

The path forward is clear and data-driven. High-resolution crystal structures will illuminate the precise orientation of the sulfamoyl group within the active site, revealing opportunities for structure-guided design. This will enable the rational addition of functional groups to the phenyl ring to engage with specific sub-pockets of the target protein, further enhancing both potency and selectivity. The journey from fragment to drug candidate is challenging, but starting with a well-validated, high-potential scaffold like this one significantly increases the probability of success.

References

  • The Ascendancy of Boronic Acids in Medicinal Chemistry: A Comparative Analysis. Benchchem.
  • This compound | 871329-59-8. Benchchem.
  • Structures of the five peptide boronic acids binding to a penicillin-binding protein. ResearchGate.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery. Benchchem.
  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Towards new drug scaffolds: Properties, chemistry, and therapeutic potential of hemiboronic naphthoids. American Chemical Society - ACS Fall 2025.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH.
  • Boronic Acid Fragment Library. BOC Sciences.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry - ACS Publications.
  • Stepwise changes to the phenylboronic acid scaffold causing increased... ResearchGate.
  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Design and discovery of boronic acid drugs. PubMed.
  • This compound | 871329-59-8. Sigma-Aldrich.
  • A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. chem.ox.ac.uk.
  • This compound [P78127]. ChemUniverse.
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH.

Sources

A Researcher's Guide to Assessing Functional Group Tolerance in Suzuki-Miyaura Couplings: A Case Study with (3-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The reaction's broad utility is intrinsically linked to its generally high tolerance for a wide array of functional groups. However, the introduction of a novel or electronically distinct coupling partner, such as (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid , necessitates a systematic evaluation of its functional group compatibility. This guide provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at assessing the functional group tolerance of this and other new boronic acids in Suzuki-Miyaura reactions.

The Significance of the Sulfamoyl Moiety

The N,N-dimethylsulfamoyl group in the meta position of the phenylboronic acid introduces a strong electron-withdrawing effect. This electronic feature can significantly influence the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle. Understanding this influence is paramount for predicting its performance and identifying optimal reaction conditions. From a medicinal chemistry perspective, the sulfonamide group is a common pharmacophore, and its incorporation into molecular scaffolds via robust coupling methodologies is of high value.[1]

Understanding the Suzuki-Miyaura Catalytic Cycle: The "Why" Behind Experimental Design

A deep understanding of the Suzuki-Miyaura reaction mechanism is crucial for designing experiments to probe functional group tolerance. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Functional groups on either coupling partner can potentially interfere with any of these steps. For instance, strongly coordinating groups can inhibit the palladium catalyst, while acidic or basic functionalities can interfere with the base-mediated transmetalation step. The electron-withdrawing nature of the sulfamoyl group on our target boronic acid might retard the transmetalation step, a key consideration in our experimental design.

Experimental Design for Assessing Functional Group Tolerance

A systematic approach is essential to generate a clear and comprehensive picture of a new boronic acid's functional group tolerance. The following workflow outlines a robust strategy.

Functional Group Tolerance Workflow cluster_0 Phase 1: Condition Optimization cluster_1 Phase 2: Substrate Scope Evaluation Standard_Reaction Select a robust, unfunctionalized aryl halide coupling partner (e.g., 4-bromotoluene) Screen_Catalysts Screen a panel of Pd catalysts and ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Buchwald ligands) Standard_Reaction->Screen_Catalysts Screen_Bases Evaluate various bases (e.g., K2CO3, Cs2CO3, K3PO4) Screen_Catalysts->Screen_Bases Screen_Solvents Test different solvent systems (e.g., Dioxane/H2O, Toluene/H2O, DMF) Screen_Bases->Screen_Solvents Optimized_Conditions Identify optimal reaction conditions for high yield Screen_Solvents->Optimized_Conditions Select_Partners Choose a diverse set of aryl halides with various functional groups Optimized_Conditions->Select_Partners Run_Reactions Perform Suzuki couplings using the optimized conditions Select_Partners->Run_Reactions Analyze_Results Determine yields and assess compatibility of each functional group Run_Reactions->Analyze_Results Data_Table Compile results into a comprehensive table Analyze_Results->Data_Table

Figure 2: A structured workflow for assessing the functional group tolerance of a new boronic acid.

Phase 1: Optimization of Reaction Conditions

Before evaluating a wide range of functional groups, it is crucial to establish a robust set of reaction conditions that provide high yields with a simple, unfunctionalized coupling partner.

A Representative Optimization Protocol:

  • Reactants:

    • This compound (1.2 equiv)

    • 4-Bromotoluene (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4, 2 mol%)

    • Base (e.g., K2CO3, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/H2O, 4:1 v/v)

  • Procedure:

    • To a reaction vessel, add this compound, 4-bromotoluene, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent and degas the mixture by sparging with the inert gas for 15-20 minutes.

    • Add the palladium catalyst, and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.

Table 1: Example of a Catalyst and Base Screening Matrix

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh3)4 (2)-K2CO3 (2)Dioxane/H2O9085
2Pd2(dba)3 (1)SPhos (2.5)K3PO4 (2)Toluene/H2O10092
3Pd(dppf)Cl2 (2)-Cs2CO3 (2)DMF8078
.....................

This table is illustrative. A comprehensive screen would include a wider range of catalysts, ligands, bases, solvents, and temperatures.

Phase 2: Substrate Scope and Functional Group Tolerance Evaluation

Once optimal conditions are established, the next step is to challenge the reaction with a diverse array of aryl halides bearing various functional groups. The selection of these functional groups should be guided by their prevalence in drug discovery and their potential to interfere with the catalytic cycle.

Table 2: Example of a Functional Group Tolerance Study with this compound

EntryAryl HalideFunctional GroupProductYield (%)Comments
14-BromoanisoleMethoxy (electron-donating)4-Methoxy-3'-(N,N-dimethylsulfamoyl)-1,1'-biphenyl90Excellent yield, well-tolerated.
24-BromobenzonitrileCyano (electron-withdrawing)4'-Cyano-3-(N,N-dimethylsulfamoyl)-1,1'-biphenyl88High yield, cyano group is compatible.
34-BromobenzaldehydeAldehyde4'-Formyl-3-(N,N-dimethylsulfamoyl)-1,1'-biphenyl75Good yield, aldehyde is largely tolerated.
4Methyl 4-bromobenzoateEsterMethyl 3'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylate91Excellent yield, ester is compatible.
54-BromoanilineAmine (primary)3'-(N,N-Dimethylsulfamoyl)-[1,1'-biphenyl]-4-amine65Moderate yield, potential for catalyst inhibition.
64-BromophenolPhenol (acidic proton)3'-(N,N-Dimethylsulfamoyl)-[1,1'-biphenyl]-4-ol55Moderate yield, acidic proton may interfere.
72-BromopyridineHeterocycle (N-containing)2-(3'-(N,N-Dimethylsulfamoyl)phenyl)pyridine82Good yield, pyridine is well-tolerated.
81-Bromo-4-nitrobenzeneNitro (strongly e--withdrawing)4-Nitro-3'-(N,N-dimethylsulfamoyl)-1,1'-biphenyl85High yield, nitro group is compatible.
..................

Yields are hypothetical and for illustrative purposes. Actual results would be determined experimentally.

Comparative Analysis with Alternative Boronic Acids

To provide a comprehensive assessment, the performance of this compound should be compared to other commercially available boronic acids under the same optimized conditions. This comparison should include:

  • Phenylboronic acid: A simple, unfunctionalized benchmark.

  • (3-Aminophenyl)boronic acid: To assess the effect of an electron-donating group in the same position.

  • (3-Nitrophenyl)boronic acid: To compare with another strongly electron-withdrawing group.

  • Other sulfonamide-containing boronic acids: If available, to draw structure-activity relationships.

Boronic Acid Comparison Boronic_Acids Boronic Acid Alternatives This compound Phenylboronic acid (3-Aminophenyl)boronic acid (3-Nitrophenyl)boronic acid Parameters Performance Metrics Yield with Electron-Rich Halides Yield with Electron-Poor Halides Tolerance to Protic Groups Tolerance to Coordinating Groups Reaction Rate Boronic_Acids->Parameters Compare Performance Across

Figure 3: A logical framework for comparing the performance of different boronic acids.

Conclusion and Future Directions

The systematic evaluation of functional group tolerance is a critical step in the adoption of any new building block in synthetic chemistry. For this compound, its electron-withdrawing nature presents both opportunities and challenges. By following the structured approach outlined in this guide, researchers can generate the robust data necessary to confidently employ this and other novel reagents in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Organoboronic Acids. In Organometallics in Synthesis, 2014 , pp 1-130. [Link]

  • Dunn, P. J. The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 2012 , 41(4), 1452-1461. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Precatalysts for Boronic Acid Coupling: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful method for constructing carbon-carbon bonds. Its widespread adoption in the pharmaceutical and materials science industries is a testament to its reliability and functional group tolerance.[1] The heart of this transformation is the palladium catalyst. The evolution from simple palladium salts to well-defined, air-stable "precatalysts" has revolutionized the field, offering researchers enhanced reproducibility, lower catalyst loadings, and access to previously challenging chemical transformations.[2][3]

This guide offers an in-depth comparison of various palladium precatalysts, focusing on their performance in the Suzuki-Miyaura coupling of boronic acids. We will move beyond a simple catalog of options to explore the causality behind their performance, providing field-proven insights to help you select the optimal catalytic system for your specific research needs.

The Evolution of Excellence: Understanding Palladium Precatalysts

A precatalyst is a stable, isolable complex that serves as a reliable source for the active, low-coordinate Pd(0) species required to initiate the catalytic cycle.[4] Using well-defined precatalysts overcomes many issues associated with traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, such as inconsistent purity and the presence of spectator ligands that can hinder catalysis.[4][5]

The most prominent family of precatalysts has been developed by the Buchwald group, evolving through several generations, each with improved characteristics:

  • First Generation (G1): These precatalysts feature a 2-phenylethan-1-amine-based ligand, offering good stability. Their activation to the active LPd(0) species occurs via base-promoted reductive elimination, but often requires higher temperatures with weaker bases.[3][6]

  • Second Generation (G2): By replacing the aliphatic amine with a more acidic 2-aminobiphenyl scaffold, G2 precatalysts show improved reactivity and can be activated at lower temperatures with weaker bases like phosphates and carbonates.[6]

  • Third Generation (G3): A key innovation in G3 precatalysts was the replacement of the chloride ligand with a non-coordinating methanesulfonate (mesylate) anion. This modification enhances solubility, stability in solution, and, crucially, allows for the use of extremely bulky and electron-rich phosphine ligands like the BrettPhos family.[3][7]

  • Fourth Generation (G4): To address rare instances where the carbazole byproduct from G3 activation could inhibit catalysis, G4 precatalysts were developed.[3] They feature an N-methylated 2-aminobiphenyl backbone, which generates the more benign N-methylcarbazole byproduct upon activation while maintaining excellent catalytic activity.[6][7]

Beyond the Buchwald systems, other important classes include allyl-based and N-heterocyclic carbene (NHC)-ligated precatalysts, which offer alternative activation pathways and reactivity profiles.[8][9]

Performance Benchmark: Coupling of 4-Chlorotoluene and Phenylboronic Acid

To provide a standardized comparison, we will examine the performance of various precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction serves as an excellent benchmark as it involves an electron-rich and sterically accessible aryl chloride, which can be a challenging substrate class.[1]

Table 1: Comparative Yields of Palladium Precatalysts

Catalyst SystemLigand:Metal RatioYield (%)Notes
In-situ from Pd(OAc)₂ with XPhos0.8 : 144Demonstrates sensitivity to ligand stoichiometry.[1][10]
In-situ from Pd(OAc)₂ with XPhos1.2 : 184Yield nearly doubled with increased ligand ratio.[1][10]
Well-defined Allyl-based PrecatalystsVariedConsistentShowed more consistent performance across different ratios.[1]
(RuPhos)Pd G3N/A~3 (C-N Coupling)In a comparative C-N coupling, G3 showed low activity.[11]
(RuPhos)Pd G4N/A55 (C-N Coupling)Significantly more active than G3 and G5 in this specific C-N coupling.[11]
(RuPhos)Pd G5N/A27 (C-N Coupling)Lower activity compared to G4 in the studied C-N coupling.[11]

Data for C-N coupling is included to illustrate relative reactivity trends between Buchwald generations, as direct C-C coupling comparisons were limited in the searched literature.

Analysis of Performance Data

The data clearly illustrates the critical impact of catalyst selection. For chemists utilizing an in-situ approach with a simple palladium salt like Pd(OAc)₂, the ligand-to-metal ratio is paramount. In the case of the XPhos ligand, increasing the ratio from 0.8:1 to 1.2:1 nearly doubled the product yield from 44% to 84%.[1][10] This is because an adequate amount of the electron-rich phosphine ligand is necessary to form the active monoligated Pd(0) species and prevent the formation of inactive palladium species.

In contrast, well-defined precatalysts, such as the allyl-based systems or the Buchwald G2-G4 generations, are designed to generate the active catalyst with a precise 1:1 ligand-to-palladium ratio. This inherent stoichiometry leads to more consistent and reproducible performance.[1]

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle and a general laboratory workflow.

Suzuki-Miyaura Catalytic Cycle cluster_main LPd(0) Active Catalyst LPd(0) Intermediate1 L(Ar)Pd(II)-X LPd(0)->Intermediate1 Oxidative Addition LPd(0)->Intermediate1 OA Oxidative Addition (Ar-X) TM Transmetalation (Ar'-B(OR)₂) RE Reductive Elimination Intermediate2 L(Ar)Pd(II)-Ar' Intermediate1->Intermediate2 Transmetalation Intermediate1->Intermediate2 Intermediate2->LPd(0) Reductive Elimination Intermediate2->LPd(0) Product Product (Ar-Ar') Intermediate2->Product Base Base Base->Intermediate1 Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis A 1. Combine Aryl Halide, Boronic Acid, & Base B 2. Add Precatalyst & Ligand (if required) A->B C 3. Add Anhydrous Solvent B->C D 4. Degas Mixture (e.g., with Argon) C->D E 5. Stir at Controlled Temperature (e.g., RT to 120°C) D->E F 6. Quench Reaction & Dilute E->F G 7. Organic Extraction F->G H 8. Dry & Concentrate G->H I 9. Analyze Yield (e.g., GC with Internal Standard) H->I

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Self-Validating Experimental Protocol

Reproducibility is the cornerstone of scientific integrity. This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, enabling researchers to validate and compare catalyst performance in their own laboratories.

Materials & Reagents:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium precatalyst (e.g., XPhos Pd G2, Allyl-based precatalyst)

  • Ligand (if using an in-situ system, e.g., XPhos)

  • Base (e.g., Potassium Phosphate, K₃PO₄) [1]* Anhydrous Solvent (e.g., a mixture of methanol and THF) [10][12]* Degassed Water [1]* Naphthalene (for use as an internal standard) [10]* Ethyl acetate (for work-up) [1]* Brine (for work-up)

  • Anhydrous Magnesium or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine 4-chlorotoluene (e.g., 0.5 M final concentration), phenylboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq). [1][10]2. Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the chosen palladium precatalyst (e.g., 0.0025 M final concentration). [10]For in-situ systems, add the palladium source (e.g., Pd(OAc)₂) and the appropriate amount of ligand. [1]3. Solvent Addition: Add the anhydrous solvent system (e.g., a 95:5 mixture of methanol:THF) and degassed water. [10][12]The reaction mixture should be thoroughly degassed by bubbling an inert gas like argon through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours). [1]Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. [1]Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sulfate. [1]Filter and concentrate the solution under reduced pressure.

  • Analysis: Determine the product yield accurately using gas chromatography (GC) with a flame ionization detector (FID). Use an internal standard like naphthalene for precise quantification by comparing its signal to that of the desired product. [10][12] By meticulously following this protocol, researchers can generate reliable and comparable data on the efficacy of different palladium precatalysts, ensuring that the conclusions drawn are robust and scientifically sound.

References

  • Hazari, N., Melvin, P. R., & Beromi, M. M. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. Available at: [Link]

  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for facile C-N cross-coupling reactions and the low temperature oxidative addition of aryl chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Couto, C. G., et al. (2016). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. DOI: 10.5772/65223. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]

  • LeBlond, C. R., et al. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Semantic Scholar. Available at: [Link]

  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Ghaffari, M., et al. (2015). C(sp3) Bonds by Palladium Catalyzed Cross-Coupling of α-Diazoketones and Allylboronic Acids. Organic Letters. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Botta, C., et al. (2008). Palladium‐catalysed Suzuki cross‐coupling of primary alkylboronic acids with alkenyl halides. Open University Chemistry Institute. Available at: [Link]

  • Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. (2025). ACS Fall 2025. Available at: [Link]

  • Kar, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • Al-Jubouri, F. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Sci-Hub. Available at: [Link]

  • Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Effect of palladium amount on Suzuki-Miyaura reaction yield. (2018). ResearchGate. Available at: [Link]

  • Kar, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. Available at: [Link]

  • General mode of activation of the palladium G1, G2 and G3. (2024). ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Stereospecific Coupling: Chiral Boronic Esters Versus Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the stereospecific construction of carbon-carbon bonds is a cornerstone of complex molecule synthesis, particularly within drug discovery and development.[1][2][3][4] Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool.[5][6] This guide provides an in-depth comparison of two key classes of nucleophilic partners in stereospecific coupling reactions: chiral boronic acids and their corresponding boronic esters. Understanding the nuances of their reactivity, stability, and handling is critical for researchers aiming to achieve high fidelity transfer of stereochemical information in their synthetic endeavors.

The Fundamental Trade-Off: Reactivity Versus Stability

At the heart of the choice between a chiral boronic acid and a boronic ester lies a fundamental trade-off between reactivity and stability.[7] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[7] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[7][8]

Conversely, boronic esters, particularly pinacol esters, offer significantly greater stability.[7][9] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[7] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[7] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[7][10]

Navigating the Challenges of Stereospecificity with Secondary Alkylboron Reagents

The stereospecific coupling of chiral secondary C(sp³)-hybridized boron reagents has historically been a significant challenge in organic synthesis.[11] Several hurdles must be overcome:

  • Steric Hindrance: Transmetalation to the palladium center is often problematic for branched, secondary substrates due to increased steric hindrance.[11]

  • β-Hydride Elimination: A common and often detrimental side reaction for secondary alkyl transition metal complexes is β-hydride elimination, which can lead to a loss of stereochemical integrity and the formation of undesired byproducts.[11]

Early successes in the stereospecific Suzuki-Miyaura coupling of chiral organoboron species were largely limited to "activated" systems where the C-B bond is π-activated, such as in benzylic, allylic, or propargylic substrates, or in cyclopropyl systems where the increased s-character of the C-C bonds facilitates transmetalation and the ring strain disfavors β-hydride elimination.[11]

Comparative Performance: A Head-to-Head Analysis

FeatureChiral Boronic AcidsChiral Boronic Esters
Reactivity Generally higher, leading to faster reaction rates.[7]Generally lower, may require longer reaction times or more forcing conditions.[7]
Stability Lower; susceptible to oxidation and protodeboronation.[7][8]Higher; often stable to air, moisture, and chromatography.[7][9]
Handling Can be challenging due to instability.Easier to handle, purify, and store.[7]
Stereospecificity Can achieve high stereoretention with appropriate ligand design.[12]Widely used for stereospecific couplings with high fidelity.[13][14]
Substrate Scope Broad, but instability can be a limitation for certain substrates.[15]Very broad, with many stable derivatives available (e.g., pinacol, MIDA).[8]

Mechanistic Insights into Stereochemical Transfer

The stereochemical outcome of the Suzuki-Miyaura coupling is determined during the transmetalation step. For a stereospecific reaction to occur, this step must proceed through a single, dominant pathway, either retention or inversion of configuration at the chiral center.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R¹-X (Electrophile) R-X->Oxidative\nAddition R-Pd(II)-X R¹-Pd(II)-X (Ln) Oxidative\nAddition->R-Pd(II)-X Base Base R-Pd(II)-X->Base R-Pd(II)-Base R¹-Pd(II)-Base (Ln) Base->R-Pd(II)-Base Transmetalation Transmetalation R-Pd(II)-Base->Transmetalation Boronic Acid/Ester R²-B(OR)₂ (Nucleophile) Boronic Acid/Ester->Transmetalation R-Pd(II)-R R¹-Pd(II)-R² (Ln) Transmetalation->R-Pd(II)-R Reductive\nElimination Reductive Elimination R-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration R-R R¹-R² (Coupled Product) Reductive\nElimination->R-R

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Recent studies have demonstrated that with careful ligand design, Suzuki-Miyaura cross-coupling of unactivated C(sp³) boronic acids can proceed with perfect stereoretention.[12] This is achieved by creating a sterically shielded environment around the palladium center that favors a stereoretentive transmetalation pathway. Similarly, stereoretentive couplings of chiral secondary boronic esters have been reported, often requiring specific bases like silver oxide to achieve high yields and stereospecificity.[13][14]

Experimental Workflow for Stereospecific Coupling

The following diagram outlines a general experimental workflow for conducting a stereospecific Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Boronic Acid/Ester, Electrophile, Base, and Ligand Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heating Heat the Reaction Mixture to the Desired Temperature Catalyst->Heating Monitoring Monitor Reaction Progress by TLC, GC, or LC-MS Heating->Monitoring Quenching Cool to Room Temperature and Quench the Reaction Monitoring->Quenching Extraction Extract with an Organic Solvent Quenching->Extraction Drying Dry the Organic Layer and Concentrate Extraction->Drying Purification Purify the Crude Product by Column Chromatography Drying->Purification Characterization Characterize the Product by NMR, MS, etc. Purification->Characterization Stereochemistry Determine Enantiomeric Excess by Chiral HPLC or SFC Characterization->Stereochemistry

Caption: General Experimental Workflow for a Stereospecific Cross-Coupling Reaction.

Detailed Experimental Protocols

Protocol 1: Stereoretentive Coupling of a Chiral Secondary Boronic Ester

This protocol is adapted from a procedure for the coupling of chiral secondary boronic esters with aryl iodides.[13]

Materials:

  • Chiral secondary boronic ester (e.g., (R)-1-phenylethyl)pinacol boronate) (1.0 equiv)

  • Aryl iodide (e.g., 4-iodoanisole) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.16 equiv)

  • Silver(I) oxide (Ag₂O) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the chiral secondary boronic ester, aryl iodide, palladium(II) acetate, triphenylphosphine, and silver(I) oxide.

  • Add anhydrous THF via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Stereoretentive Coupling of a Chiral Secondary Boronic Acid

This protocol is a conceptualized procedure based on the principles of ligand-based axial shielding for stereoretentive coupling.[12]

Materials:

  • Chiral secondary boronic acid (e.g., (R)-1-phenylethaneboronic acid) (1.0 equiv)

  • Aryl bromide (e.g., 4-bromoanisole) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Specialized ligand (e.g., a biaryl phosphine with axial shielding properties) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with the chiral secondary boronic acid, aryl bromide, palladium(II) acetate, the specialized ligand, and potassium phosphate.

  • Add anhydrous toluene to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.

  • Stir the reaction mixture for the specified time, monitoring by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the enantioenriched product.

  • Analyze the enantiomeric purity using chiral stationary phase HPLC or SFC.

Conclusion

The choice between chiral boronic acids and boronic esters for stereospecific cross-coupling reactions is a nuanced decision that depends on the specific synthetic context. Boronic acids offer higher reactivity, which can be advantageous for challenging couplings, but their instability can be a significant drawback. Boronic esters, on the other hand, provide superior stability and ease of handling, making them the preferred choice for many applications, especially in complex, multi-step syntheses and in the drug discovery pipeline.[7] Recent advances in ligand design and reaction methodology are continually expanding the scope and utility of both classes of reagents, enabling the synthesis of a vast array of chiral molecules with high stereochemical fidelity. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. 7

  • Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Cross-Coupling Reactions; 2014, pp 521-550. 11

  • Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts - ResearchGate.

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium in Heterocyclic Chemistry; 2011, pp 355-385. 16

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - J. Am. Chem. Soc. 2018, 140, 48, 16541–16556.

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - J. Am. Chem. Soc.

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling - Molecules 2012, 17, 1346-1367.

  • Cross coupling reactions of chiral secondary organoboronic esters with retention of configuration - J. Am. Chem. Soc. 2009, 131, 14, 5024–5025.

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem. 17

  • Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration | Request PDF - ResearchGate.

  • Boronic Esters in Asymmetric Synthesis - J. Org. Chem. 2011, 76, 17, 6947–6961.

  • Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds - J. Am. Chem. Soc. 2015, 137, 35, 11254–11257.

  • Synthesis of enantioenriched tertiary boronic esters by the lithiation/borylation of secondary alkyl benzoates. - Semantic Scholar.

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chem. Commun., 2017, 53, 3886-3897.

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - J. Am. Chem. Soc. 2009, 131, 18, 6360–6361.

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines - J. Am. Chem. Soc. 2023, 145, 1, 116–121.

  • Synthesis of boronic ester and acid compounds - Google Patents.

  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal.

  • Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates - J. Am. Chem. Soc. 2023, 145, 1, 122–128.

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - Org. Lett. 2020, 22, 11, 4287–4291.

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - J. Chem. Pharm. Res. 2024, 16, 127.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.

  • Suzuki Coupling - YouTube.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - Molecules 2020, 25, 15, 3419.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - Molecules 2020, 25, 3419.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Molecules 2019, 24, 5, 833.

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - J. Am. Chem. Soc. 2016, 138, 30, 9597–9606.

  • Stereospecific cross‐coupling of secondary and tertiary boronic esters. - ResearchGate.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - Molecules 2020, 25, E3419.

Sources

A Strategic Guide to Boronic Acid Selection for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is paved with meticulous molecular design and optimization. Central to this process is the exploration of structure-activity relationships (SAR), a fundamental paradigm in medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. Within the vast arsenal of chemical scaffolds available to researchers, boronic acids have emerged as a uniquely versatile and powerful class of molecules.[1][2][]

Initially recognized for their utility as synthetic intermediates, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the role of boronic acids has expanded dramatically.[1] Their unique electronic and physicochemical properties have positioned them as privileged motifs in drug design, culminating in the FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam.[4][5][6][7]

This guide provides a comprehensive framework for the strategic selection of boronic acids in SAR studies. It moves beyond a simple catalog of available reagents to offer a deeper understanding of the underlying principles that should guide your selection process. We will explore the key physicochemical properties of boronic acids, delve into rational design strategies for SAR libraries, and provide practical experimental protocols for their synthesis and evaluation.

The Boronic Acid Moiety: A Privileged Scaffold for SAR Exploration

The utility of boronic acids in drug discovery stems from a unique combination of chemical properties that allow them to act as versatile probes of biological systems. Understanding these properties is paramount to designing effective SAR campaigns.

Key Physicochemical and Electronic Characteristics
  • Lewis Acidity and Reversible Covalent Bonding: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it Lewis acidic.[8] This allows it to form a reversible covalent bond with biological nucleophiles, most notably the hydroxyl group of serine or threonine residues within an enzyme's active site.[4][9] This ability to form a stable yet reversible covalent interaction is a key differentiator from many other inhibitor classes and provides a powerful mechanism for achieving high potency and selectivity.[4] At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form, with the latter being the reactive species for forming covalent adducts.[4]

  • Bioisosterism: Boronic acids can act as bioisosteres of carboxylic acids, a common functional group in many biologically active molecules.[4] This allows for the substitution of a carboxylic acid with a boronic acid to probe the importance of the acidic proton and the overall geometry of the pharmacophore.

  • Hydrogen Bonding Capabilities: The hydroxyl groups of the boronic acid moiety can participate in hydrogen bonding interactions with protein targets, contributing to binding affinity and specificity.[5]

  • Stability and Toxicity: While historically there were concerns about the toxicity of boron-containing compounds, this has been largely demystified.[4] Boronic acids are generally stable and exhibit low toxicity, and when degraded in the body, they typically form boric acid, which is readily eliminated.[4] However, it's important to note that some boronic acids have been shown to be mutagenic in the Ames assay, highlighting the need for careful evaluation.[10]

Mechanism of Action: The Reversible Covalent Advantage

The ability of boronic acids to form a reversible covalent bond with active site serine or threonine residues is a cornerstone of their inhibitory mechanism. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[9]

Strategic Selection of Boronic Acids for SAR Library Design

The vast number of commercially available boronic acids presents both an opportunity and a challenge.[1][2] A well-designed SAR library should aim to systematically explore chemical space to maximize the information gained from a limited number of synthesized compounds.

Core Principles for Library Design
  • Diversity-Oriented Synthesis: The initial library should encompass a diverse range of substituents to probe a wide swath of chemical space. This includes variations in electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrophobicity.

  • Fragment-Based Approaches: For fragment-based drug discovery (FBDD), small, low-molecular-weight boronic acid fragments can be used to identify initial hits with weak affinity.[] These fragments can then be elaborated to increase potency.

  • Structure-Based Design: When a high-resolution crystal structure of the target protein is available, boronic acids can be rationally designed to form specific interactions with active site residues.

Navigating the Boronic Acid Chemical Space

To aid in the selection process, computational tools and databases can be invaluable. The "Boronic Acid Navigator" is a web-based tool that allows for the interactive exploration of the chemical space of commercially available boronic acids, facilitating the selection of diverse and relevant building blocks.[1][2]

Experimental Workflows for Boronic Acid SAR Studies

A successful SAR campaign requires robust and reproducible experimental protocols for the synthesis, purification, and biological evaluation of boronic acid analogs.

Synthesis of a Focused Boronic Acid Library

The Suzuki-Miyaura cross-coupling reaction is the workhorse for the synthesis of aryl and heteroaryl boronic acid derivatives and is highly tolerant of a wide range of functional groups.[1]

Experimental Protocol: Suzuki-Miyaura Coupling for Aryl Boronic Acid Synthesis

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Diagram: Experimental Workflow for a Boronic Acid SAR Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration start Define Target & Initial Hit library_design Design Boronic Acid Library (Diversity, Physicochemical Properties) start->library_design In silico tools synthesis Synthesize Analogs (e.g., Suzuki-Miyaura Coupling) library_design->synthesis purification Purify & Characterize Compounds (NMR, MS, HPLC) synthesis->purification biochemical_assay Biochemical Assays (e.g., IC50 Determination) purification->biochemical_assay Pure Compounds cellular_assay Cell-Based Assays (Potency, Toxicity) biochemical_assay->cellular_assay Active Compounds sar_analysis Analyze Structure-Activity Relationships cellular_assay->sar_analysis optimization Lead Optimization (ADME/Tox Profiling) sar_analysis->optimization next_gen Design Next-Generation Analogs optimization->next_gen next_gen->library_design Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study involving boronic acids.

Evaluating Biological Activity: A Multi-tiered Approach

A combination of biochemical and cell-based assays is essential to fully characterize the activity of newly synthesized boronic acid analogs.

Biochemical Assays:

  • Enzyme Inhibition Assays (IC₅₀ Determination): These assays are used to determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. This is a key parameter for comparing the potency of different analogs.[11]

  • Kinetic Studies: For potent inhibitors, kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).[12][13]

Cell-Based Assays:

  • Cell Viability/Cytotoxicity Assays: These assays are crucial for assessing the therapeutic window of the compounds and identifying potential off-target toxicity.

  • Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within a cellular context.

Case Study: SAR of Boronic Acid-Based Proteasome Inhibitors

The development of bortezomib provides an excellent case study in the power of boronic acid SAR. The boronic acid moiety is critical for its mechanism of action, forming a reversible covalent bond with the N-terminal threonine of the 20S proteasome.[4] SAR studies on bortezomib analogs have explored modifications to the peptide backbone to improve potency, selectivity, and pharmacokinetic properties, leading to the development of second-generation inhibitors like ixazomib.[4][5]

Table: Comparison of Physicochemical Properties for a Hypothetical Boronic Acid SAR Series

Compound IDR-GroupMolecular Weight ( g/mol )cLogPpKaIC₅₀ (nM)
Lead-1 -H121.931.258.8520
Analog-1A -Cl156.381.958.3250
Analog-1B -OCH₃152.981.209.1480
Analog-1C -CF₃190.932.537.9110
Analog-1D -NH₂136.960.509.5890

This table presents hypothetical data for illustrative purposes.

Advanced Considerations and Future Directions

While boronic acids are powerful tools, their successful application requires an awareness of potential liabilities and emerging strategies to overcome them.

Addressing Stability and Reactivity
  • Oxidative Instability: Boronic acids can be susceptible to oxidation.[14][15] Strategies to enhance oxidative stability include the incorporation of electron-withdrawing groups or the use of cyclic boronate esters, such as boralactones, which have shown significantly increased stability.[14][15]

  • Boroxine Formation: In the solid state and in concentrated solutions, boronic acids can form cyclic anhydrides called boroxines.[16] While this is a reversible process, it can impact solubility and formulation.[16][17]

The Next Generation: Beyond Simple Boronic Acids
  • Benzoxaboroles: This class of cyclic boronic esters exhibits improved stability and drug-like properties compared to their acyclic counterparts.[5]

  • Boronic Acid-Containing Proteolysis Targeting Chimeras (PROTACs): Boronic acids can be incorporated into PROTACs to induce the targeted degradation of proteins.

Diagram: Boronic Acid Equilibrium and Interactions

Boronic_Acid_Equilibrium cluster_equilibrium pH-Dependent Equilibrium cluster_interaction Biological Interactions cluster_anhydride Anhydride Formation R-B(OH)2 Trigonal Planar (sp2 hybridized) R-B(OH)3- Tetrahedral Anion (sp3 hybridized) R-B(OH)2->R-B(OH)3- + OH- Enzyme-Ser-O-B(OH)2-R Reversible Covalent Adduct R-B(OH)3-->Enzyme-Ser-O-B(OH)2-R + Enzyme-Ser-OH 3 R-B(OH)2 3 x Boronic Acid Boroxine Boroxine (Cyclic Anhydride) 3 R-B(OH)2->Boroxine - 3 H2O

Caption: Key equilibria and interactions of boronic acids in biological and chemical systems.

Conclusion: A Call for Rational Design and Rigorous Evaluation

Boronic acids represent a mature yet continually evolving class of molecules with immense potential in drug discovery. A successful SAR campaign hinges on a deep understanding of their unique properties and a commitment to rational design principles. By carefully selecting a diverse and well-characterized set of boronic acids, researchers can efficiently navigate the complexities of SAR and accelerate the journey towards novel therapeutics. The future of boronic acid-based drug discovery is bright, with ongoing innovations promising to deliver even more potent, selective, and safe medicines.

References

  • Alves, M. J., Ferreira, I. C., & Santos, M. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3105. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & medicinal chemistry, 91, 117405. [Link]

  • Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

  • Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021021118. [Link]

  • Singh, G., Kumar, D., & Kumar, P. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(17), 5343. [Link]

  • Singh, G., Kumar, D., & Kumar, P. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(17), 5343. [Link]

  • Yang, W., Gao, X., & Wang, B. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Medicinal research reviews, 23(3), 346–368. [Link]

  • Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(9), e2021021118. [Link]

  • Various Authors. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [Link]

  • Pierson, J. B., et al. (2019). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 23(10), 2193–2204. [Link]

  • Li, Y., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(10), 2533–2543. [Link]

  • Da Pozzo, E., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of boronic acids and boronates. Organic Chemistry Portal. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. [Link]

  • Kong, Y., et al. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Bioorganic & Medicinal Chemistry, 116, 117999. [Link]

  • Stella, V. J., & Marinaro, W. A. (2006). Properties of a model aryl boronic acid and its boroxine. Journal of pharmaceutical sciences, 95(1), 208–217. [Link]

  • Mitchell, J. M., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. The FEBS journal, 284(11), 1747–1760. [Link]

  • Kong, Y., et al. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ODU Digital Commons. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Da Pozzo, E., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491–7507. [Link]

  • Tondi, D., et al. (2021). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 65(4), e02220-20. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (CAS No. 277295-50-8)[1]. As a valued professional in research and drug development, your commitment to safety and environmental stewardship is paramount. This guide moves beyond a simple checklist, offering a framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, safe, and self-validating. Adherence to these protocols not only ensures regulatory compliance but also fosters a culture of safety that is the bedrock of innovative science.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While this compound is a specialized reagent, its hazards can be inferred from the boronic acid class of compounds. Boronic acids are generally known to be irritants. Phenylboronic acid, a related parent compound, is classified as harmful if swallowed and can cause skin and eye irritation[2][3][4]. Therefore, this reagent must be managed as a hazardous chemical waste stream from the point of generation to its final disposal.

The first and most crucial step is to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific batch of this compound you are using. The SDS is the primary source of information for hazards, handling, and emergency procedures.

Table 1: Representative Hazard Profile for Phenylboronic Acid Derivatives This table summarizes the typical GHS classifications for phenylboronic acid derivatives, which should be considered as a baseline for handling this compound, pending review of the specific SDS.

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed[3][4].
Skin Corrosion/IrritationCategory 2Causes skin irritation[2].
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2].
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2][5].

Immediate Safety & Personal Protective Equipment (PPE)

All waste handling and consolidation procedures must be performed within a certified chemical fume hood to minimize inhalation risk[6]. The following minimum PPE is mandatory:

  • Eye Protection : ANSI Z87.1-compliant safety goggles. A face shield should be used in conjunction with goggles if there is a splash hazard.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Consult the SDS and your institution's glove selection guide for appropriate material and thickness.

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[6][7]. The fundamental principle is waste segregation to prevent dangerous chemical reactions[8][9].

Step 3.1: Waste Segregation

Proper segregation is a proactive safety measure. This compound and its waste must be kept separate from incompatible materials.

  • Do NOT Mix With :

    • Strong Oxidizing Agents[2][3][5]

    • Strong Acids or Strong Bases[2][3][5]

    • Other reactive chemical waste streams, such as those containing cyanides or sulfides[10][11].

  • Action : Create distinct waste streams for solid and liquid waste containing this compound[6][12].

Step 3.2: Waste Collection & Containment

Select appropriate containers to prevent leaks or reactions. Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage[7].

  • Solid Waste :

    • Includes : Unused reagent, contaminated weighing papers, gloves, and other disposable labware.

    • Container : Collect in a sealable, chemically compatible container (e.g., a wide-mouth HDPE jar) clearly designated for this waste stream[6][10].

  • Liquid Waste :

    • Includes : Reaction mixtures, solutions, and solvent rinses containing the boronic acid.

    • Container : Collect in a sealable, leak-proof, and chemically compatible container (e.g., an HDPE carboy). Ensure the container has a secure screw-cap[6][11]. Leave at least 10% headspace to allow for vapor expansion[10].

Step 3.3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel. Your institution's Environmental Health and Safety (EHS) office will provide specific tags or labels.

  • Mandatory Information [7][9][13]:

    • The words "Hazardous Waste" .

    • Full Chemical Name : Write out "this compound". Do not use abbreviations or chemical formulas.

    • Mixture Components : For solutions, list all chemical components, including solvents, with their approximate percentages or volumes[10].

    • Hazard Pictograms : Check the appropriate hazard boxes (e.g., Irritant).

    • Generator Information : Your name, Principal Investigator (PI), department, and lab number.

Step 3.4: Storage Pending Disposal

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10][13].

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment : Store the waste container within secondary containment (such as a spill tray) to capture any potential leaks[12].

  • Closure : Keep the waste container securely capped at all times, except when adding waste[10][11]. A funnel left in the opening is not considered a closed container.

Step 3.5: Final Disposal

The final step is to arrange for pickup and disposal by trained professionals.

  • Procedure : Contact your institution's EHS office or the designated hazardous waste manager to schedule a waste pickup[6][7]. Follow their specific procedures for request forms and scheduling.

Decontamination of Empty Containers

Empty reagent bottles that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste[6][14].

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the residue.

  • Collect Rinseate : The first rinseate must be collected and disposed of as hazardous liquid waste [6]. Depending on your institution's policy, subsequent rinses may also need to be collected.

  • Air Dry : Allow the rinsed container to air dry completely in a well-ventilated area (like the back of the fume hood).

  • Deface Label : Completely remove or deface the original manufacturer's label.

  • Final Disposal : Once clean, dry, and unlabeled, the container can be disposed of in the appropriate laboratory glassware or plastic recycling stream[6].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the area.

  • Assess and Evacuate : For large spills, or if you are uncertain, evacuate the area and contact your EHS emergency line.

  • Manage Small Spills : If the spill is small and you are trained to handle it:

    • Don the appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it through the hazardous waste program[15].

Visualization of Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal Start Waste Generation (Solid or Liquid) PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood 2. Work in a Chemical Fume Hood PPE->FumeHood Segregate 3. Segregate Waste Stream (Solid vs. Liquid) FumeHood->Segregate SolidWaste 4a. Collect Solid Waste in Labeled HDPE Container Segregate->SolidWaste Solid LiquidWaste 4b. Collect Liquid Waste in Labeled HDPE Carboy Segregate->LiquidWaste Liquid Labeling 5. Label Container Correctly 'Hazardous Waste', Full Name, Components, Date, PI Info SolidWaste->Labeling LiquidWaste->Labeling Store 6. Store in Designated SAA with Secondary Containment Labeling->Store EHS 7. Contact EHS for Pickup Store->EHS

Caption: Logical workflow for the safe disposal of boronic acid waste.

References

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University.
  • 3-(N,N-DIMETHYLSULFAMOYLAMINO)PHENYLBORONIC ACID - Safety Data Sheet. Molbase.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Phenylboronic acid pinacol ester - Safety Data Sheet. Fisher Scientific.
  • 4-((2-(DIMETHYLAMINO)ETHYL)CARBAMOYL)PHENYL BORONIC ACID PINACOL ESTER - Safety Data Sheet. Fisher Scientific.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Phenylboronic acid - Safety Data Sheet. Fisher Scientific.
  • 110140 - Phenylboronic acid - Safety Data Sheet. IBI Labs.
  • 3-(Dimethylamino)phenylboronic Acid Hydrochloride - Safety Data Sheet. TCI Chemicals.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

Personal protective equipment for handling (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

This guide provides essential safety and logistical information for the handling of this compound. As a Senior Application Scientist, this protocol is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this reagent safely, ensuring both personal safety and experimental integrity. The procedures outlined are synthesized from established safety standards for boronic acid derivatives.

While specific data for this compound is limited, the guidance is based on the known hazard profile of analogous boronic acid compounds, which are typically classified as irritants to the skin, eyes, and respiratory system.[1][2][3] Therefore, a cautious approach is mandatory.

Hazard Identification and Risk Mitigation

This compound should be handled as a hazardous substance. The primary risks associated with this class of compounds include irritation upon contact with eyes, skin, and the respiratory tract.[1][3][4] Ingestion may also be harmful.[5][6] Many boronic acids are also hygroscopic, meaning they can absorb moisture from the air, which can affect their stability and reactivity.[1][4]

Core Principle: The primary goal is to prevent exposure through inhalation, skin contact, and eye contact by using a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, proper engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[7][8][9] This is critical to prevent the inhalation of fine dust particles or vapors.[8][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any chemical vapors.[1][10]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7][8][9] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Mandatory Requirement

A comprehensive suite of PPE is required to prevent direct contact with the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are mandatory.[1][7] A full-face shield is required when there is a risk of splashing.[7]Protects eyes from irritation or serious damage caused by dust particles or chemical splashes.[7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[7][8] Inspect gloves for integrity before each use.Prevents skin contact, which can cause irritation.[2][11] Contaminated gloves should be changed immediately and disposed of as hazardous waste.[8][12]
Body Protection A fully buttoned, flame-resistant lab coat must be worn.[8] Long pants and closed-toe shoes are required.[8]Protects skin from accidental spills and contact.[1][10]
Respiratory Protection For handling solids where dust may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[8][9]Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[1][6][8]

Safe Handling and Operational Plan

Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and ensuring safety.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Confirm the locations of the nearest safety shower and eyewash station.[8]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling the Chemical:

    • Keep the container tightly closed when not in use.[2][5][8]

    • To prevent the generation of dust, handle the solid compound carefully, using tools like a spatula for transfers.[8][10]

    • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Wash hands with soap and water after handling is complete, even if gloves were worn.[7][8]

    • Remove and properly store or dispose of PPE.

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Clear & Clean Work Area prep1->prep2 prep3 Locate Safety Shower & Eyewash prep2->prep3 ppe1 Wear Gloves, Lab Coat, Goggles prep3->ppe1 ppe2 Don Respirator (if handling solid) ppe1->ppe2 handle1 Carefully Open Container ppe2->handle1 handle2 Weigh/Transfer (Minimize Dust) handle1->handle2 handle3 Securely Close Container handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Dispose of Contaminated Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Step-by-step workflow for handling this compound.

Storage and Disposal Plan

Storage: Store the compound in a tightly closed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10] To maintain product quality, refrigeration may be recommended; always follow the supplier's specific storage instructions.[5][10]

Disposal: All waste generated, including contaminated PPE, empty containers, and residual chemicals, must be treated as hazardous waste.[7][12]

  • Waste Segregation: Collect waste in designated, clearly labeled, and sealed containers.[12][13] Do not mix boronic acid waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[13]

  • Disposal Route: Dispose of all chemical waste in accordance with federal, state, and local regulations.[7] Never pour waste down the drain.[7][12]

Emergency Procedures: A Plan for a Swift Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][14]

  • Inhalation: Move the affected person to fresh air immediately.[1][11] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][11]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1][5]

  • Small Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Avoid raising dust.[7][10] Sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[1][10]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.